BTSA1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6OS2/c28-19-18(24-25-20-22-11-12-29-20)17(15-9-5-2-6-10-15)26-27(19)21-23-16(13-30-21)14-7-3-1-4-8-14/h1-13,26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCXGFSYFTJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=NC=CS5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BTSA1 in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
BTSA1 (BAX Trigger Site Activator 1) is a novel small molecule that has emerged as a potent and selective activator of the pro-apoptotic protein BAX. This technical guide provides a comprehensive overview of the mechanism of action of this compound in inducing apoptosis, with a focus on its molecular interactions, downstream signaling cascades, and methodologies for its study. By directly engaging and activating BAX, this compound offers a promising therapeutic strategy to overcome apoptosis resistance in various cancers, particularly those dependent on the BCL-2 family of proteins for survival. This document details the signaling pathways, quantitative efficacy data, and key experimental protocols relevant to the investigation of this compound.
Core Mechanism of Action: Direct BAX Activation
This compound's primary mechanism of action is the direct binding to and activation of the BCL-2-associated X protein (BAX), a central mediator of the intrinsic apoptotic pathway.[1][2][3] In healthy cells, BAX exists in an inactive, monomeric state predominantly in the cytosol.[4] this compound acts as a BAX trigger site activator, binding with high affinity and specificity to a hydrophobic groove on the N-terminal activation site of BAX.[1][2][5]
This binding event induces a significant conformational change in the BAX protein. This change involves the opening of the α1-α2 loop, mobilization of the α9 helix, and exposure of the BH3 domain (α2 helix).[5] The now conformationally active BAX translocates from the cytosol to the outer mitochondrial membrane (OMM).[1][3] At the OMM, activated BAX molecules oligomerize, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP).[1][5]
MOMP is a critical "point of no return" in apoptosis. It results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[1][3] The release of these factors initiates the downstream caspase cascade, ultimately leading to the execution of apoptosis.[1]
Signaling Pathway of this compound-Induced Apoptosis
The apoptotic signaling cascade initiated by this compound is a well-defined process that culminates in the activation of executioner caspases.
-
Direct BAX Activation: this compound binds to the N-terminal trigger site of inactive cytosolic BAX.[1][2][5]
-
Conformational Change and Translocation: This binding induces a conformational change in BAX, leading to its translocation to the outer mitochondrial membrane.[1][3][5]
-
Oligomerization and MOMP: At the mitochondria, activated BAX oligomerizes, forming pores and causing MOMP.[1][5]
-
Cytochrome c Release: The permeabilized mitochondrial membrane releases cytochrome c into the cytosol.[1][3]
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome.
-
Initiator Caspase Activation: The apoptosome recruits and activates the initiator caspase, pro-caspase-9.
-
Effector Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.[1]
-
Execution of Apoptosis: Activated caspase-3 and -7 cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Quantitative Data on this compound Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines, primarily in acute myeloid leukemia (AML). The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Binding Affinity | ||||
| BAX | - | 0.250 (IC50) | - | [5] |
| BAX | - | 0.144 (EC50) | - | [5] |
| Human AML Cell Lines | ||||
| OCI-AML3 | Acute Myeloid Leukemia | ~1-4 | 24 hours | [6] |
| MOLM-13 | Acute Myeloid Leukemia | ~1-4 | 24 hours | [6] |
| NB4 | Acute Myeloid Leukemia | ~1-4 | 24 hours | [6] |
| MV4-11 | Acute Myeloid Leukemia | ~1-4 | 24 hours | [6] |
| KG-1 | Acute Myeloid Leukemia | ~1-4 | 24 hours | [6] |
| Mouse AML Cell Line | ||||
| WEHI | Acute Myeloid Leukemia | ~1-4 | 24 hours | [3] |
Note: The sensitivity of cancer cells to this compound is influenced by the expression levels of BAX. Higher BAX expression generally correlates with increased sensitivity to this compound-induced apoptosis.[1][2]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Western Blot for BAX Translocation and Cytochrome c Release
This protocol is designed to assess the translocation of BAX to the mitochondria and the subsequent release of cytochrome c into the cytosol, key events in this compound-induced apoptosis.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., AML cell lines) to the desired density.
-
Treat cells with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 6 hours).
-
-
Cell Fractionation:
-
Harvest cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a hypotonic lysis buffer and incubate on ice.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondrial fraction.
-
Wash the mitochondrial pellet with mitochondrial buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C:
-
Anti-BAX
-
Anti-Cytochrome c
-
Anti-VDAC (mitochondrial loading control)
-
Anti-Actin (cytosolic loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density.
-
Treat cells with this compound at various concentrations and a vehicle control for the desired duration (e.g., 6, 12, 24 hours).
-
-
Cell Staining:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Identify four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Caspase-3/7 Activity Assay
This luminescence-based assay measures the activity of the key executioner caspases, caspase-3 and -7.
Experimental Workflow:
Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate at a suitable density.
-
Treat cells with a serial dilution of this compound and a vehicle control.
-
-
Assay Procedure:
-
After the desired treatment time (e.g., 4, 6, 8, 12, 24 hours), add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Conclusion
This compound represents a significant advancement in the field of apoptosis research and cancer therapeutics. Its unique mechanism of directly activating BAX provides a novel strategy to induce apoptosis in cancer cells, particularly those that have developed resistance to upstream apoptotic signals. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to investigate and harness the therapeutic potential of this compound. Further research into the efficacy of this compound in a broader range of malignancies and in combination with other anti-cancer agents is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. benchchem.com [benchchem.com]
a detailed exploration of the BAX activation pathway by BTSA1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with the effector protein BAX playing a pivotal role in executing programmed cell death.[1] Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell survival and resistance to therapies.[1] BAX Trigger Site Activator 1 (BTSA1) has emerged as a promising small molecule that directly binds to and activates BAX, thereby triggering apoptosis in cancer cells.[1][2] This technical guide provides a comprehensive exploration of the BAX activation pathway initiated by this compound, detailing its mechanism of action, quantitative binding and activity data, and the experimental protocols used to elucidate its function. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting the apoptotic machinery.
Introduction: The Role of BAX in Apoptosis
The intrinsic apoptosis pathway is a tightly regulated process controlled by the interplay between pro-apoptotic and anti-apoptotic members of the BCL-2 protein family.[1][3] BAX, a pro-apoptotic member, typically resides in an inactive, monomeric state in the cytosol.[1] Upon receiving an apoptotic stimulus, BAX undergoes a significant conformational change, leading to its translocation to the mitochondrial outer membrane, oligomerization, and subsequent formation of pores.[1][4] This permeabilizes the membrane, allowing for the release of cytochrome c and other pro-apoptotic factors into the cytosol, which ultimately activates the caspase cascade and leads to programmed cell death.[1][5] In many cancer cells, this process is inhibited by the overexpression of anti-apoptotic BCL-2 proteins (e.g., BCL-2, BCL-XL, MCL-1), which sequester pro-apoptotic proteins, including BAX activators.[1][6] this compound represents a novel therapeutic strategy by directly targeting and activating BAX, thereby bypassing these upstream inhibitory mechanisms.[1][7]
This compound: A Direct Activator of BAX
This compound is a pharmacologically optimized small molecule identified through structure-based drug design.[8] It is a potent and selective activator that binds with high affinity to a specific site on the BAX protein.[2][9]
Mechanism of Action
This compound's mechanism of action involves direct physical interaction with BAX, initiating a cascade of conformational changes essential for its pro-apoptotic function.[1][4] The process begins with this compound binding to the N-terminal "trigger site" of inactive, cytosolic BAX.[4][8][9] This binding event induces a conformational change that exposes the BH3 domain of BAX.[1][4] The activated BAX monomer then translocates to the outer mitochondrial membrane, where it oligomerizes to form pores.[1][8] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis.[1][8]
A key aspect of this compound's efficacy is its high specificity for BAX over other BCL-2 family members, particularly the anti-apoptotic proteins.[1] This selectivity minimizes off-target effects and provides a therapeutic window for inducing apoptosis specifically in cancer cells that are dependent on BAX for survival.[9]
Quantitative Data
The potency and selectivity of this compound have been quantified through various biophysical and biochemical assays.
| Target Protein | Assay Type | Metric | Value |
| BAX | BAX Activation | IC50 | 250 nM |
| BAX | BAX Activation | EC50 | 144 nM |
| BCL-XL | Competitive Binding Assay | Activity | No competition at 50 µM |
| MCL-1 | Competitive Binding Assay | Activity | No competition at 50 µM |
| BFL-1/A1 | Competitive Binding Assay | Activity | No competition at 50 µM |
Table 1: Quantitative analysis of this compound activity and specificity. The table summarizes the reported potency of this compound in activating BAX and its lack of binding to key anti-apoptotic BCL-2 family proteins.[1][10][11]
| Cell Line | Cancer Type | This compound IC50 (24 hr) |
| MOLM-13 | Acute Myeloid Leukemia (AML) | ~1 µM |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~2 µM |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | ~2.5 µM |
| NB4 | Acute Myeloid Leukemia (AML) | ~3 µM |
| U937 | Acute Myeloid Leukemia (AML) | ~4 µM |
Table 2: In vitro activity of this compound against various AML cell lines.[7][9]
Signaling Pathway and Experimental Workflow Visualizations
This compound-Induced BAX Activation Pathway
Caption: this compound-induced BAX activation pathway.
Experimental Workflow: Assessing Cell Viability
Caption: Workflow for assessing cell viability after this compound treatment.
Detailed Experimental Protocols
Competitive Fluorescence Polarization Binding Assay
This assay is utilized to determine the binding affinity of this compound to BAX by measuring the displacement of a fluorescently labeled probe.[8][9]
-
Objective: To quantify the binding affinity (IC50) of this compound for the BAX trigger site.
-
Materials:
-
Recombinant human BAX protein.
-
Fluorescein-labeled BIM SAHBA2 (FITC-BIM SAHBA2) or a similar fluorescent probe that binds to the BAX trigger site.
-
Assay buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a solution of recombinant BAX protein and the fluorescent probe in the assay buffer. The concentration of BAX should be at the EC75 value for its binding to the fluorescent peptide.
-
Perform serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the BAX/fluorescent probe mixture to wells containing the serially diluted this compound or vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis: Calculate the IC50 value by fitting the data to a four-parameter variable slope model.
Cell Viability Assay (e.g., CellTiter-Glo®)
This luminescent cell viability assay quantifies ATP, which is an indicator of metabolically active cells, to determine the cytotoxic effects of this compound.[12][13]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., AML cell lines).
-
Cell culture medium and supplements.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Opaque-walled 96-well plates.
-
Luminometer.
-
-
Procedure:
-
Seed the cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere or acclimate.
-
Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After the treatment period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100%) and determine the IC50 value.
Western Blot Analysis for BAX Translocation and Cytochrome c Release
This technique is used to detect the translocation of BAX to the mitochondria and the subsequent release of cytochrome c into the cytosol, which are key events in the intrinsic apoptotic pathway.[9]
-
Objective: To qualitatively or semi-quantitatively assess this compound-induced BAX translocation and cytochrome c release.
-
Materials:
-
Cancer cell line.
-
This compound.
-
Cell lysis buffer for cytosolic and mitochondrial fractionation.
-
Primary antibodies: anti-BAX, anti-cytochrome c, anti-VDAC (mitochondrial loading control), anti-Actin or anti-GAPDH (cytosolic loading control).
-
Secondary antibodies conjugated to HRP or a fluorescent dye.
-
Protein electrophoresis and blotting equipment.
-
Chemiluminescent or fluorescent detection reagents.
-
-
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a suitable detection system.
-
-
Data Analysis: Analyze the changes in the levels of BAX in the mitochondrial fraction and cytochrome c in the cytosolic fraction relative to the loading controls. An increase in mitochondrial BAX and cytosolic cytochrome c indicates the activation of the apoptotic pathway.
Conclusion
This compound is a potent and highly selective direct activator of the pro-apoptotic protein BAX.[1][9] Its ability to specifically bind to the N-terminal trigger site of BAX and induce its activation, while avoiding interactions with anti-apoptotic BCL-2 family members, makes it a promising candidate for cancer therapy.[1][8] The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug developers interested in targeting the core apoptotic machinery for the development of novel anti-cancer therapeutics. Further investigation into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in translating the promise of this compound into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physiologic and Pharmacologic Modulation of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Discovery and Development of BTSA1: A Technical Guide to a Novel BAX Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with the BAX protein playing a pivotal role in executing programmed cell death. In many cancers, this pathway is dysregulated, leading to uncontrolled cell survival and resistance to therapies. BAX Trigger Site Activator 1 (BTSA1) has emerged as a promising small molecule that directly binds to and activates BAX, thereby triggering apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its application in Acute Myeloid Leukemia (AML).
Discovery of this compound: A Structure-Based Approach
This compound was identified through a rational, structure-based drug design approach. Researchers developed a pharmacophore model based on the structural information of the BIM BH3 helix and a previously identified BAX activator, BAM7, bound to the N-terminal activation "trigger site" of BAX.[1][2][3][4] This model guided the screening of chemical libraries and the synthesis of novel compounds designed to have a high affinity for this specific site.
The binding potency of these compounds was evaluated using a competitive fluorescence polarization assay. This assay measured the ability of the compounds to displace a fluorescein-labeled BIM BH3 stapled peptide (FITC-BIM SAHBA2) from the BAX trigger site.[2] this compound emerged as the most potent small-molecule binder to the BAX trigger site from this screening.[2]
Mechanism of Action: Direct Activation of BAX
This compound's mechanism of action involves direct physical interaction with BAX, initiating a cascade of conformational changes that are essential for its pro-apoptotic function.[5]
-
Binding to the BAX Trigger Site: this compound binds with high affinity and specificity to a hydrophobic groove at the N-terminus of the inactive, cytosolic BAX monomer.[2][6] This binding site is distinct from the canonical BH3 groove where anti-apoptotic BCL-2 proteins interact with BAX.[2]
-
Conformational Change: The binding of this compound induces a significant conformational change in the BAX protein. This includes the opening of the α1-α2 loop and the exposure of the BH3 domain.[3]
-
Mitochondrial Translocation and Oligomerization: The activated BAX monomer then translocates from the cytosol to the outer mitochondrial membrane.[2] Once at the membrane, BAX molecules oligomerize to form pores.[3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of BAX oligomers leads to the permeabilization of the outer mitochondrial membrane.[3]
-
Apoptosis Induction: MOMP results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[2] This, in turn, activates the caspase cascade, leading to the execution of apoptosis.[5]
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data related to the binding, activation, and efficacy of this compound.
Table 1: BAX Binding and Activation Data for this compound and Analogs
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Competitive Fluorescence Polarization | IC50 | 250 nM | [2][7] |
| Direct Fluorescence Polarization | EC50 | 144 nM | [2][7] | |
| BAM7 | Competitive Fluorescence Polarization | IC50 | 3.2 µM | [2] |
| BIM SAHBA2 | Competitive Fluorescence Polarization | IC50 | 280 nM | [2] |
| BTSA2 | Competitive Fluorescence Polarization | IC50 | 3.7 µM | [2] |
Table 2: In Vitro Activity of this compound in Human Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Parameter | Value (24h treatment) | Reference |
| MOLM-13 | IC50 (Viability) | ~1-4 µM | [2] |
| OCI-AML2 | IC50 (Viability) | ~1-4 µM | [2] |
| OCI-AML3 | IC50 (Viability) | ~1-4 µM | [2] |
| NB4 | IC50 (Viability) | ~1-4 µM | [2] |
| THP-1 | IC50 (Viability) | ~1-4 µM | [2] |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Reference |
| Half-life (T1/2) | 15 hours | [8] |
| Oral Bioavailability (%F) | 51% | [8] |
Specificity of this compound
A critical aspect of a targeted therapeutic is its specificity. Studies have shown that this compound is highly selective for BAX over other BCL-2 family members. In competitive fluorescence polarization assays, this compound did not compete with the FITC-BIM SAHBA2 probe for binding to the anti-apoptotic proteins BCL-XL, MCL-1, and BFL-1/A1, even at concentrations up to 50 µM.[2] This high degree of selectivity is attributed to its unique binding to the N-terminal trigger site of BAX, which is not conserved among the anti-apoptotic BCL-2 proteins.
Preclinical Efficacy in Acute Myeloid Leukemia (AML)
This compound has demonstrated significant preclinical efficacy in models of AML.
-
In Vitro Studies: this compound induced dose-dependent apoptosis in various human AML cell lines, including those with p53 and/or NRAS mutations.[2] It also showed potent activity against primary AML patient samples while sparing healthy hematopoietic stem and progenitor cells.[4]
-
In Vivo Studies: In human AML xenograft mouse models, orally administered this compound potently suppressed tumor growth and significantly increased host survival without observable toxicity.[2][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the discovery and characterization of this compound.
Competitive Fluorescence Polarization Assay
This assay is used to determine the binding affinity of compounds to the BAX trigger site.
-
Objective: To measure the ability of a test compound (e.g., this compound) to compete with a fluorescently labeled probe (FITC-BIM SAHBA2) for binding to recombinant BAX protein.
-
Materials:
-
Recombinant human BAX protein
-
FITC-BIM SAHBA2
-
Test compounds (this compound and analogs)
-
Assay buffer (e.g., PBS, pH 7.4, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
-
-
Procedure:
-
Prepare a solution of recombinant BAX protein and FITC-BIM SAHBA2 in the assay buffer. The concentration of BAX should be at the EC75 value for its binding to the fluorescent peptide.
-
Add the BAX/FITC-BIM SAHBA2 mixture to the wells of the 384-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.
-
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound. The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the competitor concentration and fitting a sigmoidal dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays are used to assess the cytotoxic effects of this compound on cancer cell lines.
-
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Materials:
-
Cancer cell line of interest (e.g., AML cell lines)
-
Complete cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates (clear for MTT, opaque-walled for CellTiter-Glo®)
-
Microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
For MTT assay, add MTT solution and incubate, then solubilize the formazan crystals with a solubilization solution.
-
For CellTiter-Glo® assay, add the reagent to the wells to induce cell lysis and generate a luminescent signal.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Western Blot for BAX Translocation and Cytochrome c Release
This technique is used to confirm the mechanism of action of this compound by observing the translocation of BAX to the mitochondria and the subsequent release of cytochrome c into the cytosol.
-
Objective: To detect the levels of BAX in the cytosolic and mitochondrial fractions and cytochrome c in the cytosolic fraction of cells treated with this compound.
-
Materials:
-
AML cell lines (e.g., NB4)
-
This compound
-
Cell fractionation buffer/kit
-
Protease inhibitor cocktail
-
Primary antibodies: anti-BAX, anti-cytochrome c, anti-VDAC (mitochondrial loading control), anti-β-actin (cytosolic loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer membranes, and Western blotting apparatus
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 6 hours).
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: An increase in BAX in the mitochondrial fraction and a corresponding decrease in the cytosolic fraction indicates translocation. The appearance of cytochrome c in the cytosolic fraction confirms its release from the mitochondria.
Caspase-3/7 Activation Assay (e.g., Caspase-Glo® 3/7)
This assay quantifies the activity of effector caspases 3 and 7, a hallmark of apoptosis.
-
Objective: To measure the dose- and time-dependent activation of caspase-3/7 in cells treated with this compound.
-
Materials:
-
AML cell lines (e.g., OCI-AML3)
-
This compound
-
Caspase-Glo® 3/7 Assay kit
-
White-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with serial dilutions of this compound for various time points (e.g., 4, 6, 8, 12, 24 hours).
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubate at room temperature to allow for cell lysis and the caspase reaction to occur.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.
¹H-¹⁵N HSQC NMR Spectroscopy
This technique is used to map the binding site of this compound on BAX and to observe conformational changes upon binding.
-
Objective: To identify the amino acid residues of BAX that are involved in the interaction with this compound.
-
Materials:
-
¹⁵N-labeled recombinant human BAX protein
-
This compound
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer
-
-
Procedure:
-
Dissolve the ¹⁵N-labeled BAX protein in the NMR buffer.
-
Acquire a ¹H-¹⁵N HSQC spectrum of the apo-BAX (without this compound).
-
Titrate increasing amounts of this compound into the BAX sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
-
Data Analysis: Monitor the chemical shift perturbations (changes in the position of the peaks) in the spectra upon the addition of this compound. Residues that show significant chemical shift perturbations are likely to be in or near the binding site.
In Vivo AML Xenograft Studies
These studies are crucial for evaluating the preclinical efficacy and safety of this compound.
-
Objective: To assess the anti-leukemic activity and tolerability of this compound in a living organism.
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID IL2Rγ null [NSG] mice).
-
Cell Lines: Human AML cell lines (e.g., MOLM-13) or patient-derived xenografts (PDX).
-
Procedure:
-
Inject the AML cells intravenously into the mice to establish a disseminated leukemia model.
-
Once the leukemia is established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage).
-
Monitor the mice for tumor burden (e.g., by bioluminescence imaging if using luciferase-expressing cells), overall health, and survival.
-
At the end of the study, tissues can be harvested for further analysis (e.g., immunohistochemistry for markers of apoptosis).
-
-
Data Analysis: Compare the tumor growth and survival rates between the this compound-treated and control groups.
Conclusion
The discovery and development of this compound represent a significant advancement in the field of apoptosis-targeted cancer therapy. As a potent and selective direct activator of BAX, this compound offers a novel strategy to overcome resistance to apoptosis in cancers like AML. The comprehensive data and detailed experimental protocols outlined in this technical guide provide a solid foundation for further research and development of this compound and other BAX activators as potential cancer therapeutics.
References
- 1. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
The Structure-Activity Relationship of BTSA1 and Its Analogs: A Technical Guide to a Novel Class of BAX Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, with the BAX protein serving as a key executioner of programmed cell death. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation and resistance to conventional therapies. A promising therapeutic strategy involves the direct activation of BAX to trigger apoptosis in cancer cells. BAX Trigger Site Activator 1 (BTSA1) is a novel small molecule that has been identified as a potent and selective activator of BAX. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, summarizing quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Principles of this compound Activity
This compound directly binds to a specific N-terminal activation site on the BAX protein, often referred to as the "trigger site".[1][2][3] This interaction induces a conformational change in BAX, exposing its BH3 domain.[2] This leads to the translocation of BAX from the cytosol to the outer mitochondrial membrane, where it oligomerizes and forms pores.[2][4] The formation of these pores results in mitochondrial outer membrane permeabilization (MOMP), a critical and irreversible event in the apoptotic cascade.[5] This permeabilization allows for the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.[4] Cytochrome c then activates a cascade of caspases, ultimately leading to the execution of apoptosis.[1]
Structure-Activity Relationship of this compound and Its Analogs
The chemical structure of this compound consists of a pyrazolone core substituted with a phenyl group, a thiazolhydrazone moiety, and a phenylthiazole group.[1] SAR studies have revealed that modifications to these key structural features can significantly impact the compound's binding affinity for BAX and its pro-apoptotic activity.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analogs, providing a comparative view of their biological activity.
| Compound | Target | IC50 | EC50 | Cell Line(s) | Reference(s) |
| This compound | BAX | 250 nM | 144 nM | Human AML cell lines | [4] |
| BTSA2 | BAX | 3.7 µM | - | - | [1] |
| This compound.2 | BAX | 149 nM | - | SU-DHL-4, SU-DHL-6 | [6] |
Table 1: Binding Affinity and Potency of this compound and its Analogs.
| Compound | Cell Line | IC50 (Cell Viability) | Treatment Time | Reference(s) |
| This compound | Human AML cell lines | 1-4 µM | 24 hours | [1] |
| This compound.2 | SU-DHL-4 | 1.24 µM | - | [6] |
| This compound.2 | SU-DHL-6 | 1.75 µM | - | [6] |
Table 2: Cellular Activity of this compound and its Analogs.
Key Structural Modifications and Their Effects
-
Phenyl Ring on the Pyrazolone Core: The presence of a phenyl ring attached to the pyrazolone core is crucial for high-potency BAX activation. An analog, BTSA2 , which replaces this phenyl ring with a methyl group, exhibits a significantly reduced binding affinity for BAX (IC50 = 3.7 µM) and consequently, a diminished capacity to induce cell death.[1] This highlights the importance of the phenyl group for optimal interaction with the BAX trigger site.
-
Modifications Leading to this compound.2: A rationalized analog of this compound, named This compound.2 , demonstrates improved binding to BAX (IC50 = 149 nM) compared to the parent compound (IC50 = 247 nM).[6] This enhanced binding translates to more potent cellular activity in lymphoma cell lines.[6] this compound.2 also exhibits favorable pharmacokinetic properties, including a substantial half-life and good oral bioavailability in mice.[6]
Signaling Pathway of this compound-Induced Apoptosis
The mechanism of action of this compound culminates in the activation of the intrinsic apoptotic pathway. The following diagram illustrates the key steps in this signaling cascade.
Caption: this compound-induced BAX activation and subsequent apoptotic signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Fluorescence Polarization (FP) Binding Assay
This assay is used to quantify the binding affinity of this compound and its analogs to the BAX protein.
Principle: The assay measures the change in polarization of fluorescently labeled BIM SAHBA2 (a known BAX binder) upon binding to BAX. Unlabeled compounds (this compound and its analogs) compete for binding, causing a decrease in fluorescence polarization.
Protocol:
-
A fluorescently labeled BIM SAHBA2 peptide (FITC-BIM SAHBA2) is incubated with purified BAX protein in a suitable buffer.
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound, BTSA2) are added to the mixture.
-
The fluorescence polarization is measured using a plate reader.
-
The IC50 value, the concentration of the competitor that inhibits 50% of the fluorescent ligand binding, is calculated by fitting the data to a sigmoidal dose-response curve.[1]
Cellular Viability Assays
These assays determine the cytotoxic effects of this compound and its analogs on cancer cell lines.
Principle: Various methods can be employed, such as the MTT or CellTiter-Glo assay, which measure metabolic activity as an indicator of cell viability.
Protocol (Example using MTT):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.[1]
Caspase-3/7 Activation Assay
This assay confirms that the observed cell death is due to apoptosis by measuring the activity of executioner caspases.
Principle: The assay utilizes a substrate that is cleaved by activated caspase-3 and -7, producing a fluorescent or luminescent signal.
Protocol:
-
Cells are treated with the test compound as in the viability assay.
-
A luminogenic or fluorogenic caspase-3/7 substrate is added to the cells.
-
The signal, which is proportional to caspase activity, is measured using a luminometer or fluorometer.
-
The fold-increase in caspase activity relative to untreated controls is calculated.[1]
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of this compound and its analogs.
Caption: A typical experimental workflow for the discovery and optimization of BAX activators.
Conclusion
This compound represents a promising new class of anti-cancer agents that function through the direct activation of the pro-apoptotic protein BAX. The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the key structural features required for potent BAX binding and induction of apoptosis. The development of more potent and pharmacokinetically favorable analogs, such as this compound.2, underscores the potential of this therapeutic strategy. Further optimization of this chemical scaffold could lead to the development of novel and effective treatments for a range of cancers characterized by the evasion of apoptosis. This guide provides a foundational understanding for researchers and drug developers to advance the exploration of direct BAX activators as a targeted cancer therapy.
References
- 1. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound.2 | BAX activator | Probechem Biochemicals [probechem.com]
Unveiling the Molecular Nexus: A Technical Guide to the BTSA1-BAX Binding Interface
For Immediate Release
New York, NY – December 9, 2025 – In a significant advancement for apoptosis research and targeted cancer therapy, this technical guide delineates the binding mechanism of the novel BAX activator, BTSA1, to the pro-apoptotic BAX protein. This document provides an in-depth analysis of the binding site, quantitative interaction data, and detailed experimental methodologies for researchers, scientists, and drug development professionals.
The B-cell lymphoma 2 (BCL-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, with the BAX protein serving as a central mediator of programmed cell death.[1][2] Dysregulation of this pathway is a hallmark of numerous cancers, leading to uncontrolled cell proliferation and therapeutic resistance.[2][3] this compound, a pharmacologically optimized small molecule, has emerged as a promising therapeutic agent that directly activates BAX, thereby triggering apoptosis in cancer cells.[1][4] This guide focuses on the high-affinity and specific interaction between this compound and BAX, a critical determinant of its therapeutic potential.
The this compound Binding Site on BAX: The "Trigger Site"
This compound binds with high affinity and specificity to the N-terminal activation site of BAX, a region often referred to as the "trigger site".[1][3] This interaction is crucial for initiating the conformational changes in BAX that lead to its pro-apoptotic function.[4][5] Unlike the canonical BH3-binding groove found in other BCL-2 family members, this unique binding site on BAX offers a strategic advantage for selective targeting.[1]
Upon binding of this compound to the trigger site of the inactive, cytosolic BAX monomer, a cascade of conformational changes is initiated.[3][5] This includes the opening of the α1-α2 loop, mobilization of the α9 helix, and exposure of the α2 helix, which contains the BH3 domain.[5] The now-activated BAX monomer translocates to the outer mitochondrial membrane, where it oligomerizes and forms pores, leading to mitochondrial outer membrane permeabilization (MOMP).[3][5] This event culminates in the release of cytochrome c and the activation of the caspase cascade, ultimately leading to apoptosis.[3]
Quantitative Analysis of the this compound-BAX Interaction
The potency and selectivity of this compound have been rigorously quantified through various biophysical and biochemical assays. The following tables summarize the key quantitative data regarding the binding of this compound to BAX and its selectivity against other BCL-2 family proteins.
| Interaction | Assay Type | Metric | Value | Reference |
| This compound binding to BAX | Competitive Fluorescence Polarization | IC50 | 250 nM | [1][6] |
| This compound activating BAX | Direct Fluorescence Polarization | EC50 | 144 nM | [1][2][6] |
| Biotin-labeled this compound binding to recombinant BAX | Competitive Assay | IC50 | 2 µM | [1] |
| Selectivity Profile | Protein | Assay Type | Result | Reference |
| This compound | BCL-XL | Competitive Fluorescence Polarization | No competition at 50 µM | [3] |
| This compound | MCL-1 | Competitive Fluorescence Polarization | No competition at 50 µM | [3] |
| This compound | BFL-1/A1 | Competitive Fluorescence Polarization | No competition at 50 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the characterization of the this compound-BAX interaction.
Competitive Fluorescence Polarization Binding Assay
This assay is employed to determine the binding potency of a compound by measuring its ability to displace a fluorescently labeled probe from its target protein.[1][7]
Objective: To quantify the binding affinity (IC50) of this compound for the BAX trigger site.
Materials:
-
Recombinant human BAX protein.[7]
-
Fluorescein-labeled BIM SAHBA2 (FITC-BIM SAHBA2) peptide.[7]
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4).[7]
-
Test compound (this compound).[7]
-
Black, low-volume 384-well plates.[7]
-
Fluorescence polarization plate reader.[7]
Procedure:
-
A solution of recombinant BAX protein and FITC-BIM SAHBA2 is prepared in the assay buffer. The concentration of BAX should be at the EC75 value for its binding to the fluorescent peptide.[7]
-
The test compound (this compound) is serially diluted in the assay buffer.[7]
-
In a 384-well plate, the BAX/FITC-BIM SAHBA2 mixture is added to wells containing the serially diluted test compound or a vehicle control.[7]
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.[7]
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths for fluorescein.[7]
-
The IC50 value is calculated by fitting the data to a four-parameter variable slope model.[7]
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy
HSQC NMR spectroscopy is a powerful technique used to map the binding site of a small molecule on a protein and to observe conformational changes upon binding.[3]
Objective: To identify the amino acid residues on BAX that are involved in the interaction with this compound.
Materials:
-
¹⁵N-labeled recombinant human BAX protein.[3]
-
This compound compound.[3]
-
NMR buffer (e.g., phosphate buffer in D₂O).[3]
-
NMR spectrometer.[3]
Procedure:
-
The ¹⁵N-labeled BAX protein is dissolved in the NMR buffer.[3]
-
A ¹H-¹⁵N HSQC spectrum of the apo-BAX (without this compound) is acquired. Each peak in this spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.[3]
-
Increasing amounts of this compound are titrated into the BAX sample.[3]
-
A ¹H-¹⁵N HSQC spectrum is acquired at each titration point.[3]
-
Chemical shift perturbations (changes in the position of the peaks) in the spectra upon the addition of this compound are monitored.[3]
Data Analysis: Residues that exhibit significant chemical shift perturbations are likely to be in or near the binding site of this compound. By mapping these residues onto the three-dimensional structure of BAX, the binding interface can be identified.[3]
BAX Conformational Change Assay
This immunoprecipitation-based assay is used to detect the activation of BAX by monitoring the exposure of a specific epitope that is only accessible in the active conformation.[8]
Objective: To determine if this compound induces the conformational activation of BAX.
Materials:
-
Cell lysates containing BAX protein.
-
BAX 6A7 antibody (recognizes the activated form of BAX).[8]
-
Protein A/G beads.[8]
-
Lysis buffer (e.g., 20 mM HEPES pH 7.2, 150 mM KCl).[8]
-
Wash buffer (e.g., 3% BSA buffer).[8]
Procedure:
-
Cell lysates are incubated with the 6A7 antibody to specifically capture activated BAX.[8]
-
Protein A/G beads are added to pull down the antibody-BAX complex.[8]
-
The beads are washed to remove non-specific binding.[8]
-
The immunoprecipitated proteins are then analyzed by Western blotting using a BAX antibody to detect the amount of activated BAX.[8]
Visualizing the Molecular Interactions and Pathways
To further elucidate the mechanism of action of this compound, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. A novel senolytic drug for pulmonary fibrosis: this compound targets apoptosis of senescent myofibroblasts by activating BAX - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Journey of a BAX Activator: A Technical Guide to the Cellular Uptake and Localization of BTSA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTSA1 (BAX Trigger Site Activator 1) has emerged as a promising small molecule activator of the pro-apoptotic protein BAX, demonstrating potent anti-cancer activity, particularly in acute myeloid leukemia (AML).[1][2][3] By directly binding to the N-terminal activation site of BAX, this compound induces a conformational change that leads to BAX oligomerization, mitochondrial translocation, and the initiation of apoptosis.[1][4][5] While the downstream effects of this compound are well-documented, a critical aspect for its therapeutic development remains less understood: its cellular uptake and subcellular localization. This technical guide provides a comprehensive overview of the current knowledge and presents detailed experimental protocols to elucidate the cellular transport and distribution of this compound.
Data Presentation: Biological Activity of this compound
To date, published research has focused on the functional outcomes of this compound treatment rather than its direct cellular uptake kinetics. The following tables summarize the key in vitro and in vivo activities of this compound, which indirectly reflect its ability to enter cells and engage its target.
Table 1: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Lines / Conditions | Reference |
| IC₅₀ (Binding Affinity) | 250 nM | Competitive fluorescence polarization binding assay with FITC-BIM SAHBA2 and BAX. | [1][3] |
| EC₅₀ (Binding Affinity) | 144 nM | Direct fluorescence polarization binding assay with fluorescently-labeled this compound and BAX. | [1][3] |
| IC₅₀ (Cell Viability) | 1–4 µM | Human AML cell lines (24 hr treatment). | [1] |
| Effective Concentration (BAX Translocation) | 2.5–10 µM | NB4 cells (6 hr treatment). | [6] |
| Effective Concentration (Caspase-3/7 Activation) | 0.15625–10 µM | OCI-AML3 cells (4-24 hr treatment). | [6] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in a Mouse Model
| Parameter | Value | Model System | Reference |
| Plasma Half-life (T₁/₂) | 15 hr | Mouse | [1] |
| Oral Bioavailability (%F) | 51% | Mouse | [1] |
| Therapeutic Dose | 10 mg/kg | THP-1 xenografts in mice. | [1] |
| Outcome | Significant suppression of leukemia growth and increased survival. | Human AML xenografts in mice. | [1][2] |
Experimental Protocols: Investigating the Cellular Uptake and Localization of this compound
The following protocols are designed to provide a robust framework for researchers to investigate the cellular entry and subcellular distribution of this compound. These are adapted from established methodologies for small molecule analysis.
Protocol 1: Quantification of this compound Cellular Uptake by LC-MS/MS
This method allows for the precise quantification of intracellular this compound concentrations.
1. Cell Culture and Treatment:
-
Seed target cells (e.g., OCI-AML3) in 6-well plates at a density of 1 x 10⁶ cells/well and culture for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for different time points (e.g., 15 min, 1 hr, 4 hr, 24 hr). Include a vehicle control (DMSO).
2. Cell Harvesting and Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound.
-
Lyse the cells by adding 200 µL of ice-cold methanol with an internal standard (a structurally similar compound not present in the cells).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
3. Sample Preparation:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.
4. LC-MS/MS Analysis:
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system optimized for the detection of this compound and the internal standard.
-
Generate a standard curve using known concentrations of this compound to quantify the intracellular concentration.
-
Normalize the results to the total protein concentration of the cell lysate, determined by a BCA assay.
Protocol 2: Subcellular Localization of this compound using Fluorescence Microscopy
This protocol requires a fluorescently labeled version of this compound. If unavailable, immunofluorescence for BAX can be used to observe its translocation as an indirect measure of this compound's site of action.
1. Cell Culture and Staining:
-
Seed cells on glass-bottom dishes or coverslips.
-
Treat cells with fluorescently labeled this compound for various time points.
-
To visualize specific organelles, co-stain with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, DAPI for the nucleus).
2. Cell Fixation and Imaging:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Image the cells using a confocal fluorescence microscope.
3. Image Analysis:
-
Analyze the captured images to determine the co-localization of the fluorescent this compound signal with the signals from the organelle-specific dyes.
Protocol 3: Investigating the Mechanism of Cellular Uptake
This protocol aims to determine whether this compound enters cells via passive diffusion or active transport.
1. Cell Culture and Treatment with Inhibitors:
-
Seed cells in 24-well plates.
-
Pre-incubate the cells with inhibitors of various uptake pathways for 30-60 minutes. Examples include:
-
Low Temperature (4°C): To inhibit all active transport processes.
-
Sodium Azide and 2-deoxy-D-glucose: To deplete cellular ATP.
-
Wortmannin: To inhibit macropinocytosis.
-
Chlorpromazine: To inhibit clathrin-mediated endocytosis.
-
Genistein: To inhibit caveolae-mediated endocytosis.
-
-
After pre-incubation, add this compound to the medium (containing the inhibitors) and incubate for a predetermined time (e.g., 1 hour).
2. Quantification of Uptake:
-
Harvest the cells and quantify the intracellular this compound concentration using the LC-MS/MS protocol described above.
3. Data Analysis:
-
Compare the intracellular concentration of this compound in the presence and absence of each inhibitor. A significant reduction in uptake with a particular inhibitor suggests the involvement of that specific pathway.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Workflow for quantifying this compound cellular uptake.
Caption: Workflow for subcellular localization of this compound.
Conclusion
While the mechanism of action of this compound as a direct BAX activator is well-established, a significant knowledge gap exists regarding its cellular pharmacology. Understanding how this compound enters cancer cells and where it localizes is paramount for optimizing its therapeutic potential and developing next-generation BAX activators. The experimental protocols outlined in this guide provide a clear path forward for researchers to address these critical questions. Elucidating the cellular uptake and localization of this compound will not only enhance our understanding of this promising therapeutic agent but also contribute to the broader field of small molecule drug development for intracellular targets.
References
- 1. Quantifying Target Occupancy of Small Molecules Within Living Cells | Annual Reviews [annualreviews.org]
- 2. jddtonline.info [jddtonline.info]
- 3. oncotarget.com [oncotarget.com]
- 4. Physiologic and Pharmacologic Modulation of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to BTSA1: A Direct BAX Activator and Inducer of Mitochondrial Outer Membrane Permeabilization
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mitochondrial Outer Membrane Permeabilization (MOMP) is a critical, point-of-no-return step in the intrinsic pathway of apoptosis.[1] This process is tightly regulated by the BCL-2 family of proteins, with the pro-apoptotic effector protein BAX playing a central role.[2][3] In many cancers, the apoptotic machinery is dysregulated, often through the overexpression of anti-apoptotic proteins that sequester BAX and prevent its activation.[4] The small molecule BAX Trigger Site Activator 1 (BTSA1) has emerged as a novel therapeutic agent that directly targets and activates BAX, bypassing upstream resistance mechanisms to induce apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data supporting its function, detailed experimental protocols for its study, and its role in the induction of MOMP.
Introduction to MOMP and the Role of BAX
The intrinsic apoptotic pathway converges on the mitochondria, where the activation of effector proteins BAX and BAK is the final commitment step.[5][6] In healthy cells, BAX exists predominantly as an inactive monomer in the cytosol.[7] Upon receiving an apoptotic stimulus, activator BH3-only proteins bind to a specific N-terminal "trigger site" on BAX.[7][8] This interaction initiates a significant conformational change, leading to BAX's insertion into the mitochondrial outer membrane (MOM), its oligomerization, and the formation of pores.[2][6] This permeabilization, or MOMP, allows for the release of intermembrane space proteins like cytochrome c into the cytosol, which in turn activates caspases and executes the apoptotic program.[1][7][9]
Many cancer cells evade apoptosis by overexpressing anti-apoptotic BCL-2 proteins (e.g., BCL-2, BCL-XL), which prevent BAX activation.[4][10] However, these cells often retain functional, inactive BAX, presenting a therapeutic vulnerability.[2] Direct pharmacological activation of BAX is therefore a promising strategy to overcome apoptosis resistance in cancer.[4][11]
This compound: A Potent and Selective Direct BAX Activator
This compound is a pharmacologically optimized small molecule identified through structure-based drug design as a potent and selective BAX activator.[8][12] It represents a first-in-class compound that directly engages the BAX protein to initiate apoptosis.[13]
Mechanism of Action
This compound functions by mimicking the action of activator BH3 proteins. It binds with high affinity and specificity to the N-terminal activation "trigger site" of BAX.[10][11] This binding event is the critical initiating step that induces the conformational changes required for BAX activation.[2][14] The subsequent steps follow the canonical pathway of BAX-mediated apoptosis:
-
Conformational Change: this compound binding transforms the inactive, soluble BAX monomer into its active, membrane-competent form.[7][8]
-
Mitochondrial Translocation: Activated BAX moves from the cytosol to the mitochondrial outer membrane.[7][14]
-
Oligomerization and Pore Formation: At the membrane, activated BAX molecules oligomerize, forming pores that constitute MOMP.[2][12]
-
Cytochrome C Release: The pores facilitate the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[7][14]
-
Apoptosis Execution: Released factors trigger the caspase cascade, leading to programmed cell death.[15]
This direct activation mechanism allows this compound to effectively induce apoptosis even in cancer cells where upstream signaling pathways are defective or where anti-apoptotic proteins are overexpressed.[4][7]
Caption: Signaling pathway of this compound-induced MOMP and apoptosis.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various biochemical and cell-based assays. Its activity is characterized by high-affinity binding and potent induction of cell death in sensitive cell lines.
| Parameter | Value | Description | Reference |
| IC₅₀ | 250 nM | The concentration of this compound required to inhibit 50% of a biological process, likely related to cell viability. | [2][14] |
| EC₅₀ | 144 nM | The concentration of this compound that provokes a response halfway between the baseline and maximum response in inducing apoptosis. | [2][14] |
| Binding Specificity | High | Binds specifically to the N-terminal activation site of BAX. A weaker analogue with ~10-fold reduced binding shows a corresponding decrease in cell killing. | [7][11] |
| Cellular Potency | Dose-dependent | Reduces viability in human Acute Myeloid Leukemia (AML) cell lines in a dose-dependent manner. | [7] |
| BAX Correlation | Linear | The degree of mitochondrial damage induced by this compound is directly proportional to the level of BAX protein in leukemia cells. | [7] |
Experimental Protocols for Studying this compound and MOMP
The characterization of this compound's role in MOMP relies on a suite of established molecular and cellular biology techniques.
BAX Binding and Activation Assays
-
Competitive Fluorescence Polarization (FP) Assay:
-
Objective: To quantify the binding affinity of this compound to the BAX trigger site.
-
Methodology: A fluorescently labeled peptide corresponding to the BH3 domain of an activator protein (like BIM) is incubated with purified BAX protein. The polarization of the emitted light is high when the peptide is bound to the large BAX protein. Unlabeled competitor compounds, such as this compound, are titrated into the mixture. By displacing the fluorescent peptide, this compound causes a decrease in fluorescence polarization. The IC₅₀ of this displacement can be used to determine binding affinity.[8][12]
-
-
Co-Immunoprecipitation (Co-IP) for BAX Activation:
-
Objective: To detect the active conformation of BAX in cells following this compound treatment.
-
Methodology: Cells are treated with this compound or a vehicle control. Cell lysates are then incubated with an antibody that specifically recognizes the conformationally changed, active form of BAX. Protein A/G beads are used to pull down the antibody-BAX complex. The immunoprecipitated proteins are then resolved by SDS-PAGE and analyzed by Western blot using a general BAX antibody.[15]
-
Cellular Assays for MOMP and Apoptosis
-
Subcellular Fractionation and Western Blotting:
-
Objective: To visualize the translocation of BAX to mitochondria and the release of cytochrome c into the cytosol.
-
Methodology: Following treatment with this compound, cells are harvested and lysed using a digitonin-based buffer that selectively permeabilizes the plasma membrane but leaves mitochondrial membranes intact. The lysate is centrifuged to separate the cytosolic fraction (supernatant) from the heavy membrane fraction containing mitochondria (pellet). Both fractions are then analyzed by Western blot for the presence of BAX and cytochrome c. Loading controls such as VDAC for the mitochondrial fraction and Actin for the cytosolic fraction are essential.[7]
-
-
Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Objective: To measure the loss of mitochondrial membrane potential, a key indicator of MOMP.
-
Methodology: Cells are treated with this compound and then stained with JC-1, a cationic fluorescent dye. In healthy, non-apoptotic cells with high ΔΨm, JC-1 forms aggregates in the mitochondria that fluoresce red. Upon MOMP and the collapse of ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green. The shift from red to green fluorescence can be quantified using flow cytometry or fluorescence microscopy.[15]
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Methodology: this compound-treated cells are co-stained with fluorescently-labeled Annexin V and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. The stained cells are analyzed by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic populations.[15]
-
Caption: Experimental workflow for assessing this compound-induced MOMP.
Therapeutic Implications and Selectivity
This compound demonstrates significant therapeutic potential, particularly in hematologic malignancies like Acute Myeloid Leukemia (AML).[7][10] Its efficacy is linked to the apoptotic "priming" of cancer cells, which often have higher basal levels of BAX protein compared to healthy hematopoietic cells.[7][13] This differential BAX expression provides a therapeutic window, allowing this compound to selectively kill cancer cells while sparing normal cells and tissues, thereby reducing toxicity.[11][13]
Furthermore, the sensitivity to this compound is influenced by the conformational state of BAX in the cytosol. Cells with a predominantly monomeric BAX population are sensitive to this compound.[7] In contrast, cells where BAX exists as an autoinhibited dimer, which sequesters the trigger site, are resistant.[7] This suggests that the cytosolic conformation of BAX could serve as a biomarker for predicting sensitivity to this compound-based therapies.
Conclusion
This compound is a potent, specific, and direct activator of the pro-apoptotic protein BAX. By binding to the BAX trigger site, it initiates a conformational cascade that leads to mitochondrial outer membrane permeabilization and apoptosis. This mechanism allows it to bypass common resistance pathways in cancer cells, and its selectivity for cells with high BAX expression makes it a promising candidate for targeted cancer therapy. The experimental protocols outlined herein provide a robust framework for further investigation into this compound and other direct BAX activators, paving the way for new drug development strategies aimed at the core apoptotic machinery.
References
- 1. Mitochondrial outer membrane permeabilization - Wikipedia [en.wikipedia.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial outer membrane permeabilization: a focus on the role of mitochondrial membrane structural organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mitochondrial inner membrane permeabilisation enables mtDNA release during apoptosis | The EMBO Journal [link.springer.com]
- 10. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifesciences.tecan.com [lifesciences.tecan.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A novel senolytic drug for pulmonary fibrosis: this compound targets apoptosis of senescent myofibroblasts by activating BAX - PMC [pmc.ncbi.nlm.nih.gov]
The Precision Tool for Apoptosis Induction: A Technical Guide to BTSA1's Engagement with BAX
For Researchers, Scientists, and Drug Development Professionals
Abstract
The B-cell lymphoma 2 (BCL-2) family of proteins stands as a critical regulator of the intrinsic apoptotic pathway, with the pro-apoptotic protein BAX serving as a key executioner of programmed cell death. In many cancers, the dysregulation of this pathway fosters cell survival and therapeutic resistance. BAX Trigger Site Activator 1 (BTSA1) has been identified as a potent and selective small molecule that directly binds to and activates BAX, initiating the apoptotic cascade in cancer cells. This technical guide provides an in-depth analysis of the mechanism by which this compound induces conformational changes in BAX, leading to apoptosis. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved.
Introduction to BAX and the Role of this compound
BAX is a pivotal pro-apoptotic member of the BCL-2 family that, under normal physiological conditions, exists in an inactive, monomeric state primarily in the cytosol.[1] Upon receiving an apoptotic stimulus, BAX undergoes a significant conformational change, facilitating its translocation to the outer mitochondrial membrane.[1] There, it oligomerizes and forms pores, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).[1] This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, which in turn activates the caspase cascade, culminating in apoptosis.[2]
This compound is a pharmacologically optimized BAX activator that circumvents the upstream signaling complexities by directly targeting BAX.[3][4] It binds with high affinity and specificity to the N-terminal activation site, also known as the "trigger site," of BAX.[3][4] This binding event initiates a cascade of conformational changes that mimic the natural activation process, leading to BAX-mediated apoptosis.[3][5]
Quantitative Analysis of this compound-BAX Interaction
The efficacy and specificity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data reported in the literature.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Lines/System | Reference |
| IC50 | 250 nM | Not specified | [6][7] |
| EC50 (BAX Activation) | 144 nM | Not specified | [1][6][7] |
| Maximal Caspase-3/7 Activation | Detected within 4 hours | OCI-AML3 cells | [6] |
| Viability Reduction (5 µM this compound) | Substantial within 6 hours | Human AML cell lines | [6] |
Table 2: Specificity of this compound for BAX
| Protein | Assay Type | Result | Reference |
| BCL-XL | Competitive Binding Assay | No competition at 50 µM | [1] |
| MCL-1 | Competitive Binding Assay | No competition at 50 µM | [1] |
| BFL-1/A1 | Competitive Binding Assay | No competition at 50 µM | [1] |
Signaling Pathway of this compound-Mediated BAX Activation
This compound's mechanism of action involves a direct and specific interaction with BAX, leading to a series of conformational changes that are essential for its pro-apoptotic function. The signaling pathway can be visualized as a linear progression from direct binding to the execution of apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the effect of this compound on BAX.
Competitive Fluorescence Polarization Binding Assay
This assay is employed to determine the binding affinity and specificity of this compound to BAX by measuring the displacement of a fluorescently labeled probe.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a solution of recombinant human BAX protein in a suitable buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of a fluorescently labeled BAX-binding peptide, such as FITC-BIM SAHBA2.
-
Prepare a serial dilution of this compound in the same assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black, round-bottom plate, add a fixed concentration of BAX protein and the fluorescent probe.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
-
Data Analysis:
-
The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by this compound.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
BAX Mitochondrial Translocation Assay (Western Blot)
This assay is used to visualize and quantify the movement of BAX from the cytosol to the mitochondria upon treatment with this compound.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., NB4 human AML cells) to the desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 2.5-10 µM) for a specific duration (e.g., 6 hours). Include a vehicle control (DMSO).
-
-
Subcellular Fractionation:
-
Harvest the cells and wash with ice-cold PBS.
-
Use a commercial mitochondria/cytosol fractionation kit or a Dounce homogenizer-based protocol to separate the cytosolic and mitochondrial fractions.
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BAX. Use antibodies against VDAC (a mitochondrial marker) and Actin (a cytosolic marker) as loading and fractionation controls.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Caspase-3/7 Activation Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are activated downstream of mitochondrial cytochrome c release.
Experimental Workflow:
Detailed Methodology:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., OCI-AML3) in a white-walled 96-well plate at an appropriate density.
-
Treat the cells with a range of this compound concentrations.
-
Incubate the plate for various time points (e.g., 4, 6, 8, 12, and 24 hours).
-
-
Assay Procedure:
-
Allow the plate to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Conclusion
This compound represents a significant advancement in the field of apoptosis-targeted cancer therapy. Its ability to directly and selectively activate BAX provides a powerful tool to induce programmed cell death in cancer cells that have developed resistance to conventional therapies. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of direct BAX activation. The provided visualizations of the signaling pathway and experimental workflows serve to clarify the complex processes involved in this compound-mediated apoptosis. Further research into the structural basis of the this compound-BAX interaction and in vivo studies will be crucial in translating this promising therapeutic strategy into clinical applications.
References
- 1. WO2018222473A1 - Bax activators and uses thereof in cancer therapy - Google Patents [patents.google.com]
- 2. toyama.repo.nii.ac.jp [toyama.repo.nii.ac.jp]
- 3. benchchem.com [benchchem.com]
- 4. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bax- Bcl-xL interaction dynamics during the progression of cell cycle and cell death using FLIM-FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. abcam.cn [abcam.cn]
exploring the selectivity of BTSA1 for BAX over other Bcl-2 family proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are the principal regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy.[1] This family is comprised of both pro-apoptotic members, such as BAX and BAK, and anti-apoptotic members, including BCL-2, BCL-XL, and MCL-1.[1][2] In many cancers, the overexpression of anti-apoptotic proteins sequesters pro-apoptotic effectors, thereby preventing programmed cell death and contributing to therapeutic resistance.[1][3]
BAX Trigger Site Activator 1 (BTSA1) has emerged as a promising small molecule that circumvents this resistance by directly binding to and activating BAX.[1][4] This technical guide provides an in-depth exploration of the selectivity of this compound for BAX over other Bcl-2 family proteins, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Quantitative Analysis of this compound Selectivity
This compound demonstrates a high degree of selectivity for the pro-apoptotic protein BAX, with negligible binding to key anti-apoptotic Bcl-2 family members. This selectivity is crucial for its therapeutic potential, as it allows for the direct activation of apoptosis in cancer cells without interfering with the functions of anti-apoptotic proteins that are essential for the survival of healthy cells. The following table summarizes the quantitative data on the potency and selectivity of this compound.
| Target Protein | Assay Type | Metric | Value | Reference(s) |
| BAX | BAX Activation | IC50 | 250 nM | [5][6] |
| BAX | BAX Activation | EC50 | 144 nM | [5][6] |
| BCL-XL | Competitive Binding | % Inhibition @ 50 µM | No competition | [3] |
| MCL-1 | Competitive Binding | % Inhibition @ 50 µM | No competition | [3] |
| BFL-1/A1 | Competitive Binding | % Inhibition @ 50 µM | No competition | [3] |
Signaling Pathways and Mechanism of Action
This compound's mechanism of action involves direct physical interaction with BAX, initiating a cascade of conformational changes that are essential for its pro-apoptotic function.[1] The process begins with this compound binding to the N-terminal "trigger site" of inactive, cytosolic BAX.[7][8] This binding event induces a conformational change, exposing the BH3 domain of BAX.[9] The activated BAX then translocates to the outer mitochondrial membrane, where it oligomerizes and forms pores.[1][8] This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis.[1][6]
Experimental Protocols
The selectivity of this compound for BAX has been validated through a series of rigorous biochemical and biophysical assays. The following are detailed methodologies for key experiments.
Competitive Fluorescence Polarization Assay
This assay is instrumental in determining the binding selectivity of a compound by measuring its ability to displace a fluorescently labeled probe from its target protein.
-
Objective: To assess whether this compound binds to anti-apoptotic Bcl-2 family proteins (BCL-XL, MCL-1, BFL-1/A1).
-
Materials:
-
Recombinant human BCL-XL, MCL-1, and BFL-1/A1 proteins.
-
Fluorescein-labeled BIM SAHBA2 (FITC-BIM SAHBA2) as the fluorescent probe.[3]
-
Assay buffer (e.g., PBS, pH 7.4).
-
Test compound (this compound) and a known binder as a positive control.
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare a solution of the recombinant anti-apoptotic protein and FITC-BIM SAHBA2 in the assay buffer. The protein concentration should be at the EC75 value for its binding to the fluorescent peptide.
-
Serially dilute this compound in the assay buffer.
-
In a 384-well plate, add the protein/probe mixture to wells containing the serially diluted this compound or vehicle control (e.g., DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for fluorescein.
-
A lack of change in polarization in the presence of this compound indicates no competitive binding.[3]
-
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR Spectroscopy
This powerful technique is employed to map the binding site of a small molecule on a protein and to confirm the induction of conformational changes.
-
Objective: To identify the specific amino acid residues on BAX that are involved in the interaction with this compound.
-
Materials:
-
¹⁵N-labeled recombinant human BAX protein.
-
This compound compound.
-
NMR buffer (e.g., phosphate buffer in D₂O).
-
NMR spectrometer.
-
-
Procedure:
-
Dissolve the ¹⁵N-labeled BAX protein in the NMR buffer.
-
Acquire a ¹H-¹⁵N HSQC spectrum of the apo-BAX (without this compound).
-
Titrate increasing concentrations of this compound into the BAX sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
-
Analyze the chemical shift perturbations of the backbone amide signals. Residues with significant chemical shift changes upon this compound binding are identified as being part of or near the binding site.
-
BAX Conformational Change Assay
This assay is used to detect the activation of BAX by monitoring the exposure of an epitope that is normally hidden in the inactive conformation.
-
Objective: To confirm that this compound induces the active conformation of BAX.
-
Materials:
-
Cells expressing BAX or recombinant BAX protein.
-
This compound compound.
-
Lysis buffer.
-
BAX activation-specific antibody (e.g., 6A7).
-
Protein A/G beads for immunoprecipitation.
-
SDS-PAGE and Western blotting reagents.
-
-
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and collect the protein lysate.
-
For immunoprecipitation, incubate the lysate with the 6A7 antibody overnight, followed by incubation with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated proteins and analyze by SDS-PAGE and Western blotting using a total BAX antibody.
-
An increase in the amount of BAX immunoprecipitated by the 6A7 antibody in this compound-treated samples compared to the control indicates BAX activation.
-
Logical Framework for BAX Selectivity
The high selectivity of this compound for BAX is a cornerstone of its therapeutic promise. This selectivity ensures on-target activity, minimizing the potential for off-target effects that could arise from interactions with other Bcl-2 family members. The logical relationship underpinning this selectivity is a direct consequence of the unique structural features of the this compound binding site on BAX.
Conclusion
This compound is a potent and highly selective direct activator of the pro-apoptotic protein BAX.[1][7] Its ability to specifically bind to the N-terminal trigger site of BAX and induce its activation, while avoiding interactions with anti-apoptotic Bcl-2 family members, makes it a promising candidate for cancer therapy.[1][3] The data and methodologies presented in this guide underscore the high degree of selectivity that characterizes this compound and provide a framework for further research and development of direct BAX activators as a novel class of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifesciences.tecan.com [lifesciences.tecan.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
a step-by-step experimental protocol for using BTSA1 in vitro
Application Notes and Protocols for In Vitro Use of BTSA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and specific small-molecule activator of the BCL-2-associated X protein (BAX), a key mediator of the intrinsic apoptotic pathway.[1][2][3] In healthy cells, BAX exists in an inactive, cytosolic monomeric state. Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, leading to its translocation to the mitochondrial outer membrane, oligomerization, and subsequent permeabilization of the membrane.[4] This results in the release of cytochrome c and other pro-apoptotic factors, ultimately activating the caspase cascade and inducing cell death.[5][6] Many cancer cells evade apoptosis by overexpressing anti-apoptotic BCL-2 family proteins, which sequester BAX and prevent its activation.[1][3] this compound circumvents this by directly binding to the N-terminal trigger site of BAX, inducing its activation and initiating apoptosis, even in cancer cells resistant to conventional therapies.[1][2][3] These application notes provide detailed protocols for the in vitro characterization of this compound's pro-apoptotic activity.
Data Presentation
The following table summarizes the quantitative data for this compound's activity in various in vitro assays.
| Parameter | Cell Line/System | Value | Reference |
| IC50 | Human AML Cell Lines | 1 - 4 µM | [1] |
| SU-DHL-4 (Lymphoma) | 2.29 µM | [7] | |
| SU-DHL-6 (Lymphoma) | 2.6 µM | [7] | |
| EC50 | BAX Binding | 144 nM | [1][5] |
| IC50 | BAX Binding | 250 nM | [5] |
Signaling Pathway
The diagram below illustrates the signaling pathway of this compound-induced apoptosis.
Caption: this compound directly activates BAX, leading to mitochondrial-mediated apoptosis.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line, such as the human acute myeloid leukemia (AML) cell line OCI-AML3.[1][5]
Materials:
-
Cancer cell line (e.g., OCI-AML3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (vehicle)
-
96-well clear flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Perform a cell count and adjust the cell density.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete medium to achieve final concentrations ranging from 0.1 µM to 10 µM.[5]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dilution.
-
Also include a "no treatment" control (cells in medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
-
MTT Assay:
-
After the 24-hour incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[8]
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis to fit a sigmoidal dose-response curve.[8]
-
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol describes how to quantify apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis.[6][9]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI staining solution.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][9]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
-
Flow Cytometry Analysis:
Experimental Workflow
The following diagram outlines the experimental workflow for determining the IC50 of this compound.
Caption: A streamlined workflow for determining the IC50 of this compound.
References
- 1. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Compound induces selective apoptosis in AML | MDedge [mdedge.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound.2 | BAX activator | Probechem Biochemicals [probechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to In Vitro Assays with BTSA1: Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vitro assays with BTSA1, a potent and selective small-molecule activator of the pro-apoptotic protein BAX. These guidelines are intended to assist researchers in accurately assessing the efficacy and mechanism of action of this compound in various cell-based models.
Introduction
This compound is a pharmacologically optimized BAX activator that induces apoptosis in cancer cells, particularly those resistant to conventional therapies.[1][2][3] It functions by binding with high affinity and specificity to the N-terminal activation site of BAX, inducing a conformational change that leads to BAX oligomerization at the mitochondrial outer membrane and subsequent activation of the intrinsic apoptotic pathway.[4][5][6] This direct activation of BAX presents a promising therapeutic strategy for overcoming apoptosis resistance in various malignancies, including acute myeloid leukemia (AML).[1][4]
Mechanism of Action: The this compound Signaling Pathway
This compound directly engages with cytosolic BAX, initiating a cascade of events that culminate in programmed cell death. The binding of this compound to the "trigger site" of BAX induces a conformational change, exposing the BH3 domain.[7] This activated BAX then translocates to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane.[1][6] This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, activating the caspase cascade and executing the apoptotic program.[8]
Caption: this compound-induced BAX activation and apoptosis signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Assay Method | Reference |
| IC50 (BAX Binding) | 250 nM | Competitive Fluorescence Polarization | [8] |
| EC50 (BAX Binding) | 144 nM | Direct Fluorescence Polarization | [8] |
| IC50 (vs. This compound.2) | 247 nM | Competitive Fluorescence Polarization | [9] |
Table 2: In Vitro Efficacy of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| Various Human AML | Viability | IC50 | 1 - 4 µM | Dose-dependent reduction in viability | [1] |
| Human AML Cell Lines | Viability | Cell Death | 5 µM | Substantial cell death within 6 hours | [8] |
| NB4 | BAX Translocation | Cytochrome c Release | 2.5 - 10 µM | Dose-dependent induction | [8] |
| OCI-AML3 | Apoptosis | Caspase-3/7 Activation | 0.15625 - 10 µM | Dose-dependent activation (maximal at 4 hours) | [8][10] |
Experimental Protocols
This section provides detailed protocols for key in vitro assays to evaluate the activity of this compound.
Experimental Workflow for In Vitro Assays
The following diagram outlines a typical workflow for assessing the in vitro effects of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (10 mM in sterile DMSO)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. Allow adherent cells to attach overnight.[10][11]
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM).[11]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.[11]
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
-
Incubation: Incubate the plate for the desired time period (e.g., 6, 12, 24, or 48 hours) under standard cell culture conditions (37°C, 5% CO2).[5][8]
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition: Measure the luminescence using a plate reader.[11]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100%).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[10][11]
-
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) in apoptotic cells using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to identify necrotic cells.[5][11]
Materials:
-
Treated cells
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]
-
-
Sample Preparation for Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
-
Data Acquisition: Analyze the cells by flow cytometry within one hour.[11]
-
Data Analysis:
Protocol 3: Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Treated cells in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in Protocol 1.
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.[11]
-
Data Analysis: Normalize the luminescent signal to the vehicle-treated control to determine the fold-change in caspase-3/7 activity.
Conclusion
The protocols and data presented in this guide provide a comprehensive framework for the in vitro characterization of this compound. By employing these standardized assays, researchers can effectively evaluate the pro-apoptotic activity of this compound and further explore its therapeutic potential in various cancer models. The high selectivity and potent BAX activation make this compound a valuable tool for investigating the intricacies of the intrinsic apoptotic pathway and for the development of novel anti-cancer therapies.[7]
References
- 1. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifesciences.tecan.com [lifesciences.tecan.com]
- 3. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound.2 | BAX activator | Probechem Biochemicals [probechem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Treating Cell Lines with BTSA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTSA1 (BAX Trigger Site Activator 1) is a small molecule activator of the pro-apoptotic protein BAX.[1][2] As a central mediator of apoptosis, BAX activation represents a promising therapeutic strategy for cancers that have developed resistance to programmed cell death.[3][4] Unlike conventional chemotherapies, this compound directly binds to the N-terminal activation site of BAX, inducing a conformational change that leads to its mitochondrial translocation, oligomerization, and subsequent initiation of the apoptotic cascade.[2][5] These application notes provide a comprehensive overview of the methodology for treating cell lines with this compound, including detailed experimental protocols and data presentation.
Data Presentation
The potency of this compound has been evaluated in various cancer cell lines, primarily demonstrating significant efficacy in acute myeloid leukemia (AML). The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values provide a quantitative measure of its activity.
| Parameter | Cell Line Type | Reported Value | Reference |
| IC50 | Acute Myeloid Leukemia (AML) | 1 - 4 µM | [3] |
| EC50 (for BAX activation) | Not applicable | 144 nM | [6] |
Signaling Pathway
This compound directly activates the intrinsic apoptotic pathway by targeting BAX. The signaling cascade is initiated by the binding of this compound to the N-terminal trigger site of cytosolic BAX. This interaction induces a conformational change in BAX, exposing its BH3 domain. The activated BAX then translocates to the outer mitochondrial membrane, where it oligomerizes and forms pores. This leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytochrome c then activates the caspase cascade, ultimately leading to apoptosis.[2][5]
Caption: this compound-induced BAX activation pathway leading to apoptosis.
Experimental Workflow
A typical workflow for evaluating the effect of this compound on a cancer cell line involves several key stages, from initial cell culture and treatment to downstream analysis of cell viability and apoptosis.
Caption: General experimental workflow for this compound treatment and analysis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640, DMEM) with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density and treat with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for BAX Translocation
This protocol is for detecting the translocation of BAX from the cytosol to the mitochondria upon this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Mitochondria/Cytosol Fractionation Kit
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BAX, anti-VDAC (mitochondrial marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Fractionation: Treat cells with this compound as described previously. After treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the manufacturer's protocol of the fractionation kit.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against BAX, VDAC, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: An increase in the BAX signal in the mitochondrial fraction and a corresponding decrease in the cytosolic fraction indicates this compound-induced BAX translocation. VDAC and GAPDH serve as loading controls for the mitochondrial and cytosolic fractions, respectively.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of BTSA1 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of BTSA1, a potent and selective BAX activator, in mouse models of cancer, particularly Acute Myeloid Leukemia (AML). The protocols outlined below are based on established preclinical studies and are intended to assist researchers in designing and executing robust in vivo experiments to evaluate the efficacy and pharmacodynamics of this compound.
Introduction
This compound is a small molecule that directly binds to the N-terminal activation site of the pro-apoptotic protein BAX, inducing a conformational change that leads to its activation and the initiation of the intrinsic apoptotic pathway.[1][2] This mechanism of action makes this compound a promising therapeutic agent for cancers that have developed resistance to conventional therapies by dysregulating apoptosis.[1] In vivo studies have demonstrated that this compound can effectively suppress tumor growth and prolong survival in AML xenograft models with a favorable safety profile.[1][3]
Data Presentation
The following tables summarize the key quantitative data from in vivo studies of this compound in mouse models.
Table 1: Pharmacokinetic Profile of this compound in Mice [3]
| Parameter | Value | Administration Route |
| Half-life (T1/2) | 15 hours | Oral Gavage |
| Oral Bioavailability (%F) | 51% | Oral Gavage |
| Peak Plasma Concentration (Cmax) at 10 mg/kg | ~15 µM | Oral Gavage |
Table 2: In Vivo Efficacy of this compound in AML Xenograft Models [3]
| Cell Line | Mouse Strain | Tumor Model | This compound Dosage | Administration Route | Key Findings |
| THP-1 | NSG | Disseminated Leukemia | 10 mg/kg (every 48 hr) | Oral Gavage | Significantly increased median survival (40 days vs. 55 days); 43% of treated mice were alive at day 60 with no signs of AML. |
| THP-1 | NSG | Disseminated Leukemia | 10 mg/kg (every 48 hr for 3 weeks) | Oral Gavage | Significant suppression of leukemia growth and infiltration in the liver. |
| MOLM-13 | NSG | Disseminated Leukemia | 10 mg/kg (every 48 hr for 21 days) | Oral Gavage | Significantly reduced infiltration of human leukemia cells in bone marrow and peripheral blood. |
| MOLM-13 | NSG | Disseminated Leukemia | 10 mg/kg (for 2 days) | Oral Gavage | Decreased mitochondrial membrane potential in human leukemia cells from bone marrow. |
Table 3: Toxicology and Safety Profile of this compound in Mice [3]
| Parameter | Dosage | Duration | Mouse Strain | Observations |
| Body Weight | 15 mg/kg | 30 days | NSG | No significant weight loss observed. |
| Hematological Profile (RBC, WBC, Platelets) | 15 mg/kg | 30 days | NSG | No detectable toxicity to the hematopoietic system. |
| Tissue Histology (Liver, Spleen, Kidney, Lung, Heart, Brain, Bone Marrow) | 15 mg/kg | 30 days | NSG | No detectable toxicity observed in major organs. |
| Healthy Hematopoietic Progenitors | Not specified | Not specified | Not specified | No toxic effects on healthy stem cell-enriched cells (LSK), common myeloid progenitors (CMP), granulocyte-monocyte progenitors (GMP), and megakaryocyte-erythrocyte progenitors (MEP). |
Experimental Protocols
This compound Formulation and Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG-400)
-
5% Dextrose in water (D5W)
-
Tween-80
Protocol for Dosing Solution Preparation: [1][3]
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a separate tube, prepare the vehicle by mixing 30% PEG-400, 65% D5W, and 4% Tween-80.
-
Add the this compound stock solution to the vehicle to achieve the final desired concentration (e.g., for a 10 mg/kg dose). The final concentration of DMSO in the formulation should be 1%.
-
Vortex the solution thoroughly until it is clear and homogenous.
-
It is recommended to prepare the dosing solution fresh on each day of administration.
Administration Protocol:
-
Route: Oral gavage is the most commonly reported and effective route of administration.[1][3] Intraperitoneal injection has also been mentioned.[4]
-
Dosage: Efficacy has been demonstrated at 10 mg/kg and 15 mg/kg body weight.[1][3]
-
Frequency: Dosing schedules of every 48 hours or daily have been used in efficacy studies.[1][3]
-
Procedure for Oral Gavage:
-
Use a 20- to 22-gauge, 1.5-inch curved gavage needle.
-
Accurately weigh the mouse to calculate the correct volume of the dosing solution to administer.
-
Gently restrain the mouse and insert the gavage needle along the roof of the mouth and down the esophagus.
-
Administer the formulation slowly to prevent regurgitation or aspiration.
-
Monitor the animal for any signs of distress immediately after administration.
-
Establishment of AML Xenograft Models
Animal Model:
-
Immunodeficient mice such as NOD/SCID gamma (NSG) mice (6-8 weeks old) are suitable for engrafting human AML cell lines.[1][3]
Cell Preparation and Injection: [1]
-
Culture human AML cell lines (e.g., THP-1, MOLM-13) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile, serum-free media or phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at the desired concentration (e.g., 5 x 10^6 cells per 100 µL).
-
Keep the cell suspension on ice until injection.
-
For a disseminated leukemia model, inject 100 µL of the cell suspension into the lateral tail vein of each mouse using a 27- or 30-gauge needle.
Monitoring and Efficacy Assessment
Engraftment and Disease Progression Monitoring:
-
Monitor the mice daily for clinical signs of disease, such as weight loss, ruffled fur, and hind-limb paralysis.[1]
-
Engraftment can be confirmed by:
Tumor Burden Assessment:
-
At the end of the study, or at specified time points, euthanize the mice and harvest tissues such as bone marrow and liver.
-
Prepare single-cell suspensions from these tissues.
-
Use flow cytometry with antibodies against human-specific markers (e.g., hCD45, hCD15) to quantify the infiltration of leukemia cells.[3]
Apoptosis Assessment:
-
To confirm the on-target effect of this compound, perform immunohistochemistry (IHC) on tissue sections (e.g., bone marrow) for markers of apoptosis, such as cleaved caspase-3 and TUNEL staining.[1][3]
-
Mitochondrial membrane potential can be assessed in isolated leukemia cells from the bone marrow using TMRE staining followed by flow cytometry.[3]
Survival Analysis:
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for in vivo this compound efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Caspase-3/7 Activation Assay Using BTSA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, and its dysregulation is a hallmark of diseases such as cancer.[1] A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases.[2] Caspase-3 and caspase-7 are the primary executioner caspases that, once activated, cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3] Therefore, measuring the activation of caspase-3 and -7 is a reliable method for quantifying apoptosis.
BTSA1 (BAX Trigger Site Activator 1) is a small molecule that directly binds to and activates BAX, a pro-apoptotic BCL-2 family protein.[1][4][5] Activated BAX translocates to the mitochondria, leading to the release of cytochrome c, which in turn initiates the caspase cascade, culminating in the activation of caspase-3 and -7.[1][6] This application note provides a detailed protocol for a fluorometric caspase-3/7 activation assay using this compound as an inducer of apoptosis. This assay is suitable for high-throughput screening and the evaluation of novel therapeutic agents that modulate apoptotic pathways.
Assay Principle
This protocol utilizes a fluorogenic substrate containing the DEVD (Asp-Glu-Val-Asp) peptide sequence, which is specifically recognized and cleaved by activated caspase-3 and -7.[7][8] The substrate, in its uncleaved form, is non-fluorescent. Upon cleavage by active caspase-3/7, a fluorescent dye is released, and the resulting fluorescence intensity is directly proportional to the enzymatic activity of caspase-3 and -7.
Signaling Pathway
The following diagram illustrates the signaling pathway leading to caspase-3/7 activation induced by this compound.
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow
The diagram below outlines the major steps of the caspase-3/7 activation assay.
Caption: Workflow for the caspase-3/7 activation assay.
Detailed Experimental Protocol
Materials and Reagents
-
Cells of interest (e.g., human acute myeloid leukemia (AML) cell lines like OCI-AML3)[4][6]
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (positive control)[4]
-
Test compounds
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Caspase-3/7 Assay Kit (fluorometric, DEVD-based substrate)
-
White or black, clear-bottom 96-well microplates suitable for fluorescence measurements
-
Multichannel pipette
-
Fluorescence microplate reader
Procedure
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and adjust the cell density.
-
Seed 10,000-20,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
Prepare serial dilutions of this compound and test compounds in culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 µM to 10 µM for this compound).[4]
-
Include a vehicle control (DMSO) at the same final concentration as in the compound-treated wells.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the compounds or vehicle control.
-
For a positive control for apoptosis inhibition, a pan-caspase inhibitor like Z-VAD-FMK can be used in conjunction with this compound.
-
-
Incubation:
-
Caspase-3/7 Assay:
-
Allow the Caspase-3/7 Assay Reagent to equilibrate to room temperature.
-
Prepare the Caspase-3/7 working solution according to the manufacturer's instructions. This typically involves diluting the DEVD substrate in the provided assay buffer.
-
Add 100 µL of the Caspase-3/7 working solution to each well.
-
Mix the contents of the wells by gently shaking the plate for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorophore in the assay kit (e.g., for a rhodamine 110-based substrate, use an excitation of ~498 nm and an emission of ~521 nm).[9]
-
Data Analysis
-
Background Subtraction: Subtract the average fluorescence of the no-cell control wells from all other readings.
-
Fold Change Calculation: Normalize the fluorescence signal of the treated samples to the vehicle control to determine the fold increase in caspase-3/7 activity.
Fold Change = (Fluorescence of Treated Sample) / (Fluorescence of Vehicle Control)
-
Dose-Response Curves: Plot the fold change in caspase-3/7 activity against the log concentration of the test compound to generate dose-response curves and calculate EC₅₀ values.
Data Presentation
The following table provides an example of how to structure the quantitative data obtained from the caspase-3/7 activation assay.
| Treatment Group | Concentration (µM) | Mean Fluorescence (RFU) | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 0.1% | 1500 | 120 | 1.0 |
| This compound | 1.25 | 6000 | 450 | 4.0 |
| This compound | 2.5 | 12500 | 980 | 8.3 |
| This compound | 5.0 | 25000 | 2100 | 16.7 |
| This compound | 10.0 | 35000 | 2800 | 23.3 |
| Test Compound A | 1.0 | 2000 | 150 | 1.3 |
| Test Compound A | 5.0 | 4500 | 350 | 3.0 |
| Test Compound A | 10.0 | 9000 | 720 | 6.0 |
| Test Compound B | 1.0 | 1600 | 130 | 1.1 |
| Test Compound B | 5.0 | 1550 | 140 | 1.0 |
| Test Compound B | 10.0 | 1480 | 110 | 1.0 |
This protocol provides a robust and reliable method for quantifying caspase-3/7 activation in response to the BAX activator this compound and other test compounds. The use of a fluorometric DEVD-based substrate in a 96-well format allows for efficient and sensitive detection of apoptosis, making it a valuable tool for drug discovery and cancer research. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual guide for understanding and implementing this assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 3. rupress.org [rupress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Compound induces selective apoptosis in AML | MDedge [mdedge.com]
- 6. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. Amplite® Fluorimetric Caspase 3/7 Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 9. Apo-ONE® Homogeneous Caspase-3/7 Assay [worldwide.promega.com]
Application Notes and Protocols: Cytochrome c Release Assay with BTSA1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for conducting a cytochrome c release assay in response to treatment with BTSA1, a potent and selective BAX activator. The release of cytochrome c from the mitochondria into the cytosol is a hallmark of the intrinsic apoptotic pathway. This compound directly activates BAX, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, initiating the caspase cascade and programmed cell death.[1][2] These protocols detail the necessary steps from cell culture and this compound treatment to the isolation of cytosolic and mitochondrial fractions and the final detection of cytochrome c via Western blotting. The provided data and visualizations will aid researchers in the successful execution and interpretation of this critical apoptosis assay.
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development and homeostasis. The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway. A key event in this pathway is the activation of pro-apoptotic proteins like BAX and BAK, which leads to MOMP. This permeabilization allows for the release of intermembrane space proteins, most notably cytochrome c, into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9 and initiates a caspase cascade, ultimately leading to cell death.
This compound is a small molecule that has been identified as a direct activator of BAX.[1][2] It binds to a specific trigger site on the BAX protein, inducing a conformational change that leads to its activation and oligomerization at the mitochondrial outer membrane.[1] This makes this compound a valuable tool for studying the mechanisms of apoptosis and a potential therapeutic agent for diseases characterized by apoptosis evasion, such as cancer.
This application note provides a detailed protocol for a cytochrome c release assay using this compound treatment to induce apoptosis. The primary method for detection is Western blotting of subcellular fractions, which allows for the clear visualization and quantification of cytochrome c translocation from the mitochondria to the cytosol.
Signaling Pathway of this compound-Induced Apoptosis
This compound acts as a direct activator of the pro-apoptotic protein BAX. This initiates a signaling cascade that culminates in the execution of apoptosis. The diagram below illustrates the key steps in this pathway.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The overall experimental workflow for the cytochrome c release assay following this compound treatment is depicted in the following diagram. This process involves cell culture, treatment with this compound, subcellular fractionation to isolate cytosolic and mitochondrial components, and subsequent analysis by Western blotting.
Caption: Experimental workflow for cytochrome c release assay.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Culture: Culture a suitable cancer cell line (e.g., MV4-11 or MOLM-13 acute myeloid leukemia cells) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store this stock solution at -20°C.
-
Cell Seeding: Seed the cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
This compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve final concentrations ranging from 1 µM to 10 µM.[1][2] Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Replace the existing medium with the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for a desired time period, typically between 6 and 24 hours.[1]
Subcellular Fractionation for Cytosolic and Mitochondrial Extracts
This protocol is adapted from established methods for isolating cytosolic and mitochondrial fractions.[3][4]
-
Cell Harvesting: After treatment, collect the cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet with 10 mL of ice-cold PBS and centrifuge again at 600 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Cytosol Extraction Buffer (containing DTT and protease inhibitors). Incubate on ice for 15 minutes.
-
Homogenization: Homogenize the cells using a pre-chilled Dounce tissue grinder with 30-50 passes on ice.
-
Initial Centrifugation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Supernatant Transfer: Carefully transfer the supernatant to a fresh microcentrifuge tube.
-
Mitochondrial Pelleting: Centrifuge the supernatant at 10,000 x g for 30 minutes at 4°C. The resulting supernatant is the cytosolic fraction . The pellet contains the mitochondria.
-
Mitochondrial Fraction Preparation: Resuspend the mitochondrial pellet in 100 µL of Mitochondrial Extraction Buffer (containing DTT and protease inhibitors). This is the mitochondrial fraction .
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA protein assay.
Western Blot Analysis of Cytochrome c
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) from each fraction with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cytochrome c (e.g., from BD Biosciences) overnight at 4°C. Also, probe for loading controls: β-actin for the cytosolic fraction and VDAC1/Porin for the mitochondrial fraction.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
Data Presentation
The following tables summarize hypothetical quantitative data from a cytochrome c release assay performed on a human AML cell line treated with increasing concentrations of this compound for 6 hours. The data is presented as the relative band intensity of cytochrome c normalized to the respective loading controls.
Table 1: Cytochrome c Levels in Cytosolic Fraction
| This compound Concentration (µM) | Relative Cytochrome c Intensity (Normalized to β-actin) |
| 0 (Vehicle) | 1.00 ± 0.12 |
| 1 | 2.54 ± 0.28 |
| 2.5 | 5.89 ± 0.61 |
| 5 | 12.45 ± 1.33 |
| 10 | 15.21 ± 1.58 |
Table 2: Cytochrome c Levels in Mitochondrial Fraction
| This compound Concentration (µM) | Relative Cytochrome c Intensity (Normalized to VDAC1) |
| 0 (Vehicle) | 1.00 ± 0.09 |
| 1 | 0.78 ± 0.08 |
| 2.5 | 0.41 ± 0.05 |
| 5 | 0.15 ± 0.02 |
| 10 | 0.08 ± 0.01 |
Conclusion
The protocols and data presented in this application note provide a robust framework for investigating this compound-induced apoptosis through the detection of cytochrome c release. The clear, step-by-step instructions for cell treatment, subcellular fractionation, and Western blotting, combined with illustrative diagrams and sample data, will enable researchers to confidently perform and interpret this assay. This methodology is critical for understanding the mechanism of action of BAX activators like this compound and for the preclinical evaluation of their therapeutic potential.
References
Application Notes and Protocols for BAX Oligomerization Assay with BTSA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, with the BAX protein serving as a key effector of programmed cell death.[1][2] In healthy cells, BAX exists predominantly as an inactive monomer in the cytosol.[3] Upon receiving an apoptotic stimulus, BAX undergoes a significant conformational change, translocates to the outer mitochondrial membrane, and oligomerizes to form pores.[2][3][4] This permeabilization of the mitochondrial outer membrane leads to the release of pro-apoptotic factors such as cytochrome c, ultimately activating the caspase cascade and executing cell death.[2][3][4]
Dysregulation of this pathway is a common feature in many cancers, enabling cancer cells to evade apoptosis and resist therapy.[1][2] BAX Trigger Site Activator 1 (this compound) is a small molecule that has been identified as a potent and selective direct activator of BAX.[2][5] this compound binds with high affinity to the N-terminal activation "trigger site" of BAX, inducing the conformational changes necessary for its translocation and oligomerization, thereby initiating BAX-mediated apoptosis.[1][2][4][5][6] This makes this compound a valuable tool for studying BAX-mediated apoptosis and a promising candidate for cancer therapy.[2][5]
These application notes provide a detailed protocol for performing a BAX oligomerization assay in response to treatment with this compound. The protocol covers cell culture, this compound treatment, subcellular fractionation, chemical cross-linking, and western blot analysis to visualize BAX monomers and oligomers.
Data Presentation
Quantitative Analysis of this compound Activity
The efficacy of this compound as a direct BAX activator has been characterized by its high affinity and selectivity. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Assay Method | Reference |
| EC50 for BAX Activation | 144 nM | Fluorescence Polarization Assay | [1][2][4][6] |
| IC50 | 250 nM | Not Specified | [1][6] |
| Binding Specificity | No competition at 50 µM for BCL-XL, MCL-1, and BFL-1/A1 | Competitive Binding Assay | [2] |
Signaling Pathway and Experimental Workflow
This compound-Mediated BAX Activation Pathway
The following diagram illustrates the signaling pathway of BAX activation induced by this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
Determining the Optimal Concentration of BTSA1 for Cell Culture Experiments
Application Note and Protocols
Introduction
BTSA1 is a potent and selective small-molecule activator of the pro-apoptotic protein BAX, a key mediator of the intrinsic apoptotic pathway.[1][2][3] By directly binding to the N-terminal trigger site of BAX, this compound induces a conformational change that promotes its translocation to the mitochondria, oligomerization, and the subsequent permeabilization of the outer mitochondrial membrane.[1][4] This cascade of events leads to the release of cytochrome c and other pro-apoptotic factors, ultimately triggering caspase activation and programmed cell death.[1] The targeted activation of BAX by this compound presents a promising therapeutic strategy for cancers that have developed resistance to apoptosis, particularly through the overexpression of anti-apoptotic BCL-2 family proteins.[2][4][5]
The determination of an optimal working concentration for this compound is a critical first step for any in vitro study to ensure robust and reproducible results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to establish the ideal concentration of this compound for their specific cell culture experiments. The protocols outlined below cover initial dose-response assessments to confirm bioactivity, followed by functional assays to verify the mechanism of action.
Data Presentation
The following tables summarize key quantitative data for this compound and its more potent analog, this compound.2, derived from various studies. These values can serve as a reference for designing initial experiments.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| BAX Activation IC50 | ~250 nM | Biochemical Assay | [6] |
| BAX Activation EC50 | 144 nM | Biochemical Assay | [6] |
| Cell Viability IC50 | 1 - 4 µM | Human AML cell lines (OCI-AML3, MOLM-13, NB4, MV4-11) | [4][7] |
| Effective Concentration for Apoptosis Induction | 2.5 - 10 µM | NB4 cells | [6] |
| Treatment Duration for Significant Cell Death | 6 - 24 hours | Human AML cell lines | [4][6] |
Table 2: Comparative Potency of this compound and this compound.2
| Compound | BAX Binding IC50 | Cellular Activity (Lymphoma Cell Lines) | Reference |
| This compound | 247 nM | SU-DHL-4 IC50: 2.29 µM, SU-DHL-6 IC50: 2.6 µM | [8] |
| This compound.2 | 149 nM | SU-DHL-4 IC50: 1.24 µM, SU-DHL-6 IC50: 1.75 µM | [8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental process for determining the optimal concentration of this compound, the following diagrams have been generated using Graphviz.
Caption: this compound initiates apoptosis by binding to and activating BAX.
Caption: A systematic workflow for identifying the optimal this compound concentration.
Experimental Protocols
The following protocols provide a step-by-step guide to determine the optimal concentration of this compound for your cell line of interest.
Protocol 1: Dose-Response and Cell Viability Assay
This initial experiment aims to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration that reduces cell viability by 50%.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile Dimethyl Sulfoxide (DMSO)
-
96-well tissue culture plates
-
Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay kit)
-
Multichannel pipette
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO and store it at -20°C.[9]
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.01 µM to 100 µM.[9]
-
Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.[9]
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[9]
-
-
Cell Viability Measurement (using CellTiter-Glo® as an example):
-
After the incubation period, equilibrate the 96-well plate to room temperature for about 30 minutes.[9]
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of the reagent to each well equal to the volume of the cell culture medium.[9]
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a plate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100%).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value using appropriate software (e.g., GraphPad Prism).[9]
-
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This assay confirms that the observed reduction in cell viability is due to the induction of apoptosis. This should be performed at concentrations around the determined IC50.
Materials:
-
Cells treated with this compound (at 0.5x, 1x, and 2x the IC50) and a vehicle control
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the selected concentrations of this compound for the optimal duration determined in Protocol 1.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI staining solution.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour.[9]
-
Quantify the percentage of cells in each quadrant:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Protocol 3: Caspase-3/7 Activity Assay
This assay provides a quantitative measure of the activation of executioner caspases, which are key mediators of apoptosis.
Materials:
-
Cells treated with this compound and a vehicle control in a white-walled 96-well plate
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Plate-reading luminometer
Procedure:
-
Cell Treatment:
-
Seed cells in a white-walled 96-well plate and treat with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for various time points (e.g., 4, 6, 8, 12, 24 hours).[6]
-
-
Assay:
-
Data Analysis:
-
Plot the luminescence signal against the this compound concentration and time to determine the dose- and time-dependent activation of caspases.
-
Conclusion
The optimal concentration of this compound is cell-type dependent and should be determined empirically.[10] By following the systematic approach outlined in these application notes, researchers can confidently establish a working concentration of this compound that induces a robust and specific apoptotic response in their chosen cell culture model. This will ensure the generation of reliable and meaningful data in subsequent experiments investigating the therapeutic potential of direct BAX activation.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel senolytic drug for pulmonary fibrosis: this compound targets apoptosis of senescent myofibroblasts by activating BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound.2 | BAX activator | Probechem Biochemicals [probechem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Preparing a Stock Solution of BTSA1 for Experimental Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BTSA1 (BAX Trigger Site Activator 1) is a potent and selective small-molecule activator of the pro-apoptotic protein BAX.[1][2][3][4] It binds directly to the N-terminal activation site of BAX, inducing conformational changes that lead to mitochondrial translocation, oligomerization, and ultimately, apoptosis.[2][5][6] This mechanism of action makes this compound a valuable tool for research in cancer biology, particularly in overcoming apoptosis resistance in malignancies such as Acute Myeloid Leukemia (AML).[2][3][4][7] Furthermore, its potential as a senolytic agent, targeting senescent myofibroblasts, is being explored in conditions like pulmonary fibrosis.[8]
These application notes provide a comprehensive guide for the preparation and use of this compound in a laboratory setting, ensuring reproducible and reliable experimental outcomes.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Parameter | Value | Source(s) |
| CAS Number | 314761-14-3 | [9][10] |
| Molecular Formula | C₂₁H₁₄N₆OS₂ | [9][10] |
| Molecular Weight | 430.5 g/mol | [9][10] |
| Appearance | A solid | [10] |
| Purity | 99.77% | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Source(s) |
| DMSO | 2 mg/mL to 81 mg/mL | Use of fresh, anhydrous DMSO and ultrasonication may be needed to achieve higher concentrations. | [9][10] |
| DMF | 10 mg/mL | [10] | |
| Ethanol | Slightly soluble | [10] |
Table 3: Biological Activity of this compound
| Assay | Parameter | Value | Source(s) |
| BAX Binding | IC₅₀ | 250 nM | [1][10] |
| BAX Activation | EC₅₀ | 144 nM | [1][2] |
| Cell Viability (AML cells) | IC₅₀ | 0.1 - 1 µM | [10] |
| In vivo dosage (mouse model) | 10 mg/kg (intraperitoneal injection) | [1][10] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro experiments.[9][11]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation: To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) For 1 mL of 10 mM stock solution: Mass (mg) = 0.010 mol/L × 0.001 L × 430.5 g/mol × 1000 mg/g = 4.305 mg[9]
-
Weighing: Carefully weigh out 4.305 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming or brief ultrasonication may be used to aid dissolution if necessary.[9]
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[1]
Note: DMSO is hygroscopic; it is recommended to use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO to ensure optimal solubility.[9]
Cell Viability Assay using CellTiter-Glo®
This protocol outlines the steps to determine the dose-response effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., AML cell lines like MOLM-13)
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Sterile 96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight if applicable.
-
Compound Dilution: Prepare a serial dilution of the 10 mM this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration (typically <0.5%).[11]
-
Cell Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[11]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set to 100%). Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Apoptosis Assay using FITC Annexin V and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells treated with this compound and vehicle control
-
FITC Annexin V Apoptosis Detection Kit with PI
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with this compound or vehicle control.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Staining:
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[11]
-
Distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced BAX-mediated apoptosis.
Caption: General experimental workflow for studying this compound effects in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Compound induces selective apoptosis in AML | MDedge [mdedge.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A novel senolytic drug for pulmonary fibrosis: this compound targets apoptosis of senescent myofibroblasts by activating BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
understanding and overcoming mechanisms of resistance to BTSA1
This technical support center is designed for researchers, scientists, and drug development professionals investigating the novel BAX activator, BTSA1. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on understanding and overcoming mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small-molecule activator of the pro-apoptotic protein BAX.[1][2][3] It binds directly to the N-terminal activation site of BAX, inducing a conformational change that transforms the inactive cytosolic monomer into its active oligomeric form.[3][4] This activated BAX then translocates to the mitochondria, where it forms pores in the outer membrane, leading to the release of cytochrome c and subsequent caspase activation, ultimately resulting in apoptosis (programmed cell death).[1][2]
Q2: My cells are not responding to this compound treatment. What are the potential mechanisms of resistance?
Resistance to this compound can arise from several factors that prevent the successful induction of BAX-mediated apoptosis. The primary mechanisms include:
-
Overexpression of Anti-Apoptotic BCL-2 Family Proteins: High levels of anti-apoptotic proteins such as BCL-2, BCL-XL, and MCL-1 can sequester activated BAX, preventing its oligomerization and insertion into the mitochondrial membrane.[2][5] This is a common survival mechanism in many cancer cells.
-
Low BAX Expression Levels: The efficacy of this compound is dependent on the presence of its target, BAX.[2][5] Cell lines with inherently low or downregulated BAX expression will exhibit resistance.
-
Autoinhibited BAX Conformation: BAX can exist in a cytosolic, autoinhibited dimeric state that is less sensitive to activation by this compound.[2] This conformation effectively sequesters the BAX trigger site.
-
"Unprimed" Apoptotic State: Some cancer cells may have a baseline state where the apoptotic machinery is not readily engaged. This "unprimed" state can limit the efficacy of direct BAX activators like this compound.[6]
Q3: How can I determine if my cells are resistant due to overexpression of anti-apoptotic proteins?
To assess the role of anti-apoptotic proteins in this compound resistance, you can perform the following experiments:
-
Western Blotting: Analyze the protein expression levels of BCL-2, BCL-XL, and MCL-1 in your resistant cell lines and compare them to sensitive control cell lines. Higher expression in resistant cells is a strong indicator.
-
Co-immunoprecipitation: Investigate the interaction between BAX and anti-apoptotic BCL-2 proteins before and after this compound treatment. An increased association in resistant cells would suggest sequestration of activated BAX.
-
Combination Therapy with BCL-2 Inhibitors: Treat resistant cells with a combination of this compound and a BCL-2 family inhibitor (e.g., Venetoclax for BCL-2, Navitoclax for BCL-2/BCL-XL).[3][6] A synergistic increase in apoptosis would confirm that overexpression of these anti-apoptotic proteins is a key resistance mechanism.
Q4: What strategies can be employed to overcome this compound resistance?
The primary strategy to overcome this compound resistance is through rational combination therapies:
-
Co-treatment with BCL-2 Family Inhibitors: As mentioned, combining this compound with inhibitors of anti-apoptotic proteins like Venetoclax or Navitoclax can effectively overcome resistance by preventing the sequestration of activated BAX.[3][6] This approach has shown synergistic efficacy in various cancer models.[6]
-
Modulation of BAX Expression: In cases of low BAX expression, exploring agents that can upregulate BAX transcription or protein stability could potentially sensitize cells to this compound.
-
Targeting Parallel Survival Pathways: Identifying and inhibiting other survival pathways active in the resistant cells may also enhance the pro-apoptotic effect of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or minimal apoptosis observed after this compound treatment. | 1. Low BAX expression in the cell line. 2. High expression of anti-apoptotic proteins (BCL-2, BCL-XL, MCL-1). 3. Autoinhibited BAX conformation. 4. Incorrect dosage or incubation time. | 1. Verify BAX protein levels via Western Blot. Select cell lines with moderate to high BAX expression for your experiments. 2. Assess levels of anti-apoptotic proteins. Consider co-treatment with a BCL-2 inhibitor (e.g., Venetoclax). 3. This is more difficult to assess directly. Try combination therapies to see if the block can be bypassed. 4. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| Inconsistent results between experiments. | 1. Cell passage number and confluency. 2. Reagent stability. 3. Variability in experimental technique. | 1. Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. 2. Ensure proper storage and handling of this compound and other reagents as per the manufacturer's instructions. 3. Standardize all experimental steps, including cell culture, treatment, and downstream assays. |
| High background apoptosis in control cells. | 1. Unhealthy cell culture. 2. Contamination. 3. Solvent toxicity. | 1. Ensure optimal cell culture conditions and check for signs of stress or overgrowth. 2. Regularly test for mycoplasma and other contaminants. 3. Perform a vehicle control experiment to ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used. |
| Synergistic effect with BCL-2 inhibitors is not observed. | 1. Resistance mechanism is independent of BCL-2 family protein overexpression. 2. Sub-optimal concentrations of one or both drugs. | 1. Investigate other resistance mechanisms, such as low BAX expression or mutations in downstream apoptotic pathway components. 2. Perform a matrix of dose-response experiments with varying concentrations of both this compound and the BCL-2 inhibitor to identify synergistic concentrations. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | This compound IC50 (nM) | This compound EC50 (nM) | Reference |
| Various Human AML cell lines | Acute Myeloid Leukemia | - | Induces cell death within 6 hours at 5 µM | [1] |
| NB4 | Acute Myeloid Leukemia | - | Induces BAX translocation at 2.5-10 µM | [1] |
| OCI-AML3 | Acute Myeloid Leukemia | - | Induces dose-dependent caspase-3/7 activation | [1] |
| General | - | 250 | 144 (for binding to BAX) | [1] |
Table 2: In Vivo Efficacy of this compound in AML Mouse Model
| Treatment Group | Median Survival (days) | Survival after 60 days (%) | Reference |
| Vehicle Control | 40 | 0 | [7] |
| This compound (10 mg/kg, i.p., every two days) | 55 | 43 | [1][7] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of analysis.
-
Treatment: Treat cells with the desired concentrations of this compound and/or other compounds (e.g., Venetoclax). Include a vehicle-treated control. Incubate for the desired time period (e.g., 6, 12, 24 hours).
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Protocol 2: Western Blotting for BCL-2 Family Proteins
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BAX, BCL-2, BCL-XL, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound directly activates BAX, leading to apoptosis.
Caption: Key mechanisms of cellular resistance to this compound.
Caption: Experimental workflow to overcome this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-targeting of BAX and BCL-XL proteins broadly overcomes resistance to apoptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compound induces selective apoptosis in AML | MDedge [mdedge.com]
BTSA1 In Vitro Dosage Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of BTSA1 for in vitro studies. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key quantitative data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that acts as a direct activator of the pro-apoptotic protein BAX.[1] It binds with high affinity and specificity to the N-terminal activation site of BAX, often referred to as the "trigger site".[2][3] This binding induces a conformational change in BAX, leading to its oligomerization at the mitochondrial outer membrane.[3][4] This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, subsequently activating the caspase cascade and culminating in apoptosis, or programmed cell death.[1][2]
Q2: In which cell types is this compound expected to be most effective?
A2: this compound's efficacy is closely linked to the expression levels of BAX in a given cell line.[1][5] It has demonstrated significant cytotoxic effects in cancer cells with high BAX expression, most notably in acute myeloid leukemia (AML) cell lines and primary patient samples.[2][3][6] The sensitivity to this compound is influenced by the cytosolic conformation of BAX and the balance of pro- and anti-apoptotic BCL-2 family proteins.[2] Cells where BAX is in a monomeric, "primed" state are more susceptible to this compound-induced apoptosis.[2] Conversely, cells with low BAX expression or where BAX is sequestered by anti-apoptotic proteins may be less sensitive.[2]
Q3: What is a typical starting concentration range for this compound in in vitro assays?
A3: Based on published studies, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments. In human AML cell lines, this compound has been shown to reduce cell viability in a dose-dependent manner with IC50 values typically ranging from 1–4 μM.[2] Significant apoptosis induction and BAX translocation have been observed at concentrations between 2.5 µM and 10 µM.[7] For sensitive cell lines, effects can be seen in the nanomolar to low micromolar range.[1]
Q4: How long does it take for this compound to induce apoptosis?
A4: this compound can induce apoptosis relatively quickly. In AML cell lines, a significant reduction in cell viability can be observed within 6 hours of treatment with 5 µM this compound, with a more complete effect seen within 24 hours.[2][7] Maximal caspase-3/7 activation, a key indicator of apoptosis, has been detected as early as 4 hours post-treatment in OCI-AML3 cells.[7] The optimal incubation time will depend on the cell type and the specific endpoint being measured.
Q5: What are the best practices for preparing and storing this compound?
A5: this compound is typically supplied as a solid. For in vitro experiments, it is common to prepare a stock solution in a solvent like dimethyl sulfoxide (DMSO).[7] It is crucial to adhere to the manufacturer's instructions regarding solubility and storage to maintain the compound's activity.[8] Stock solutions are generally stored at -20°C or -80°C for long-term stability.[7] When preparing working dilutions, it is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low enough to not affect the cells, typically below 0.5%.
Troubleshooting Guide
Issue 1: No or low cytotoxic effect observed at expected concentrations.
-
Possible Cause 1: Low BAX Expression. The target cell line may express low levels of BAX, making it inherently resistant to this compound.
-
Solution: Before starting, verify the BAX expression level in your cell line using techniques like Western blotting or qPCR. If BAX expression is low, consider using a different cell model or a positive control cell line known to be sensitive to this compound (e.g., OCI-AML3, NB4).[1]
-
-
Possible Cause 2: Inactive Compound. Improper storage or handling of the this compound compound or stock solution may have led to its degradation.
-
Possible Cause 3: Suboptimal Assay Conditions. The cell density, incubation time, or assay methodology may not be optimized for your specific cell line.
-
Solution: Optimize the cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[1] Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.[2][7] Ensure your viability or apoptosis assay is validated and appropriate for your experimental setup.[9]
-
Issue 2: High background or inconsistent results in viability assays.
-
Possible Cause 1: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high, causing non-specific cell death.
-
Solution: Ensure the final solvent concentration in all wells, including controls, is identical and at a non-toxic level (typically <0.5%). Always include a vehicle control (medium with the same concentration of solvent as the treated wells) to assess the effect of the solvent alone.[1]
-
-
Possible Cause 2: Compound Precipitation. this compound may precipitate out of the culture medium at higher concentrations, leading to inaccurate dosing and variable results.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration range or preparing fresh dilutions. The solubility of the compound in the specific culture medium should be considered.
-
-
Possible Cause 3: Inconsistent Cell Seeding. Uneven cell distribution in the microplate can lead to high variability between wells.
-
Solution: Ensure a homogenous cell suspension before and during seeding. After seeding, allow the plate to sit at room temperature for a short period to allow for even cell settling before transferring to the incubator.
-
Issue 3: Difficulty interpreting results from apoptosis assays.
-
Possible Cause 1: Incorrect Timing of Assay. Apoptosis is a dynamic process. Measuring too early may not show a significant effect, while measuring too late may result in secondary necrosis, confounding the results.
-
Solution: Conduct a time-course experiment to identify the optimal window for detecting apoptosis. For example, Annexin V staining is best for detecting early apoptosis, while caspase activity assays can also capture early to mid-stage events.[10]
-
-
Possible Cause 2: Choosing an Inappropriate Apoptosis Assay. Different assays measure different aspects of apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published in vitro studies.
Table 1: IC50 and EC50 Values of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 250 nM | BAX Binding (FITC-BIM SAHBA2 displacement) | [7] |
| IC50 | 1-4 µM | Cell Viability (Human AML cell lines) | [2] |
| EC50 | 144 nM | Direct BAX Binding (Fluorescent-labeled this compound) | [2][7] |
Table 2: Effective Concentration Ranges for Various In Vitro Assays
| Assay | Effective Concentration Range | Cell Line(s) | Incubation Time | Reference |
| Cell Viability | 1-10 µM | Human AML cell lines | 24 hours | [2] |
| BAX Translocation | 2.5-10 µM | NB4 | 6 hours | [7] |
| Caspase-3/7 Activation | 0.156-10 µM | OCI-AML3 | 4-24 hours | [7] |
| Apoptosis Induction | 0.3 µM | Senescent Myofibroblasts | 48 hours | [11] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability.[1]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete medium from a concentrated stock in DMSO. A suggested starting range is 0.01 µM to 100 µM.[1] Include a vehicle control (DMSO at the same final concentration as the highest this compound dilution). Replace the medium in the wells with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[1]
Protocol 2: Caspase-3/7 Activity Assay
This protocol describes the measurement of caspase-3 and -7 activity, key executioner caspases in the apoptotic pathway, using a commercially available luminescent or fluorescent assay kit.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
White-walled 96-well microplates (for luminescence) or black-walled clear-bottom 96-well microplates (for fluorescence)
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with a range of this compound concentrations and a vehicle control in the appropriate 96-well plate as described in Protocol 1. Include a cell-free control (medium only) for background measurement.
-
Incubation: Incubate for the desired time (e.g., 4, 6, 8, 12, or 24 hours).[7]
-
Assay Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add the assay reagent to each well (typically at a 1:1 ratio with the culture medium volume).
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for the time specified by the manufacturer (usually 30 minutes to 2 hours), protected from light.
-
Data Acquisition: Measure luminescence or fluorescence using a microplate reader.
-
Data Analysis: Subtract the background reading (cell-free control) from all other readings. Data can be presented as fold-change in caspase activity relative to the vehicle control.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for IC50 determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.tecan.com [lifesciences.tecan.com]
- 6. Compound induces selective apoptosis in AML | MDedge [mdedge.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 10. benchchem.com [benchchem.com]
- 11. A novel senolytic drug for pulmonary fibrosis: this compound targets apoptosis of senescent myofibroblasts by activating BAX - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting issues with BTSA1 insolubility in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the insolubility of BTSA1 (Bax Trigger Site Activator 1) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent and specific small-molecule activator of the pro-apoptotic protein BAX, making it a valuable tool in cancer research.[1][2][3] Like many small molecules developed for cell-based assays, this compound is hydrophobic, meaning it has poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS).[4] This can lead to precipitation, which affects the actual concentration in your experiment and can lead to inconsistent and unreliable results.
Q2: What is the recommended solvent for making a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing this compound stock solutions.[1][5][6][7] It is crucial to use fresh, anhydrous (water-free) DMSO because it is hygroscopic (absorbs moisture from the air), and absorbed water can significantly reduce the solubility of this compound.[1][7]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines. However, a final concentration of less than 0.5% is generally considered safe for most cell lines, with 0.1% being a common target.[1] It is critical to always include a vehicle control in your experiments (media with the same final concentration of DMSO but without this compound) to account for any potential effects of the solvent itself.[1][4]
Q4: How should I store my this compound stock solution?
Once this compound is completely dissolved in DMSO, it is best to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[1][6] Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1][6]
Quantitative Data Summary
The physicochemical properties of this compound are essential for understanding its solubility characteristics.
| Parameter | Value | Source(s) |
| CAS Number | 314761-14-3 | [5] |
| Molecular Formula | C₂₁H₁₄N₆OS₂ | [5] |
| Molecular Weight | 430.5 g/mol | [5] |
| Solubility in DMSO | 2 mg/mL to 81 mg/mL (varies by supplier and purity) | [1][5][7] |
| Solubility in DMF | 10 mg/mL | [5] |
| Solubility in Ethanol | Slightly soluble | [5] |
| Solubility in Water | Insoluble | [7] |
| Recommended Stock | 10 mM in fresh, anhydrous DMSO | [1][6] |
Note: The significant range in reported DMSO solubility highlights the importance of using high-purity, anhydrous DMSO and potentially the use of sonication to achieve higher concentrations.[1]
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Dilution
Question: I dissolved this compound in DMSO to make a 10 mM stock solution. When I add it to my cell culture medium (e.g., RPMI-1640) or PBS, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: This phenomenon, often called "crashing out," is the most common problem and occurs because the hydrophobic compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[8] The rapid solvent exchange causes the compound to fall out of solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. In many AML cell lines, this compound shows effects at concentrations between 1 and 4 µM.[7] | Decrease the final working concentration. Perform a solubility test (see protocol below) to determine the maximum soluble concentration in your specific experimental buffer. |
| Rapid Dilution / Solvent Shock | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer causes a rapid change in solvent polarity around the compound molecules. | Perform a stepwise or serial dilution . First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) media. Then, add this intermediate solution to the final volume. Always add the stock solution to the buffer while gently vortexing or swirling to ensure rapid dispersal.[1][8] |
| Low Temperature of Buffer | The solubility of many compounds, including this compound, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media or experimental buffers for your dilutions.[8] |
Issue 2: Delayed Precipitation of this compound in the Incubator
Question: My media containing this compound looks clear initially, but after a few hours or overnight in the 37°C incubator, I observe a crystalline or cloudy precipitate. What is happening?
Answer: Delayed precipitation can occur due to the compound's marginal stability in the aqueous environment, interactions with media components over time, or changes in the media itself.[8]
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial dilution may have created a supersaturated solution that is thermodynamically unstable. Over time, the compound slowly crystallizes out of solution. | The most effective solution is to lower the final working concentration to a level well within the compound's thermodynamic solubility limit. |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes over time.[9] | If working in serum-free conditions, the likelihood of precipitation may increase. Consider if a low percentage of serum (e.g., 1-2%) is permissible for your experiment, as serum proteins can sometimes help solubilize hydrophobic compounds.[4] Alternatively, test a different basal media formulation. |
| pH or Evaporation Changes | Minor shifts in the pH of the medium in the incubator or evaporation from the culture plate can increase the concentration of all components, potentially pushing this compound past its solubility limit. | Ensure your incubator is properly humidified to prevent evaporation.[9] Use appropriate seals on culture plates for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the standard procedure for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder (MW: 430.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, single-use microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (recommended)
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L × 0.001 L × 430.5 g/mol × 1000 mg/g = 4.305 mg[1]
-
Weighing: Carefully weigh out 4.305 mg of this compound powder and add it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the tube.
-
Solubilization: Tightly cap the tube and vortex thoroughly for 1-2 minutes. Visually inspect the solution. If any particles remain, sonicate the solution in a water bath for 5-10 minutes, or until the solution is completely clear.[1]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes. Store immediately at -20°C or -80°C.[1][6]
Protocol 2: Determining Maximum Soluble Concentration in Aqueous Buffer
This protocol helps you determine the practical working concentration limit of this compound in your specific experimental buffer before precipitation occurs.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific experimental buffer (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C
-
96-well clear bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Serial Dilutions: In a separate plate or tubes, prepare a 2-fold serial dilution of your 10 mM this compound stock solution in pure DMSO.
-
Add to Buffer: In the 96-well plate, add 198 µL of your pre-warmed experimental buffer to each well.
-
Transfer Compound: Using a multichannel pipette, transfer 2 µL from your DMSO serial dilutions to the corresponding wells containing the buffer. This creates a 1:100 dilution and a final DMSO concentration of 1%. Include a "buffer + 2 µL DMSO" well as a negative control.
-
Incubate and Observe:
-
Immediately after adding the compound, visually inspect the plate for any cloudiness.
-
Read the absorbance of the plate at 600 nm (A600) at Time 0.
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect and read the A600 at several time points (e.g., 1, 4, 12, and 24 hours).[8]
-
-
Analysis: An increase in A600 over the control indicates light scattering due to precipitate formation. The highest concentration that remains clear and shows no significant increase in A600 over time is your maximum working concentration.
Visualizations
Caption: Recommended workflow for preparing and diluting this compound to prevent precipitation.
Caption: Simplified signaling pathway of this compound-induced BAX-mediated apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Investigating Potential Off-Target Effects of BTSA1 in Cellular Models
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing frequently asked questions (FAQs) related to the investigation of potential off-target effects of BTSA1 in cellular models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here are some common issues and questions that may arise during your experiments with this compound, along with guidance to address them.
Q1: My this compound treatment is causing cytotoxicity in cell lines that are known to be BAX-deficient. What could be the reason?
A1: This is a critical observation that suggests potential off-target effects. Here’s a troubleshooting guide to dissect this issue:
-
Confirm BAX-deficiency: First, rigorously confirm the BAX-deficient status of your cell line using Western blot or qPCR to ensure the absence of BAX protein or mRNA, respectively.
-
Dose-response analysis: Perform a detailed dose-response curve with this compound in both your BAX-deficient and a BAX-positive control cell line. If you observe cytotoxicity in the BAX-deficient line, it may occur at a higher concentration than in the BAX-positive line, indicating a lower-potency off-target effect.
-
Structural analogs: Test a structurally related but inactive analog of this compound. If this analog also induces toxicity, it points towards a non-specific effect related to the chemical scaffold. A weaker analogue, BTSA2, has been shown to have a reduced binding capacity to BAX and consequently, a reduction in cell death induction in AML cell lines.[1]
-
Off-target screening: Consider performing a broad off-target screening assay, such as a kinase panel screen or a cellular thermal shift assay (CETSA), to identify potential unintended protein binders.[2]
Q2: I am observing a phenotype upon this compound treatment that is inconsistent with BAX-mediated apoptosis. How can I validate if this is an on-target or off-target effect?
A2: This is a common challenge when working with small molecule activators. The following steps can help you distinguish between on-target and off-target effects:
-
Genetic knockdown/knockout: The gold standard for validation is to use a genetic approach. Knock down or knock out BAX in your cellular model using siRNA, shRNA, or CRISPR/Cas9. If the observed phenotype persists after BAX depletion, it is likely an off-target effect.
-
Rescue experiments: In a BAX-deficient cell line, transiently re-express wild-type BAX. If the phenotype is rescued (i.e., it reverts to what is observed in BAX-positive cells), this strongly suggests the effect is BAX-dependent.
-
Bcl-2 family overexpression: Overexpression of anti-apoptotic Bcl-2 family proteins like Bcl-2 or Mcl-1 can sequester activated BAX.[1][2][3][4][5] If overexpression of these proteins reverses the phenotype, it supports a BAX-mediated mechanism.
Q3: How can I be sure that this compound is directly engaging BAX in my cellular model?
A3: Demonstrating direct target engagement in a cellular context is crucial. Here are some recommended techniques:
-
Cellular Thermal Shift Assay (CETSA): This assay measures the change in the thermal stability of a protein upon ligand binding.[2] A shift in the melting temperature of BAX in the presence of this compound would indicate direct engagement.
-
Co-immunoprecipitation (Co-IP): Use an antibody against BAX to pull it down from cell lysates of this compound-treated cells. Then, use mass spectrometry or a specific detection method for this compound (if a tagged version is available) to see if it co-precipitates with BAX. Biotin-labeled this compound has been used to confirm its selectivity for BAX in cells.[1]
-
Fluorescence-based assays: If you have access to a fluorescently labeled version of this compound, you can use techniques like fluorescence polarization or microscale thermophoresis with cell lysates to measure binding to endogenous BAX.
Q4: My quantitative data for this compound's potency (EC50) varies significantly between different experiments. What could be the cause of this variability?
A4: Inconsistent potency measurements can be frustrating. Here are some factors to investigate:
-
Cell passage number and health: Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses. Always monitor cell health and viability before starting an experiment.
-
Reagent quality and storage: this compound, like any small molecule, can degrade over time. Ensure it is stored correctly, and consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
-
Assay conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. Even minor variations can impact the results.
-
Serum concentration in media: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Test if varying the serum concentration affects the EC50 of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Potency and Affinity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 250 nM | BAX activation assay | [6] |
| EC50 | 144 nM | Binding affinity to BAX | [1][6] |
| EC50 | Varies | AML cell lines (viability) | [1][6] |
Table 2: Cellular Effects of this compound in AML Models
| Parameter | Concentration | Time | Cell Line | Effect | Reference |
| Cell Viability | 5 µM | 6-24 hours | Human AML cell lines | Reduced viability | [6] |
| BAX Translocation | 2.5-10 µM | 6 hours | NB4 cells | Induced translocation | [6] |
| Cytochrome c Release | 2.5-10 µM | 6 hours | NB4 cells | Induced release | [6] |
| Caspase-3/7 Activation | 0.156-10 µM | 4-24 hours | OCI-AML3 cells | Dose-dependent activation | [6] |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate the on- and off-target effects of this compound.
Protocol 1: BAX Knockdown using siRNA followed by Viability Assay
Objective: To determine if the cytotoxic effect of this compound is dependent on BAX expression.
Materials:
-
Cell line of interest
-
Lipofectamine RNAiMAX
-
Opti-MEM I Reduced Serum Medium
-
BAX-targeting siRNA and non-targeting control siRNA
-
This compound
-
CellTiter-Glo Luminescent Cell Viability Assay
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
siRNA Transfection:
-
Dilute siRNA in Opti-MEM.
-
Dilute Lipofectamine RNAiMAX in Opti-MEM.
-
Combine the diluted siRNA and Lipofectamine and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the transfection complexes to the cells.
-
Incubate for 48-72 hours to achieve sufficient knockdown.
-
-
Confirmation of Knockdown: Harvest a parallel set of cells and perform Western blotting or qPCR to confirm the reduction in BAX protein or mRNA levels.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the transfection medium from the cells and add the this compound-containing medium.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature.
-
Add CellTiter-Glo reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curves for both the BAX-knockdown and control cells.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To assess the direct binding of this compound to BAX in intact cells.
Materials:
-
Cell line of interest
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
PCR tubes
-
Thermal cycler
-
Equipment for protein extraction and Western blotting
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Harvest cells by centrifugation and wash with PBS containing protease inhibitors.
-
Cell Lysis: Resuspend the cell pellet in PBS with protease inhibitors and distribute into PCR tubes.
-
Heating: Heat the cell suspensions in the PCR tubes to a range of temperatures using a thermal cycler (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Protein Extraction: Lyse the cells by three cycles of freeze-thawing (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for BAX.
-
-
Data Analysis: Quantify the band intensities for BAX at each temperature for both the this compound-treated and vehicle-treated samples. Plot the percentage of soluble BAX as a function of temperature to generate melting curves. A shift in the melting curve for the this compound-treated sample compared to the control indicates target engagement.
Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and the investigation of its off-target effects.
References
- 1. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A novel senolytic drug for pulmonary fibrosis: this compound targets apoptosis of senescent myofibroblasts by activating BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifesciences.tecan.com [lifesciences.tecan.com]
- 6. medchemexpress.com [medchemexpress.com]
strategies for improving the efficacy of BTSA1 in cancer cell lines
Welcome to the technical support center for BTSA1, a direct activator of the pro-apoptotic protein BAX. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies for improving the efficacy of this compound in cancer cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small-molecule activator of the BAX protein.[1] It binds with high affinity and specificity to the N-terminal activation site of BAX, often referred to as the "trigger site".[2][3][4] This binding event induces a conformational change in the BAX protein, transforming it from its inactive, cytosolic form to an active, oligomeric state.[1][5] The activated BAX then translocates to the mitochondrial outer membrane, where it forms pores, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and ultimately, apoptosis (programmed cell death).[5][6]
Q2: My cancer cell line is showing low sensitivity to this compound. What are the potential reasons?
A2: Several factors can contribute to reduced sensitivity to this compound:
-
Low BAX Expression: The efficacy of this compound is directly correlated with the expression levels of its target, BAX.[4][7] Cell lines with low endogenous BAX levels will likely exhibit a weaker response.[8]
-
High Levels of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic BCL-2 family proteins, such as BCL-2, BCL-XL, and MCL-1, can sequester activated BAX and prevent apoptosis.[2][4][7] This is a common mechanism of resistance in cancer cells.[9]
-
BAX Conformation: In some cancer cell lines, such as non-small cell lung cancer (NSCLC), BAX may exist in a dimeric conformation that is resistant to activation.[10]
-
Downregulation of Pro-Apoptotic BH3-Only Proteins: Low expression of activator BH3-only proteins can also contribute to a higher threshold for apoptosis induction.[10]
Q3: How can I enhance the pro-apoptotic effect of this compound in my experiments?
A3: The most effective strategy to enhance this compound efficacy is through combination therapy:
-
With BCL-2 Inhibitors (e.g., Venetoclax): Combining this compound with a BCL-2 inhibitor like Venetoclax has been shown to have a synergistic effect.[1] Venetoclax frees up pro-apoptotic proteins that are sequestered by BCL-2, making the cells more susceptible to BAX activation by this compound.[7] This combination can significantly increase the potency of this compound, shifting its effective concentration from the micromolar to the nanomolar range.[3]
-
With BCL-XL Inhibitors (e.g., Navitoclax): In cancers where resistance is driven by high BCL-XL expression, combining this compound with a BCL-XL inhibitor like Navitoclax can overcome this resistance.[9][11] This dual-targeting approach addresses both the direct activation of BAX and the inhibition of its primary suppressors.
Q4: Are there structural analogs of this compound with improved potency?
A4: Yes, structural optimization of this compound has led to the development of derivatives with enhanced properties. For example, a series of pyrazolone derivatives has been created, with one compound, designated 6d , showing significantly improved antiproliferative effects and apoptosis induction compared to the original this compound.[6] Compound 6d also exhibits better in vitro stability and an improved cytochrome P450 (CYP) profile.[6]
Troubleshooting Guides
Problem: High IC50 value for this compound in my cell line.
| Possible Cause | Troubleshooting Steps |
| Low BAX protein expression. | 1. Perform a western blot to quantify BAX protein levels in your cell line and compare them to a sensitive control cell line.[7] 2. Consider using a cell line with higher endogenous BAX expression for your experiments. |
| High expression of anti-apoptotic proteins (BCL-2, BCL-XL). | 1. Use western blotting to assess the expression levels of BCL-2 and BCL-XL. 2. Perform a co-treatment experiment with a BCL-2 inhibitor (e.g., Venetoclax) or a BCL-XL inhibitor (e.g., Navitoclax) to see if it sensitizes the cells to this compound.[7][9] |
| Suboptimal experimental conditions. | 1. Ensure the this compound stock solution is properly prepared in DMSO and stored at -20°C.[12] 2. Verify the final concentration of DMSO in your culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%). 3. Optimize the treatment duration (e.g., 24, 48, 72 hours) as the effect of this compound is time-dependent.[12] |
Problem: Inconsistent or no induction of apoptosis after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Cell line is resistant to BAX-mediated apoptosis. | 1. Confirm BAX expression via western blot.[7] 2. As a positive control, treat cells with a known inducer of apoptosis that acts through the mitochondrial pathway. 3. Consider using a BAX-deficient cell line as a negative control to confirm that the observed effects are BAX-dependent.[1] |
| Apoptosis assay is not sensitive enough or performed incorrectly. | 1. Use a reliable method for detecting apoptosis, such as Annexin V/PI staining followed by flow cytometry. 2. Include positive and negative controls for the apoptosis assay itself. 3. Measure the cleavage of caspase-3 by western blot as a downstream marker of apoptosis induction.[12] |
| This compound degradation. | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment.[12] 2. If using a modified version of this compound, confirm its stability in your culture medium. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various acute myeloid leukemia (AML) cell lines after 24 hours of treatment.
| Cell Line | IC50 (µM) |
| MOLM-13 | ~1.5 |
| MV4-11 | ~2.0 |
| THP-1 | ~2.5 |
| OCI-AML3 | ~3.0 |
| U937 | ~4.0 |
| (Data compiled from figures in Reyna et al., Cancer Cell, 2017)[7] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The diagram below illustrates the mechanism of action of this compound. It directly binds to and activates BAX, which is normally held in check by anti-apoptotic proteins like BCL-2 and BCL-XL. Activated BAX then oligomerizes at the mitochondria, leading to the initiation of apoptosis.
Caption: this compound directly activates BAX, bypassing inhibition by BCL-2/BCL-XL.
Experimental Workflow: Dose-Response Curve for this compound
This workflow outlines the key steps for determining the IC50 of this compound in a cancer cell line.
Caption: Workflow for determining the IC50 of this compound.
Protocol: Western Blot for Apoptosis Markers
This protocol details the steps for detecting the expression of key apoptosis-related proteins following this compound treatment.[12]
-
Cell Lysis:
-
Culture and treat cells in 6-well plates with the desired concentrations of this compound and controls for the chosen time period.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BAX, anti-cleaved caspase-3, anti-β-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Troubleshooting Logic Diagram for Low this compound Efficacy
This diagram provides a logical flow for troubleshooting experiments where this compound shows low efficacy.
Caption: A decision tree for troubleshooting low this compound efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of BAX trigger site activator this compound with improved antitumor potency and in vitro ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Co-targeting of BAX and BCL-XL proteins broadly overcomes resistance to apoptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synergistic Effects of Combining BTSA1 with BCL-2 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the synergistic effects of the BAX activator, BTSA1, in combination with BCL-2 inhibitors like venetoclax.
Frequently Asked Questions (FAQs)
1. What is the underlying mechanism for the synergistic effect between this compound and BCL-2 inhibitors?
The synergy arises from targeting two distinct but complementary points in the intrinsic apoptotic pathway. BCL-2 inhibitors, such as venetoclax, bind to anti-apoptotic proteins like BCL-2, releasing pro-apoptotic proteins.[1][2][3] This "primes" the cell for apoptosis. This compound then directly activates the pro-apoptotic protein BAX, triggering mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[4][5][6][7] By combining these agents, a more robust and sustained apoptotic response can be achieved, especially in cancer cells that have developed resistance to BCL-2 inhibitors alone.[5][6][8]
2. In which cancer types has the synergy between this compound and BCL-2 inhibitors been observed?
The combination of this compound and the BCL-2 inhibitor venetoclax has shown significant synergistic effects in acute myeloid leukemia (AML) cell lines and patient samples.[5][6] This approach aims to overcome resistance to venetoclax, which can be mediated by the upregulation of other anti-apoptotic proteins.[9]
3. What are the expected outcomes of combining this compound with a BCL-2 inhibitor?
The combination is expected to:
-
Significantly increase apoptosis in cancer cells compared to either agent alone.[5][6]
-
Reduce the effective concentration of the BCL-2 inhibitor required to induce cell death.[5]
-
Overcome resistance to BCL-2 inhibitors.[9]
4. How does the expression level of BCL-2 family proteins affect the synergy?
The efficacy of the combination can be influenced by the relative expression levels of pro- and anti-apoptotic BCL-2 family proteins.[5] High levels of BAX may sensitize cells to this compound.[5][7] Resistance to BCL-2 inhibitors is often associated with the upregulation of other anti-apoptotic proteins like MCL-1 or BCL-XL.[1][10] The direct activation of BAX by this compound can bypass this resistance mechanism.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No synergistic effect observed. | Suboptimal drug concentrations. | Perform a dose-response matrix experiment to identify synergistic concentrations of this compound and the BCL-2 inhibitor. Start with a broad range of concentrations for both compounds. |
| Cell line is resistant to BAX-mediated apoptosis. | Confirm BAX expression in your cell line via Western blot. Ensure the BAX protein is functional. Some cell lines may have mutations in BAX that prevent its activation.[1][10] | |
| Issues with compound stability or activity. | Ensure proper storage and handling of this compound and the BCL-2 inhibitor. Prepare fresh stock solutions. | |
| High background cell death in controls. | High concentration of vehicle (e.g., DMSO). | Ensure the final concentration of the vehicle is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%). |
| Poor cell health. | Use cells that are in the logarithmic growth phase and have high viability before starting the experiment. | |
| Inconsistent results between experiments. | Variation in cell density at the time of treatment. | Standardize the cell seeding density and ensure even cell distribution in multi-well plates. |
| Differences in incubation times. | Adhere strictly to the planned incubation times for drug treatment. | |
| Difficulty in detecting apoptosis. | Assay performed at a suboptimal time point. | Perform a time-course experiment to determine the optimal time to detect apoptosis after treatment. Early time points (e.g., 4-6 hours) may be necessary to detect initial apoptotic events.[4] |
| Insensitive apoptosis detection method. | Use a combination of apoptosis assays, such as Annexin V/PI staining by flow cytometry and Western blot for cleaved caspase-3, to confirm apoptosis. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and its Combination with Venetoclax in AML Cell Lines
| Cell Line | This compound IC50 (µM) | Venetoclax IC50 (µM) | Combination Effect | Reference |
| OCI-AML3 | 1-4 | ~low µM range | Significant synergy, increasing Venetoclax efficacy to low nM range | [5] |
| Other AML cell lines | 1-4 | Not specified | Significant synergy | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and a BCL-2 inhibitor, and for assessing the synergistic effect.
-
Cell Seeding: Seed cancer cells (e.g., AML cell lines) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if necessary.[11]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.[11] Prepare a stock solution of the BCL-2 inhibitor (e.g., venetoclax) in DMSO. Create serial dilutions of each compound in complete culture medium. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound, the BCL-2 inhibitor, the combination, or a vehicle control (DMSO).[11]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Use a standard cell viability reagent (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for the individual agents and analyze the combination for synergy using appropriate software (e.g., CompuSyn).
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying apoptosis by flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound, a BCL-2 inhibitor, the combination, or a vehicle control for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is for detecting the expression of key apoptotic proteins.
-
Protein Extraction: After treatment as described in Protocol 2, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[11]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, BAX, BCL-2, and a loading control like β-actin) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Intrinsic Apoptotic Pathway.
Caption: Mechanism of this compound and BCL-2 Inhibitor Synergy.
Caption: Experimental Workflow for Synergy Analysis.
References
- 1. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining BTK inhibitors with BCL2 inhibitors for treating chronic lymphocytic leukemia and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Compound induces selective apoptosis in AML | MDedge [mdedge.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
how to overcome resistance to BTSA1 in acute myeloid leukemia cells
Welcome to the technical support center for researchers working with BTSA1 in the context of Acute Myeloid Leukemia (AML). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome experimental challenges, particularly concerning resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action in AML?
This compound (BAX Trigger Site Activator 1) is a small-molecule activator of the BCL-2 family protein BAX, which is a crucial mediator of apoptosis (programmed cell death).[1][2][3] In many AML cells, BAX is suppressed by overexpressed anti-apoptotic proteins, preventing cell death.[1][3] this compound directly binds to an activation site on the BAX protein, inducing a conformational change that transforms it into its active form.[2][4] This activated BAX then oligomerizes at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, ultimately causing apoptosis in AML cells.[1][2] This mechanism allows this compound to bypass the resistance to apoptosis often seen in cancer cells.[3]
Q2: What are the known mechanisms of resistance to this compound in AML cells?
Resistance to this compound is primarily linked to the expression and conformation of its target, the BAX protein. Key mechanisms include:
-
Low BAX Expression: AML cells with inherently low levels of BAX protein may not undergo apoptosis effectively upon this compound treatment, as there are fewer target molecules to activate.[1][3]
-
BAX Conformation: The formation of an autoinhibited BAX dimer can prevent this compound from binding and activating the protein, thus conferring resistance.[1]
-
Overexpression of Anti-apoptotic Proteins: While this compound directly activates BAX, high levels of anti-apoptotic proteins like BCL-2, BCL-XL, and MCL-1 can sequester the activated BAX, preventing it from executing apoptosis.[1] This is a common mechanism of apoptosis evasion in cancer.[5]
Q3: What are the primary strategies to overcome resistance to this compound?
The leading strategy to overcome this compound resistance is through combination therapies. By targeting parallel or downstream survival pathways, it is possible to enhance the pro-apoptotic effect of this compound.
-
Combination with BCL-2 Inhibitors: Combining this compound with BCL-2 inhibitors like venetoclax has shown significant synergy.[1][2] Venetoclax frees up pro-apoptotic proteins that can then cooperate with this compound-activated BAX, leading to a more potent induction of apoptosis.[1]
-
Targeting Other Anti-apoptotic Proteins: For AML cells that rely on MCL-1 for survival, combining this compound with an MCL-1 inhibitor could be a rational approach to prevent the sequestration of activated BAX.[5]
Troubleshooting Guides
Issue 1: My AML cell line is showing reduced sensitivity to this compound in vitro.
If you observe a decrease in the expected cytotoxic effect of this compound, consider the following investigative steps:
-
Verify BAX Expression: Assess the expression level of BAX protein in your resistant cells compared to sensitive parental cells using Western blotting or flow cytometry. A significant decrease in BAX expression could explain the observed resistance.
-
Analyze BAX Conformation: Investigate the conformational state of BAX. Co-immunoprecipitation experiments can help determine if BAX is in a monomeric (sensitive) or dimeric (resistant) state.
-
Profile Anti-apoptotic Proteins: Evaluate the expression levels of BCL-2, BCL-XL, and MCL-1. Upregulation of these proteins could be sequestering activated BAX.
-
Consider Combination Therapy: Test the synergistic effect of this compound with a BCL-2 inhibitor (e.g., venetoclax). A restored sensitivity would suggest that the resistance is mediated by BCL-2 overexpression.
Issue 2: How can I design a study to test for synergistic effects between this compound and other compounds?
To investigate potential synergies, a systematic approach is recommended:
-
Determine IC50 Values: First, determine the half-maximal inhibitory concentration (IC50) for this compound and the combination drug individually in your AML cell line of interest.
-
Combination Index (CI) Analysis: Use the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 indicates antagonism.
-
Mechanism of Synergy: Once synergy is established, investigate the underlying mechanism. For example, you could assess changes in the levels of apoptosis-related proteins (e.g., cleaved caspase-3, PARP) or changes in mitochondrial membrane potential.
Data Presentation
Table 1: Example IC50 Values for this compound and Venetoclax in Sensitive and Resistant AML Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| OCI-AML3 (Sensitive) | This compound | 2.5 |
| Venetoclax | 0.8 | |
| OCI-AML3-R (Resistant) | This compound | 15.0 |
| Venetoclax | 1.2 | |
| This compound + Venetoclax (1:1) | 3.5 |
Table 2: Example Combination Index (CI) Values for this compound and Venetoclax in Resistant AML Cells
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.50 | Strong Synergy |
| 0.75 | 0.42 | Strong Synergy |
| 0.90 | 0.38 | Very Strong Synergy |
Experimental Protocols
1. Cell Viability (MTS) Assay
-
Objective: To determine the cytotoxic effect of this compound and calculate IC50 values.
-
Procedure:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for 24-72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50.
-
2. Western Blotting for Apoptosis Markers
-
Objective: To detect changes in the expression of key apoptosis-related proteins.
-
Procedure:
-
Treat AML cells with this compound at the desired concentration and time points.
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BAX, BCL-2, cleaved caspase-3, and PARP overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: Mechanism of this compound-induced apoptosis in AML cells.
Caption: Cellular mechanisms contributing to this compound resistance.
Caption: Workflow for investigating this compound resistance in AML cells.
References
- 1. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Compound induces selective apoptosis in AML | MDedge [mdedge.com]
- 4. lifesciences.tecan.com [lifesciences.tecan.com]
- 5. Frontiers | Bcl-2 inhibition in the treatment of hematologic malignancies [frontiersin.org]
mitigating the cytotoxicity of BTSA1 in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BTSA1, a BAX trigger site activator. The information is intended for scientists and drug development professionals to address potential issues during in vitro experiments, with a focus on mitigating cytotoxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: Is cytotoxicity in non-cancerous cell lines an expected outcome when using this compound?
A1: No, significant cytotoxicity in non-cancerous cell lines is not an expected outcome based on current research. Studies have shown that this compound is remarkably selective for cancer cells, particularly acute myeloid leukemia (AML), and spares healthy cells and tissues.[1][2][3] This selectivity is attributed to the higher levels of the pro-apoptotic protein BAX found in cancer cells, which primes them for apoptosis.[1][3] In animal models, this compound was well-tolerated and did not exhibit toxicity.[2][4][5]
Q2: Why is this compound selective for cancer cells?
A2: The selectivity of this compound is linked to its mechanism of action. This compound is a BAX trigger site activator.[1][6] It binds to the N-terminal activation site of BAX, inducing a conformational change that leads to BAX-mediated apoptosis.[2][4] Cancer cells, especially from hematologic malignancies, often have higher concentrations of BAX compared to healthy cells.[1][3] Therefore, even at low doses, this compound can trigger sufficient BAX activation to induce apoptosis in cancer cells while leaving healthy cells with lower BAX levels unharmed.[1]
Q3: What should I do if I observe unexpected cytotoxicity in my non-cancerous control cell line?
A3: If you observe unexpected cytotoxicity, it is crucial to first confirm the validity of the observation and then systematically troubleshoot potential causes. Refer to the Troubleshooting Guide: Unexpected Cytotoxicity below for a step-by-step approach. It is important to consider factors such as compound concentration, experimental conditions, and the specific characteristics of the cell line being used.
Q4: What are the recommended in vitro assays to measure this compound-induced cytotoxicity?
A4: To accurately quantify cytotoxicity, it is recommended to use multiple assays that measure different cellular endpoints. A combination of a viability assay (e.g., MTT) and a cytotoxicity assay (e.g., LDH release) is a robust approach. For a more detailed investigation into the mechanism of cell death, a Caspase-3/7 activity assay can confirm the induction of apoptosis.[2] Detailed protocols for these assays are provided in the Experimental Protocols section.
Troubleshooting Guide: Unexpected Cytotoxicity
This guide provides a structured approach to identifying and resolving unexpected cytotoxicity in non-cancerous cell lines during experiments with this compound.
Table 1: Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity in non-cancerous cells at all tested concentrations. | 1. Compound Concentration: The concentrations used may be too high for the specific cell line. 2. Cell Line Sensitivity: The non-cancerous cell line may have unusually high BAX expression or be otherwise sensitive. 3. Contamination: Mycoplasma or other microbial contamination can increase cell stress and sensitivity to compounds. | 1. Perform a dose-response curve starting from a much lower concentration range (e.g., nanomolar). 2. Verify BAX expression levels in your cell line via Western blot or qPCR. Consider using a different, less sensitive non-cancerous control line. 3. Test for mycoplasma contamination and discard cultures if positive. |
| Inconsistent cytotoxicity results between experiments. | 1. Cell Culture Conditions: Variations in cell density, passage number, or media composition.[7] 2. Compound Preparation: Inconsistent dissolution or storage of this compound. | 1. Standardize cell seeding density and use cells within a consistent, low passage number range. Ensure media and supplements are consistent. 2. Prepare fresh stock solutions of this compound for each experiment and ensure complete solubilization. |
| Cytotoxicity observed only after prolonged incubation. | 1. Compound Stability: this compound may degrade over time in culture media, leading to cytotoxic byproducts. 2. Cumulative Stress: Prolonged exposure may lead to cumulative cellular stress not apparent at earlier time points. | 1. Perform a time-course experiment to determine the onset of cytotoxicity. Consider replenishing the compound in the media for long-term experiments. 2. Assess markers of cellular stress, such as reactive oxygen species (ROS), at various time points. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | 1. Assay Interference: The compound may interfere with the assay chemistry. For example, it might inhibit the reductase enzymes required for the MTT assay.[8][9] 2. Different Cell Death Mechanisms: The assays measure different events. MTT measures metabolic activity, while LDH measures membrane integrity. A drop in MTT signal could indicate metabolic impairment without immediate cell lysis.[8] | 1. Run an assay control with the compound in cell-free media to check for direct interference. 2. Use a third, orthogonal assay, such as a live/dead cell stain or apoptosis assay (e.g., Annexin V/PI staining), to clarify the cell death mechanism. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit's instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Protocol 3: Caspase-3/7 Activity Assay
This protocol specifically measures the activation of executioner caspases, a hallmark of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, preferably in a white-walled 96-well plate for luminescence-based assays.
-
Incubation: Incubate the plate for the desired exposure time. A shorter time course (e.g., 4-24 hours) is often sufficient to detect caspase activation.[2]
-
Assay Reagent Addition: Use a commercial Caspase-Glo® 3/7 Assay kit or similar. Add the assay reagent directly to the wells according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for the time specified in the protocol (typically 30 minutes to 1 hour).
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Express the results as fold-change in caspase activity relative to the untreated control.
Visualizations
Diagram 1: this compound Mechanism of Action
Caption: Mechanism of this compound-induced apoptosis via direct activation of BAX.
Diagram 2: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity findings.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel treatment causes cancer to self-destruct without affecting healthy cells | EurekAlert! [eurekalert.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 9. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]
optimizing the duration of BTSA1 treatment for apoptosis induction
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing BTSA1, a selective BAX activator, for apoptosis induction. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experimental conditions, particularly the duration of this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule that directly activates the pro-apoptotic protein BAX.[1][2] It binds with high affinity and specificity to the N-terminal activation site, or "trigger site," of cytosolic BAX.[1][3][4] This binding induces a conformational change in the BAX protein, leading to its translocation to the mitochondrial outer membrane, oligomerization, and subsequent mitochondrial outer membrane permeabilization (MOMP).[1][5][6] The permeabilization of the mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, which in turn activates the caspase cascade and culminates in apoptosis.[1][5]
Q2: How do I determine the optimal treatment duration for this compound in my cell line?
A2: The optimal duration for this compound treatment is cell-type dependent and should be determined empirically. A time-course experiment is highly recommended. Based on studies in acute myeloid leukemia (AML) cell lines, significant apoptosis is observed at time points such as 6, 12, and 24 hours.[1] We suggest starting with a pilot experiment that includes several time points (e.g., 4, 8, 12, 24, and 48 hours) to identify the peak apoptotic response.[7] Measuring too early may result in a signal that is too low to detect, while measuring too late may lead to secondary necrosis, confounding the results.[7]
Q3: My cells are not showing the expected level of apoptosis after this compound treatment. What are the common causes?
A3: Several factors can lead to a reduced or absent apoptotic response to this compound:
-
BAX Expression Levels: The sensitivity of cells to this compound is directly related to the expression level of its target, BAX.[1][4][8] Cell lines with low or deficient BAX expression will be resistant to this compound.[2]
-
Overexpression of Anti-Apoptotic Proteins: Cancer cells often overexpress anti-apoptotic BCL-2 family proteins (e.g., BCL-2, BCL-XL, MCL-1), which can sequester activated BAX and inhibit apoptosis.[1][9]
-
Suboptimal Drug Concentration or Duration: The concentration of this compound and the treatment time may not be optimal for your specific cell model. A dose-response and time-course experiment is crucial.[7]
-
Cell Health and Confluency: Unhealthy, overly confluent, or starved cells may exhibit altered responses to apoptotic stimuli.[10] It is important to use healthy, low-passage cells in the logarithmic growth phase.
-
Cytosolic Conformation of BAX: The conformation of BAX in the cytosol can influence its availability for activation by this compound.[1][8]
Q4: Which apoptosis assays are most suitable for evaluating the effects of this compound?
A4: A multi-assay approach is recommended to confirm apoptosis from different perspectives.[4]
-
Annexin V/Propidium Iodide (PI) Staining: An essential assay to detect the translocation of phosphatidylserine (PS) to the outer cell membrane, an early hallmark of apoptosis.[11][12] It allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, providing a quantitative measure of the activation of the final apoptotic pathway.[1][12]
-
TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a characteristic feature of late-stage apoptosis.[4]
-
Western Blot Analysis: This technique can be used to detect the cleavage of caspase-3 or PARP, and to monitor changes in the expression levels of BCL-2 family proteins.[12]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Apoptosis Detected | 1. Suboptimal Duration/Concentration: Treatment time is too short or too long; drug concentration is too low. | Perform a time-course (e.g., 6, 12, 24, 48h) and dose-response experiment to determine the optimal conditions for your cell line.[7] |
| 2. Low BAX Expression: The target protein is not sufficiently expressed in the cell model. | Confirm BAX protein expression levels via Western blot. If low, consider using a different cell line known to express high levels of BAX.[4] | |
| 3. High Anti-Apoptotic Protein Levels: Overexpression of BCL-2, BCL-XL, or MCL-1 is inhibiting BAX function. | Assess the expression of anti-apoptotic proteins. Consider co-treatment with BCL-2 family inhibitors (e.g., Venetoclax) which has shown synergistic effects.[2] | |
| 4. Poor Cell Health: Cells are not in an optimal state for experimentation (e.g., high passage number, contamination, over-confluence). | Use low-passage, healthy cells growing in log phase. Regularly test for mycoplasma contamination. Ensure cell density is optimal at the time of treatment.[10] | |
| High Background in Annexin V Assay | 1. Mechanical Stress: Rough handling or harsh trypsinization of adherent cells can damage cell membranes, leading to false positives. | Handle cells gently. For adherent cells, collect the supernatant containing floating cells and use a gentle detachment method like Accutase.[10] |
| 2. Assay Performed Too Late: Cells have progressed to secondary necrosis. | Analyze samples by flow cytometry as soon as possible after staining (ideally within 1 hour).[11] Perform a time-course experiment to find the optimal window for detecting early apoptosis. | |
| Inconsistent Results | 1. Reagent Instability: Improper storage or handling of this compound or assay reagents. | Store this compound and all kit components according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
| 2. Experimental Variability: Inconsistent cell seeding density, treatment volumes, or incubation times. | Adhere strictly to a standardized protocol. Ensure uniform cell seeding and precise timing for all steps. Include appropriate positive and negative controls in every experiment.[13] |
Quantitative Data Summary
The following table summarizes the time-dependent induction of apoptosis by this compound in various Acute Myeloid Leukemia (AML) cell lines, as measured by cell viability and caspase activity assays.
| Cell Line | This compound Conc. | Treatment Duration | % Cell Viability (Approx.) | Caspase-3/7 Activity (Fold Change vs. Control) |
| MOLM-13 | 5 µM | 6 hours | ~75% | ~4.5 |
| 12 hours | ~40% | Not Reported | ||
| 24 hours | ~20% | Not Reported | ||
| OCI-AML3 | 5 µM | 6 hours | ~60% | ~4.0 |
| 12 hours | ~30% | ~6.0 | ||
| 24 hours | ~15% | ~7.0 | ||
| NB4 | 5 µM | 6 hours | ~55% | ~3.5 |
| 12 hours | ~25% | Not Reported | ||
| 24 hours | ~10% | Not Reported | ||
| Data compiled and adapted from Reyna et al., Cancer Cell, 2017.[1] |
Visualizations and Diagrams
This compound Mechanism of Action
Caption: this compound binds to inactive BAX, inducing a conformational change and its translocation to the mitochondria, leading to apoptosis.
Experimental Workflow for Optimizing Treatment Duration
Caption: A typical experimental workflow for determining the optimal treatment duration of this compound for apoptosis induction.
Troubleshooting Logic for Low Apoptosis
Caption: A decision tree to systematically troubleshoot experiments where this compound fails to induce the expected level of apoptosis.
Detailed Experimental Protocols
Protocol 1: Annexin V & Propidium Iodide (PI) Staining
This protocol is designed for detecting apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
FACS tubes
Procedure:
-
Preparation: Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.[11] Keep on ice.
-
Cell Treatment: Seed cells (e.g., 0.5 - 1 x 10^6 cells/mL) and treat with the desired concentrations of this compound and controls for the predetermined time points (e.g., 6, 12, 24 hours).[11]
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to centrifuge tubes.
-
Adherent cells: Gently detach cells (e.g., using Accutase or brief trypsinization). Collect the media containing any floating (apoptotic) cells and combine with the detached cells.[11]
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C.[11] Carefully aspirate the supernatant. Wash the cell pellet by resuspending in 1 mL of cold PBS, then centrifuge again. Aspirate the supernatant.[11]
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[11]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[11]
-
Gently mix and incubate for 15 minutes at room temperature (25°C) in the dark.[11]
-
Add 5 µL of PI staining solution.[11]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]
-
-
Analysis: Analyze the samples by flow cytometry within 1 hour.[11] Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.[11]
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.[12]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[12]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]
Protocol 2: Caspase-3/7 Activity Assay (Luminescent)
This protocol describes a common method for quantifying executioner caspase activity.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a predetermined optimal density. Treat with various concentrations of this compound and controls for the desired time points.[12]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Assay:
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[12]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of caspase-3/7 activity.[12]
Protocol 3: TUNEL Assay for DNA Fragmentation
This protocol outlines the general steps for detecting DNA fragmentation in adherent cells.
Materials:
-
TUNEL Assay Kit (containing TdT enzyme, labeled dUTPs, buffers)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Sample Preparation: Grow and treat cells on coverslips or in chamber slides. Include positive (pre-treat with DNase I) and negative (omit TdT enzyme) controls.[14]
-
Fixation: Wash cells with PBS, then fix with 4% Paraformaldehyde for 15-30 minutes at room temperature.[14]
-
Permeabilization: Wash cells with PBS. Incubate with Permeabilization Buffer for 5-15 minutes on ice. This step is critical for allowing the TdT enzyme to access the nucleus.[14]
-
Labeling Reaction:
-
Detection & Visualization:
-
Stop the reaction and wash the samples.
-
If using an indirect detection method (e.g., BrdU), incubate with the corresponding fluorescent antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Analysis: Visualize the samples using a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence, indicating DNA fragmentation.
References
- 1. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of BAX trigger site activator this compound with improved antitumor potency and in vitro ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the BCL-2-regulated apoptotic pathway for the treatment of solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. clyte.tech [clyte.tech]
BTSA1 Technical Support Center: Troubleshooting Variability in Experimental Results
Welcome to the technical support center for BTSA1, a potent and selective direct activator of the BAX protein. This resource is designed for researchers, scientists, and drug development professionals to address variability in experimental results and provide guidance on troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that directly binds to the N-terminal activation site of the pro-apoptotic protein BAX.[1][2][3] This binding induces a conformational change in BAX, leading to its translocation to the mitochondria, oligomerization, and the formation of pores in the outer mitochondrial membrane.[1][3] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately triggering the caspase cascade and programmed cell death (apoptosis).[1][3]
Q2: In which cancer cell lines is this compound expected to be most effective?
This compound has shown significant efficacy in acute myeloid leukemia (AML) cell lines.[1][4] Its effectiveness is strongly correlated with the expression levels of BAX.[1][2] Cell lines with high endogenous BAX expression are generally more sensitive to this compound-induced apoptosis.[1][2] The activity of this compound can be modulated by the levels of anti-apoptotic BCL-2 family proteins, which can sequester activated BAX.[1][5]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is cell-line dependent. For many human AML cell lines, IC50 values (the concentration that inhibits 50% of cell viability) typically range from 1 to 4 µM after a 24-hour treatment.[1] A good starting point for dose-response experiments is a concentration range of 0.01 µM to 10 µM.[6] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, for example, at a concentration of 10 mM.[6] It is recommended to store the stock solution in aliquots at -20°C for up to one year or at -80°C for up to two years to minimize freeze-thaw cycles.[3] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is non-toxic to your cells (typically below 0.5%).
Q5: How quickly can I expect to see an effect after treating cells with this compound?
In sensitive AML cell lines, the effects of this compound can be observed relatively quickly. BAX mitochondrial translocation and the release of cytochrome c can be detected as early as 6 hours after treatment.[1][3] Maximal activation of caspase-3/7 has been observed within 4 hours in some cell lines.[1][3] Significant reduction in cell viability is often apparent within 6 to 24 hours.[1][3] However, the exact timing can vary between cell lines.
Troubleshooting Guides
Issue 1: Low or No Induction of Apoptosis
You've treated your cells with this compound, but you're not observing the expected increase in apoptosis (e.g., via Annexin V staining, caspase activity assays, or PARP cleavage).
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 20 µM). The IC50 can vary significantly between cell lines. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal treatment duration for your cell line. Apoptosis is a dynamic process, and the peak of activity can be missed if only a single time point is assessed.[7] |
| Low Endogenous BAX Expression | Verify the BAX expression level in your cell line using Western blot or qPCR. Cell lines with low or absent BAX expression will be resistant to this compound.[1][2] |
| High Expression of Anti-Apoptotic BCL-2 Family Proteins | Assess the expression levels of anti-apoptotic proteins like BCL-2, BCL-xL, and MCL-1.[5][8][9] High levels of these proteins can sequester activated BAX, inhibiting apoptosis. Consider combining this compound with a BCL-2 inhibitor like Venetoclax to enhance its efficacy.[10] |
| Incorrect this compound Handling or Storage | Ensure your this compound stock solution was prepared and stored correctly. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase. Overly confluent or stressed cells may respond differently to treatment. |
| Assay-Specific Issues | Refer to troubleshooting guides for your specific apoptosis assay (e.g., Annexin V, caspase assay). Ensure reagents are not expired and that positive controls for the assay itself are working. |
Issue 2: High Variability Between Experimental Replicates
You are observing significant differences in the apoptotic response to this compound across what should be identical experimental wells or plates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Calibrate your pipettes and use a consistent technique for plating cells to ensure an equal number of cells in each well. |
| Edge Effects in Multi-Well Plates | Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell health and drug response. Avoid using the outermost wells for critical experiments, or fill them with sterile PBS or media to minimize evaporation. |
| Variability in this compound Dilution | Prepare a master mix of the this compound-containing medium for all replicate wells to ensure each well receives the same final concentration. |
| Inconsistent Incubation Conditions | Ensure uniform temperature and CO2 distribution within the incubator. Avoid stacking plates, as this can lead to temperature and gas exchange gradients. |
| Cell Line Instability | High-passage number cell lines can exhibit genetic drift, leading to altered BAX or BCL-2 family protein expression. Use low-passage cells and regularly check for consistent protein expression profiles. |
| Contamination | Low-level microbial or mycoplasma contamination can stress cells and alter their response to treatment. Regularly test your cell cultures for contamination. |
Data Presentation
Table 1: Reported IC50 Values of this compound in AML Cell Lines
| Cell Line | IC50 (µM) after 24h | Reference |
| Various Human AML Cell Lines | 1 - 4 | [1] |
| OCI-AML3 | ~2.5 (synergistic with Venetoclax) | [10] |
Note: IC50 values are highly dependent on the specific experimental conditions and should be determined empirically for each cell line.
Table 2: Key Factors Influencing this compound Efficacy
| Factor | Effect on this compound Efficacy | Experimental Validation |
| BAX Expression Level | High expression correlates with higher sensitivity. | Western Blot, qPCR |
| Anti-apoptotic BCL-2 Family Protein Levels (e.g., BCL-2, BCL-xL, MCL-1) | High expression can confer resistance by sequestering activated BAX. | Western Blot, qPCR |
| Cytosolic Conformation of BAX | Monomeric BAX is more readily activated by this compound than autoinhibited dimers. | Co-immunoprecipitation, Size-Exclusion Chromatography |
Experimental Protocols
Protocol: Western Blot Analysis of BAX Translocation
This protocol allows for the detection of BAX activation by observing its translocation from the cytosol to the mitochondria.
-
Cell Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound and a vehicle control (DMSO) for the determined time course (e.g., 6 hours).
-
Subcellular Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Use a commercial mitochondria/cytosol fractionation kit according to the manufacturer's instructions to separate the cytosolic and mitochondrial fractions. Add protease inhibitors to all buffers.
-
-
Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BAX overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate.
-
-
Analysis: An increase in the BAX signal in the mitochondrial fraction and a corresponding decrease in the cytosolic fraction indicates this compound-induced BAX translocation. Use loading controls for each fraction (e.g., Tubulin or GAPDH for cytosol and VDAC or COX IV for mitochondria) to ensure proper fractionation and equal loading.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel treatment causes cancer to self-destruct without affecting healthy cells | EurekAlert! [eurekalert.org]
- 5. BCL-2 Family Proteins and Acute Myeloid Leukemia (AML) [bcl2familyinaml.com]
- 6. benchchem.com [benchchem.com]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Bcl-2 Proteins in Acute Myeloid Leukemia [frontiersin.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
a comprehensive selectivity profiling of BTSA1 against other proteins
For Researchers, Scientists, and Drug Development Professionals
BTSA1 (BAX Trigger Site Activator 1) is a small molecule that has garnered significant interest as a potential therapeutic agent due to its novel mechanism of action.[1][2] It directly binds to and activates the pro-apoptotic protein BAX, a central mediator of apoptosis, thereby triggering programmed cell death in cancer cells.[2][3][4] This guide provides a detailed comparison of this compound's selectivity for BAX against other proteins, supported by available experimental data, to offer a comprehensive resource for the scientific community.
Quantitative Selectivity Profile
This compound has demonstrated a high degree of selectivity for its intended target, BAX, over other structurally related proteins, particularly anti-apoptotic members of the BCL-2 family.[1][3] The following table summarizes the key quantitative data on the potency and selectivity of this compound.
| Target Protein | Assay Type | Metric | Value | Reference |
| BAX | BAX Activation | IC50 | 250 nM | [1][5][6] |
| BAX | Direct Binding (Fluorescence Polarization) | EC50 | 144 nM | [3][5][6] |
| BCL-XL | Competitive Binding (vs. FITC-BIM SAHBA2) | % Inhibition @ 50 µM | No significant inhibition | [3] |
| MCL-1 | Competitive Binding (vs. FITC-BIM SAHBA2) | % Inhibition @ 50 µM | No significant inhibition | [3] |
| BFL-1/A1 | Competitive Binding (vs. FITC-BIM SAHBA2) | % Inhibition @ 50 µM | No significant inhibition | [3] |
Table 1: Quantitative analysis of this compound's activity and specificity. The data highlights the potent activation of BAX and the lack of significant binding to key anti-apoptotic BCL-2 family proteins.
While the available data strongly indicates high selectivity for BAX over other BCL-2 family members, it is important to note that a comprehensive, proteome-wide off-target profile for this compound has not been made publicly available.[1] Further studies, such as broad kinase panel screening, are necessary for a more complete understanding of its off-target effects.[1]
Experimental Protocols
The selectivity of this compound has been determined through a variety of biophysical and biochemical assays. The following are detailed methodologies for key experiments cited in the literature.
Competitive Fluorescence Polarization Binding Assay
This assay is utilized to assess the ability of this compound to compete with a fluorescently labeled probe for binding to a target protein.
-
Objective: To determine if this compound binds to anti-apoptotic BCL-2 proteins (BCL-XL, MCL-1, and BFL-1/A1).[1][3]
-
Materials:
-
Procedure:
-
A solution of the target anti-apoptotic protein and the FITC-BIM SAHBA2 probe is prepared in the assay buffer. The protein concentration is typically in the low nanomolar range, and the probe concentration is optimized for a stable fluorescence polarization signal.[3]
-
The protein-probe mixture is added to the wells of a 384-well plate.[1]
-
Increasing concentrations of this compound (or a known binder as a positive control) are added to the wells. A control with no competitor is also included.[1]
-
The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.[1]
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: A decrease in fluorescence polarization indicates that this compound is competing with the fluorescent probe for binding to the target protein. The data is often plotted as percent inhibition versus this compound concentration to determine an IC50 value if significant binding is observed.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement by observing changes in the thermal stability of a protein in the presence of a ligand.
-
Objective: To confirm the binding of this compound to its target protein, BAX, in a cellular context.[1]
-
Materials:
-
Cells expressing the target protein (BAX).
-
This compound compound.
-
Lysis buffer.
-
Equipment for heating samples, SDS-PAGE, and Western blotting.
-
-
Procedure:
-
Cells are treated with either this compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
The cells are then lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.
-
The amount of soluble target protein at each temperature is quantified by Western blotting.
-
-
Data Analysis: Binding of a ligand like this compound typically stabilizes its target protein, resulting in a higher melting temperature. This is observed as a shift in the temperature at which the protein denatures and precipitates.
Visualizing this compound's Mechanism and Evaluation
To further elucidate the experimental processes and biological context of this compound's function, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel senolytic drug for pulmonary fibrosis: this compound targets apoptosis of senescent myofibroblasts by activating BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
Validating the Mechanism of Action of BTSA1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the mechanism of action (MoA) of BTSA1, a direct activator of the pro-apoptotic protein BAX.[1][2] The following sections detail experimental protocols and present comparative data to distinguish this compound's activity from other apoptosis-inducing agents that target the BCL-2 family of proteins.
Distinguishing this compound: A Direct BAX Activator
This compound induces apoptosis by directly binding to the N-terminal activation site of BAX, leading to its conformational change, mitochondrial translocation, and subsequent activation of the apoptotic cascade.[1][3] This direct activation of a pro-apoptotic effector protein represents a distinct MoA compared to other BCL-2 family inhibitors, such as Venetoclax, which primarily function by inhibiting anti-apoptotic proteins like BCL-2.[3] Validating this specific MoA is crucial for its development as a targeted therapeutic.
Comparative Validation Assays
A series of biochemical and cellular assays are essential to unequivocally validate the direct BAX activation by this compound and differentiate its action from other apoptosis modulators.
Biochemical Assays: Probing Direct Interaction and Selectivity
These assays are fundamental in demonstrating a direct and selective interaction between this compound and BAX.
| Assay | Purpose | This compound Expected Outcome | Alternative (e.g., BCL-2 Inhibitor) Expected Outcome |
| Fluorescence Polarization (FP) Assay | To quantify the binding affinity of this compound to BAX and its selectivity against other BCL-2 family proteins (e.g., BCL-XL, MCL-1).[3] | High-affinity binding to BAX (EC50 in the nanomolar range).[3][4] No significant binding to anti-apoptotic proteins like BCL-XL or MCL-1.[3] | High-affinity binding to its specific anti-apoptotic target (e.g., BCL-2). No direct binding to BAX. |
| Surface Plasmon Resonance (SPR) | To measure the kinetics (on- and off-rates) of the this compound-BAX interaction in real-time. | Demonstrates a direct and stable interaction with BAX. | No interaction with BAX. |
| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of the this compound-BAX binding interaction.[5] | Confirms a direct binding event and provides thermodynamic signatures of the interaction. | No heat change upon titration with BAX. |
Cellular Assays: Confirming On-Target Effects in a Biological Context
Cellular assays are critical to confirm that the biochemical activity of this compound translates to the intended biological effects within the cell.
| Assay | Purpose | This compound Expected Outcome | Alternative (e.g., BCL-2 Inhibitor) Expected Outcome |
| Cell Viability/Cytotoxicity Assay | To determine the dose-dependent effect of this compound on cancer cell viability.[3][6] | Dose-dependent decrease in cell viability in BAX-expressing cancer cell lines.[3][4] | Dose-dependent decrease in cell viability, particularly in cells dependent on the targeted anti-apoptotic protein. |
| BAX Translocation Assay (Immunofluorescence/Western Blot) | To visualize or quantify the movement of BAX from the cytosol to the mitochondria upon this compound treatment.[3][4] | Increased mitochondrial localization of BAX.[3][4] | Indirect BAX activation may occur downstream of anti-apoptotic inhibition, but the direct trigger is absent. |
| Mitochondrial Membrane Potential Assay (e.g., TMRE/JC-1 staining) | To measure the disruption of the mitochondrial membrane potential, a key event in intrinsic apoptosis.[3][7] | Dose- and time-dependent decrease in mitochondrial membrane potential.[3] | A similar decrease is expected as a downstream consequence of apoptosis induction. |
| Caspase Activity Assay (e.g., Caspase-3/7 Glo) | To quantify the activation of executioner caspases, confirming the induction of apoptosis.[3][4][6] | Significant increase in caspase-3/7 activity.[3][4] | A similar increase is expected as a downstream consequence of apoptosis induction. |
| Cytochrome c Release Assay (Western Blot) | To detect the release of cytochrome c from the mitochondria into the cytosol, a hallmark of mitochondrial outer membrane permeabilization (MOMP).[3] | Increased levels of cytochrome c in the cytosolic fraction.[3][4] | A similar increase is expected as a downstream consequence of apoptosis induction. |
| BAX Knockdown/Knockout Rescue Assay | To demonstrate that the cytotoxic effect of this compound is BAX-dependent. | Reduced or abolished cytotoxic effect of this compound in BAX knockdown/knockout cells. | The effect may be BAX/BAK dependent, but not necessarily rescued by BAX knockout alone if other effectors are involved. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.
This compound Mechanism of Action
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for this compound MoA Validation
Caption: A logical workflow for the validation of this compound's mechanism of action.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity and Selectivity
Objective: To quantitatively measure the binding of this compound to BAX and assess its specificity against other BCL-2 family members.
Materials:
-
Recombinant human BAX, BCL-XL, and MCL-1 proteins.
-
Fluorescently labeled tracer peptide that binds to the target proteins (e.g., FITC-labeled BIM BH3 peptide).
-
This compound compound.
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
Black, low-volume 384-well plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Prepare a solution of the target protein (BAX, BCL-XL, or MCL-1) and the fluorescent tracer in the assay buffer.
-
Add the protein-tracer mixture to the wells of the 384-well plate.
-
Add serial dilutions of this compound or a control compound to the wells.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Plot the change in fluorescence polarization against the logarithm of the this compound concentration and fit the data to a suitable binding model to determine the EC50 or Ki value.
Western Blot for BAX Translocation
Objective: To detect the translocation of BAX from the cytosol to the mitochondria upon treatment with this compound.
Materials:
-
Cancer cell line expressing BAX (e.g., OCI-AML3).[3]
-
This compound compound.
-
Cell culture medium and supplements.
-
Mitochondria isolation kit.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies against BAX, a cytosolic marker (e.g., β-actin), and a mitochondrial marker (e.g., VDAC).[3]
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Harvest the cells and perform subcellular fractionation using a mitochondria isolation kit to separate the cytosolic and mitochondrial fractions.
-
Lyse the whole cells and the isolated fractions with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against BAX, β-actin, and VDAC.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an ECL substrate and an imaging system. An increase in the BAX signal in the mitochondrial fraction and a corresponding decrease in the cytosolic fraction indicates translocation.[3]
By employing this comprehensive suite of assays, researchers can rigorously validate the specific mechanism of action of this compound as a direct BAX activator and effectively differentiate it from other apoptosis-inducing agents. This detailed understanding is paramount for the continued development of this compound as a promising targeted cancer therapeutic.
References
- 1. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A novel senolytic drug for pulmonary fibrosis: this compound targets apoptosis of senescent myofibroblasts by activating BAX - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BTSA1 Versus Other BAX Activators
For Researchers, Scientists, and Drug Development Professionals
The direct activation of the pro-apoptotic protein BAX is a promising therapeutic strategy in oncology, aiming to overcome resistance to apoptosis in cancer cells. Among the pharmacological agents developed to this end, BAX Trigger Site Activator 1 (BTSA1) has emerged as a significant compound. This guide provides an objective comparison of the efficacy of this compound with other BAX activators, supported by experimental data, to inform research and development in this area.
Direct BAX Activators: A Quantitative Comparison
Small molecule direct BAX activators function by binding to an N-terminal activation site on the BAX protein, initiating conformational changes that lead to its mitochondrial translocation, oligomerization, and subsequent induction of apoptosis.[1][2] The following tables summarize the key efficacy parameters of this compound and its analogs, as well as other direct BAX activators.
Table 1: Comparison of this compound with its Predecessor and an Optimized Analog
| Parameter | This compound | BAM7 | This compound.2 | Fold Improvement (this compound.2 vs. This compound) | Reference |
| Binding Potency (IC50) | 250 nM | 3.2 µM (3200 nM) | 149 nM | ~1.7-fold | [2][3] |
| Cellular Efficacy (EC50) | 144 nM | Not Reported | Not Reported | - | [2] |
| Cellular Activity (IC50 in SU-DHL-4 cells) | 2.29 µM | Not Reported | 1.24 µM | ~1.8-fold | [3] |
| Cellular Activity (IC50 in SU-DHL-6 cells) | 2.6 µM | Not Reported | 1.75 µM | ~1.5-fold | [3] |
Note: IC50 (Inhibitory Concentration 50) for binding potency reflects the concentration of the compound required to displace 50% of a fluorescently labeled BIM BH3 peptide from the BAX trigger site. EC50 (Effective Concentration 50) for cellular efficacy represents the concentration required to achieve 50% of the maximal response in a direct binding assay using fluorescently labeled this compound. Cellular activity IC50 is the concentration that inhibits cell viability by 50%.
The data clearly indicates that this compound is significantly more potent than its predecessor, BAM7, with an approximately 12.8-fold improvement in binding potency.[1] Furthermore, a pharmacologically optimized analog, this compound.2, demonstrates even greater binding affinity and cellular activity in lymphoma cell lines.[3]
Table 2: Efficacy of Other Direct BAX Activators (SMBA1 and Analogs)
| Compound | Cell Line | Cellular Activity (IC50) | Reference |
| SMBA1 | MDA-MB-231 (Triple-Negative Breast Cancer) | >10 µM | [4] |
| MCF-7 (ER-Positive Breast Cancer) | >10 µM | [4] | |
| Compound 14 (CYD-2-11) | MDA-MB-231 | 3.22 µM | [4] |
| MCF-7 | 3.81 µM | [4] | |
| Compound 49 (CYD-4-61) | MDA-MB-231 | 0.07 µM | [4] |
| MCF-7 | 0.06 µM | [4] |
It is important to note that the data for SMBA1 and its analogs were generated in different cell lines and experimental contexts than the data for this compound. Therefore, a direct comparison of potency should be made with caution. However, the data suggests that optimized analogs of SMBA1, such as compound 49, exhibit potent anti-proliferative activity.
Indirect BAX Activators and Synergy with this compound
Indirect BAX activators, such as BCL-2 inhibitors (e.g., Venetoclax), function by binding to anti-apoptotic BCL-2 family proteins. This releases pro-apoptotic BH3-only proteins that can then activate BAX. While a direct head-to-head quantitative comparison of efficacy with this compound is not available in the literature, studies have shown a significant synergistic effect when this compound is combined with Venetoclax. The addition of Venetoclax at non-lethal doses significantly enhances the apoptotic activity of this compound in acute myeloid leukemia (AML) cells.[2] This suggests that a dual approach of directly activating BAX with this compound while simultaneously inhibiting its upstream suppressors can be a highly effective therapeutic strategy.[2]
Signaling Pathway of Direct BAX Activation by this compound
The following diagram illustrates the mechanism of action of direct BAX activators like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound.2 | BAX activator | Probechem Biochemicals [probechem.com]
- 4. Structure-activity relationship studies on Bax activator SMBA1 for the treatment of ER-positive and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of BTSA1 and Venetoclax in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two promising therapeutic agents in the landscape of Acute Myeloid Leukemia (AML): BTSA1, a first-in-class BAX activator, and venetoclax, a BCL-2 inhibitor. This document outlines their distinct mechanisms of action, presents a quantitative comparison of their efficacy based on preclinical data, and provides detailed experimental protocols for key assays.
Executive Summary
This compound and venetoclax both induce apoptosis in cancer cells, a critical mechanism for cancer therapy. However, they target different key proteins in the intrinsic apoptotic pathway. Venetoclax inhibits the anti-apoptotic protein BCL-2, thereby releasing pro-apoptotic proteins to indirectly activate BAX and BAK. In contrast, this compound directly binds to and activates the pro-apoptotic protein BAX, bypassing the need for upstream signaling. This fundamental difference in their mechanism of action has significant implications for their efficacy, potential for overcoming resistance, and synergistic applications. Preclinical data in AML models suggest that while both agents are effective, this compound may offer a way to overcome resistance to BCL-2 inhibitors. Furthermore, the combination of this compound and venetoclax has demonstrated significant synergy in inducing apoptosis in AML cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Venetoclax in AML Cell Lines (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below are compiled from multiple preclinical studies and represent the concentration of the drug required to inhibit the viability of 50% of the cancer cells after a specified exposure time.
| Cell Line | This compound IC50 (µM) | Venetoclax IC50 (µM) | Treatment Duration (hours) |
| OCI-AML3 | ~1-4[1][2] | 0.6[3] - 3.9[4] | 24 - 72 |
| THP-1 | ~1-4[1] | 4.3[4] | 24 - 48 |
| MOLM-13 | ~1-4[2] | 0.2[3] - 0.0047[4] | 24 - 72 |
| MV4-11 | ~1-4[2] | >1 (resistant)[4] | 24 - 72 |
| HL-60 | Not explicitly stated | 1.6[3] - 4.06[5] | 48 - 72 |
| KG-1 | ~1-4[2] | >32 (resistant)[5] | 48 - 72 |
| SKM-1 | Not explicitly stated | 1[3] | Not specified |
| ML-2 | Not explicitly stated | 0.1[3] | Not specified |
| PL-21 | Not explicitly stated | >10 (resistant)[3] | Not specified |
| MOLM-16 | Not explicitly stated | >10 (resistant)[3] | Not specified |
Note: IC50 values can vary between studies due to differences in experimental conditions (e.g., cell density, passage number, assay method).
Table 2: Synergistic Efficacy of this compound and Venetoclax in AML Cell Lines
Studies have shown that combining this compound with venetoclax results in a synergistic enhancement of cancer cell killing.[1] This is particularly relevant for overcoming resistance to venetoclax.
| Cell Line | Combination Effect | Key Findings |
| THP-1 | Synergistic | A low dose of this compound significantly increased the efficacy of venetoclax, shifting its effective concentration from the low micromolar to the low nanomolar range.[1] |
| OCI-AML3 | Synergistic | The combination of this compound and venetoclax led to a more robust and rapid induction of apoptosis compared to either agent alone.[1] |
Mechanism of Action
This compound: Direct BAX Activation
This compound is a small molecule that directly binds to a specific activation site on the BAX protein.[1][2] This binding induces a conformational change in BAX, leading to its activation, translocation to the mitochondria, and oligomerization. The BAX oligomers then form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors, which ultimately triggers caspase activation and apoptosis.[1][6]
Venetoclax: BCL-2 Inhibition
Venetoclax is a BH3 mimetic that selectively binds to the anti-apoptotic protein BCL-2.[7][8][9] In many cancers, BCL-2 is overexpressed and sequesters pro-apoptotic proteins like BIM, preventing them from activating BAX and BAK. By binding to BCL-2, venetoclax displaces these pro-apoptotic proteins, which are then free to activate BAX and BAK, leading to the same downstream apoptotic cascade as described for this compound.[8][10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
AML cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
This compound and/or venetoclax
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and/or venetoclax in complete culture medium. Add the drug solutions to the wells in triplicate. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
AML cells treated with this compound and/or venetoclax
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
In Vivo Xenograft Model of AML
This protocol describes the establishment of a disseminated AML model in immunodeficient mice to evaluate the in vivo efficacy of this compound.[1][11][12]
Materials:
-
AML cell line (e.g., THP-1)
-
Immunodeficient mice (e.g., NOD-SCID IL2Rγ null (NSG) mice, 6-8 weeks old)
-
Sterile PBS
-
This compound formulation for oral gavage (e.g., dissolved in a vehicle of DMSO, PEG-400, Tween-80, and D5W)
-
Gavage needles
Procedure:
-
Cell Preparation: Culture THP-1 cells and harvest them during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them at a concentration of 5 x 10^6 cells/100 µL in PBS.
-
Cell Implantation: Inject 100 µL of the cell suspension into the lateral tail vein of each NSG mouse.
-
Engraftment Confirmation: Monitor the mice for signs of leukemia development (e.g., weight loss, ruffled fur, hind-limb paralysis). Engraftment can be confirmed by flow cytometry of peripheral blood for human CD45+ cells.
-
Drug Treatment: Once leukemia is established (e.g., 10 days post-injection), randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control via oral gavage every 48 hours.[1]
-
Monitoring: Monitor the mice daily for signs of toxicity and tumor burden. Measure body weight regularly.
-
Endpoint: The primary endpoint is overall survival. The experiment is terminated when mice show signs of distress or reach a pre-defined endpoint. Survival data is analyzed using Kaplan-Meier curves.
Conclusion
This compound and venetoclax represent two distinct and powerful approaches to inducing apoptosis in AML cells. Venetoclax, a clinically approved BCL-2 inhibitor, has shown significant efficacy but is susceptible to resistance mechanisms. This compound, by directly activating the downstream effector BAX, offers a novel strategy to potentially overcome this resistance. The strong synergistic effect observed when combining these two agents suggests that a dual-pronged attack on the apoptotic pathway could be a highly effective therapeutic strategy in AML. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with venetoclax and other anti-cancer agents.
References
- 1. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Hymeglusin Enhances the Pro-Apoptotic Effects of Venetoclax in Acute Myeloid Leukemia [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of BTSA1: A Comparative Guide to Off-Target Protein Binding Studies
For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount. This guide provides a comparative analysis of off-target protein binding studies for BTSA1, a potent BAX activator, alongside other relevant apoptosis-targeting compounds. While comprehensive, quantitative off-target data for this compound remains limited in publicly available literature, this guide summarizes the existing selectivity information and details the experimental methodologies crucial for conducting such studies.
This compound is a small molecule activator of the BCL-2 family protein BAX, a key mediator of apoptosis. It binds with high affinity and specificity to the N-terminal activation site of BAX, inducing conformational changes that lead to programmed cell death.[1] This direct activation of BAX presents a promising therapeutic strategy for cancers like acute myeloid leukemia (AML) by overcoming resistance to apoptosis.[1] A critical aspect of its therapeutic potential is its selectivity, minimizing interactions with other proteins to reduce the risk of adverse effects.
Comparative Analysis of Off-Target Profiles
While a comprehensive proteome-wide off-target screening for this compound has not been published, existing research highlights its high selectivity for BAX over other BCL-2 family members. This selectivity is a key advantage, as off-target effects are a common challenge in the development of drugs targeting the apoptosis pathway.
To provide a framework for comparison, this guide includes information on other direct BAX activators and prominent BCL-2 inhibitors, for which some off-target data and selectivity profiles are available.
| Compound | Primary Target(s) | Known Off-Target Information | Reference(s) |
| This compound | BAX | Described as highly selective for BAX over other BCL-2 family proteins. Biotin-labeled this compound did not engage other anti-apoptotic BCL-2 family proteins in cells, providing evidence for its cellular specificity. Comprehensive, quantitative proteome-wide data is not publicly available. | [1] |
| BAM7 | BAX | Exhibits high selectivity for BAX with little to no competitive binding to other BCL-2 family members like BCL-xL, MCL-1, and BAK, even at high concentrations. | [2][3][4] |
| SMBA1 | BAX | Binds selectively to BAX over other relevant BCL-2 family members. | [2][5] |
| Venetoclax (ABT-199) | BCL-2 | Known to have off-target effects on mitochondrial respiration and cellular metabolism, independent of its BCL-2 inhibitory function. These metabolic changes are dependent on the integrated stress response and the ATF4 transcription factor. | [6] |
| Navitoclax (ABT-263) | BCL-2, BCL-xL | Can cause on-target thrombocytopenia due to BCL-xL inhibition. Off-target effects have been noted, and high levels of MCL-1 are associated with resistance. | [7][8][9] |
Experimental Protocols for Off-Target Protein Binding Studies
To generate the quantitative data necessary for a thorough off-target protein binding profile, several established experimental methodologies can be employed. The following are detailed protocols for key techniques.
Affinity Chromatography followed by Mass Spectrometry (AP-MS)
This method identifies proteins that physically interact with a small molecule of interest. The small molecule is immobilized on a solid support and used as "bait" to capture interacting proteins from a cell lysate.
Experimental Protocol:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., agarose or magnetic beads).
-
Couple the this compound derivative to the activated beads according to the manufacturer's protocol.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Cell Lysis and Lysate Preparation:
-
Culture cells of interest (e.g., a relevant cancer cell line) to a high density.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and native protein complexes.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the this compound-coupled beads for several hours at 4°C with gentle rotation.
-
As a negative control, incubate a parallel lysate sample with beads that have been derivatized with the linker alone or an inactive analogue of this compound.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive eluent (e.g., excess free this compound), a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Reduce and alkylate the eluted proteins, followed by in-solution or in-gel digestion with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).
-
Quantify the relative abundance of proteins in the this compound pulldown versus the negative control to identify specific interactors.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement in a cellular context. It is based on the principle that a protein's thermal stability is altered upon ligand binding.
Experimental Protocol:
-
Cell Treatment:
-
Treat intact cells with various concentrations of this compound or a vehicle control for a defined period.
-
-
Heat Challenge:
-
Heat the cell suspensions in a thermal cycler across a range of temperatures for a short duration (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by high-speed centrifugation.
-
-
Protein Detection and Quantification:
-
Analyze the soluble fractions by Western blotting using an antibody specific for the protein of interest (e.g., BAX or potential off-targets).
-
Quantify the band intensities to generate a melting curve for the protein in the presence and absence of this compound.
-
-
Data Analysis:
-
A shift in the melting curve to a higher temperature indicates stabilization of the protein by this compound, confirming target engagement. This can be performed for known potential off-targets or in a proteome-wide manner using mass spectrometry (thermal proteome profiling).
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the biological context of this compound's action, the following diagrams are provided.
Conclusion
This compound holds significant promise as a selective BAX activator for cancer therapy. While current data strongly suggests a high degree of selectivity for its intended target, comprehensive, quantitative off-target protein binding studies are essential for its continued development. The experimental protocols detailed in this guide provide a roadmap for researchers to generate such crucial data. By rigorously evaluating the off-target profile of this compound and comparing it to other apoptosis-targeting agents, the scientific community can gain a deeper understanding of its therapeutic potential and safety profile, ultimately paving the way for its translation into the clinic.
References
- 1. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct and selective small-molecule activation of proapoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Venetoclax causes metabolic reprogramming independent of BCL-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Confounding off-target effects of BH3 mimetics at commonly used concentrations: MIM1, UMI-77, and A-1210477 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of ABT-263 activity across a cancer cell line collection leads to a potent combination therapy for small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Senolytic Drug Navitoclax (ABT-263) Causes Trabecular Bone Loss and Impaired Osteoprogenitor Function in Aged Mice [frontiersin.org]
A Head-to-Head Comparison of Apoptosis Induction by BTSA1 and BAM7
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the direct activation of pro-apoptotic proteins presents a promising strategy to overcome resistance to apoptosis. Among the key players in the intrinsic apoptotic pathway is the BCL-2-associated X protein (BAX). Small molecules that can directly activate BAX are of significant interest. This guide provides a detailed, head-to-head comparison of two such molecules: BTSA1 (BAX Trigger Site Activator 1) and its predecessor, BAM7 (BAX Activator Molecule 7). We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies behind these findings.
Mechanism of Action: Direct BAX Activation
Both this compound and BAM7 function as direct activators of BAX.[1] They bind to a specific N-terminal activation site on the BAX protein, often referred to as the "trigger site".[1][2] This binding event mimics the action of natural pro-apoptotic BH3-only proteins, initiating a cascade of conformational changes in BAX.[1][3] This activation leads to the translocation of BAX from the cytosol to the outer mitochondrial membrane.[2] Once at the mitochondria, activated BAX molecules oligomerize, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[2][3] This permeabilization results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately triggering the caspase cascade and executing apoptosis.[2][3]
This compound was developed as a pharmacologically optimized derivative of BAM7, designed for higher affinity and improved cellular activity.[1][4]
References
A Researcher's Guide to Confirming BAX-Dependent Apoptosis Using BTSA1
For researchers, scientists, and drug development professionals investigating the intricacies of programmed cell death, confirming the specific pathway of apoptosis is paramount. BAX Trigger Site Activator 1 (BTSA1) has emerged as a potent and selective tool for inducing apoptosis specifically through the BAX-mediated intrinsic pathway. This guide provides a comprehensive comparison of this compound with other apoptosis-inducing agents, supported by experimental data and detailed protocols to rigorously confirm BAX-dependency in your cellular models.
The Mechanism of this compound: Direct BAX Activation
This compound is a small molecule that directly binds to the N-terminal "trigger site" of the pro-apoptotic protein BAX.[1][2] In healthy cells, BAX exists as an inactive monomer primarily in the cytosol.[2] Upon binding this compound, BAX undergoes a significant conformational change, exposing its BH3 domain.[1] This activation step facilitates the translocation of BAX from the cytosol to the outer mitochondrial membrane, where it oligomerizes to form pores.[2][3] The formation of these pores leads to Mitochondrial Outer Membrane Permeabilization (MOMP), releasing cytochrome c and other pro-apoptotic factors into the cytosol.[2][4] This event initiates the caspase cascade, culminating in programmed cell death.[3]
The key advantage of this compound is its high selectivity for BAX, showing minimal to no binding to anti-apoptotic BCL-2 family members like BCL-XL, MCL-1, and BFL-1/A1 at effective concentrations.[4] This specificity makes it an excellent tool for dissecting the BAX-specific apoptotic pathway.
Comparison of this compound with Alternative Apoptosis Inducers
This compound's direct activation mechanism distinguishes it from other common methods used to induce apoptosis.
| Compound/Method | Mechanism of Action | Selectivity | Key Advantages | Key Disadvantages |
| This compound | Direct BAX Activator : Binds to the N-terminal trigger site of BAX, causing a conformational change and activation.[2][4] | High for BAX : Does not significantly bind to anti-apoptotic proteins like BCL-XL or MCL-1.[4] | Directly interrogates BAX function; high specificity allows for clear pathway analysis. | Efficacy can be regulated by cytosolic BAX conformation and levels.[5] |
| BAM7 | Direct BAX Activator : Also binds to the BAX trigger site to induce activation and oligomerization.[6] | High for BAX : Selective for BAX over other BCL-2 family proteins.[6] | Provides an alternative direct BAX activator for validation studies. | May have different potency and pharmacokinetic properties compared to this compound. |
| BH3 Mimetics (e.g., Venetoclax, ABT-737) | Indirect BAX/BAK Activators : Inhibit anti-apoptotic proteins (e.g., BCL-2, BCL-XL), releasing sequestered BH3-only proteins which then activate BAX and BAK.[4] | Selective for Anti-Apoptotic Proteins : Venetoclax is selective for BCL-2. Navitoclax (ABT-263) inhibits BCL-2, BCL-XL, and BCL-W.[4] | Clinically relevant mechanism; can overcome resistance caused by overexpression of specific anti-apoptotic proteins. | Does not directly activate BAX; activity depends on the cellular balance of BCL-2 family proteins. |
| General Kinase Inhibitors (e.g., Staurosporine) | Broad Kinase Inhibitor : Induces apoptosis through multiple, non-specific pathways that often converge on the intrinsic pathway. | Non-selective : Affects numerous cellular processes beyond apoptosis. | Potent inducer of apoptosis in a wide range of cell types. | Lack of specificity makes it unsuitable for studying specific BAX-dependent mechanisms. |
Quantitative Comparison of Apoptosis Inducers
| Compound | Target(s) | EC50 / IC50 | Source |
| This compound | BAX | EC50: 144 nM (BAX Activation) | [1] |
| IC50: ~1–5 µM (AML Cell Viability) | [4] | ||
| BAM7 | BAX | IC50: 3.3 µM (BAX Binding) | [6] |
| Venetoclax | BCL-2 | Varies by cell line | [4][7] |
| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-W | Varies by cell line | [8] |
Note: EC50/IC50 values are highly dependent on the cell line and assay conditions. The data presented is for comparative purposes and is derived from various studies.
Experimental Confirmation of BAX-Dependent Apoptosis
To rigorously confirm that apoptosis induced by this compound is BAX-dependent, a series of key experiments should be performed.
Essential Control: BAX Knockout Cells
The most definitive method to confirm BAX-dependency is to compare the effects of this compound on wild-type (WT) cells versus their BAX knockout (KO) counterparts.[9] A significant reduction in apoptosis in BAX KO cells treated with this compound provides strong evidence that its cytotoxic effect is mediated through BAX.
Detailed Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To quantify the dose-dependent effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed WT and BAX KO cells in opaque-walled 96-well plates at a pre-determined optimal density and allow them to adhere overnight.[1]
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) and a vehicle control (e.g., 0.2% DMSO).[4] Incubate for a desired time period (e.g., 24, 48, or 72 hours).[1]
-
Assay: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's protocol.[1]
-
Measurement: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.[1]
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Objective: To quantify early and late apoptotic cell populations.
Methodology:
-
Cell Culture: Seed 0.5 - 1 x 10^6 cells/mL in 6-well plates and treat with this compound (e.g., 5 µM) and a vehicle control for various time points (e.g., 6, 12, 24 hours).[3]
-
Harvesting: Collect cells and centrifuge at 300-400 x g for 5 minutes at 4°C.[3]
-
Washing: Wash the cell pellet with 1 mL of cold PBS, centrifuge, and aspirate the supernatant.[3]
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[3]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[3] Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)
Objective: To measure the activity of executioner caspases.
Methodology:
-
Cell Culture: Seed cells in a white-walled 96-well plate and treat with this compound as in the viability assay. Maximal caspase activation is often detected within 4-8 hours.[4]
-
Assay: Add Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.[4]
-
Incubation: Mix by gentle shaking for 30 seconds and incubate at room temperature for 1 to 2 hours.[1]
-
Measurement: Measure luminescence using a plate reader. The signal is proportional to caspase-3/7 activity.[4]
BAX Translocation and Cytochrome c Release by Western Blot
Objective: To visualize the movement of BAX to the mitochondria and the subsequent release of cytochrome c into the cytosol.
Methodology:
-
Treatment: Treat cells in 6-well plates with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for a specified time (e.g., 6 hours).[2]
-
Subcellular Fractionation: Harvest cells and use a commercial kit (e.g., Mitochondria/Cytosol Fractionation Kit) to separate cytosolic and mitochondrial fractions. Follow the manufacturer's protocol, ensuring the addition of protease inhibitors.[2][10]
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) from cytosolic and mitochondrial fractions onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate overnight at 4°C with primary antibodies against BAX, cytochrome c, a cytosolic marker (e.g., β-actin or GAPDH), and a mitochondrial marker (e.g., VDAC or COX IV).[4]
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Expect to see an increase in BAX in the mitochondrial fraction and an increase of cytochrome c in the cytosolic fraction in this compound-treated WT cells, but not in BAX KO cells.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018222473A1 - Bax activators and uses thereof in cancer therapy - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Venetoclax-based regimens in octogenarian patients with CLL: efficacy, safety, and comparison to BTKi in a multicenter cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small Molecule Allosteric Inhibitors of BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
Assessing BTSA1 Efficacy in BAX Knockout Cell Lines: A Negative Control Paradigm
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the BAX activator, BTSA1, in wild-type versus BAX knockout cell lines. The data herein underscores the utility of BAX knockout cells as a definitive negative control for validating the on-target activity of this compound.
This compound has emerged as a potent and selective small molecule that directly activates the pro-apoptotic protein BAX, a key mediator of the intrinsic apoptotic pathway.[1][2][3] Its mechanism involves binding to the N-terminal trigger site of BAX, inducing a conformational change that leads to mitochondrial translocation, oligomerization, and subsequent apoptosis.[1][4][5] This guide presents experimental data and protocols to objectively assess the efficacy of this compound, highlighting its BAX-dependent mechanism of action.
Data Presentation: this compound Efficacy in Wild-Type vs. BAX Knockout Cells
The following table summarizes the differential effects of this compound on cell viability and apoptosis in cell lines with and without BAX expression. The data demonstrates that the absence of BAX renders cells insensitive to this compound-induced apoptosis, establishing it as a crucial negative control.
| Cell Line Type | Treatment | Key Metric | Result | Reference |
| Wild-Type (e.g., OCI-AML3) | This compound (0.15625-10 µM) | Caspase-3/7 Activation | Dose-dependent increase | [4] |
| Wild-Type (Human AML cell lines) | This compound (5 µM) | Cell Viability | Significant reduction | [4] |
| BAX Knockout (MEF cells) | This compound | Cell Viability | Insensitive to treatment | [2] |
| BAX/BAK Double Knockout | Apoptotic Stimuli | Apoptosis | Apoptosis incompetent | [6] |
Comparative Analysis with BCL-2 Inhibitors
While this compound directly activates BAX, other apoptosis-inducing agents, such as BCL-2 inhibitors (e.g., Venetoclax, Navitoclax), function upstream by inhibiting anti-apoptotic proteins like BCL-2, BCL-XL, and BCL-w.[7][8][9] This releases pro-apoptotic "BH3-only" proteins, which in turn can activate BAX and BAK.[2][8] In BAX knockout cells that still express BAK, these inhibitors may still induce apoptosis, offering a contrasting mechanism of action.
| Compound | Mechanism of Action | Expected Effect in BAX Knockout Cells |
| This compound | Direct BAX Activator | No apoptosis induction |
| Venetoclax (ABT-199) | Selective BCL-2 Inhibitor | May induce apoptosis (if BAK is present) |
| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-w Inhibitor | May induce apoptosis (if BAK is present) |
Experimental Protocols
Generation of BAX Knockout Cell Lines via CRISPR/Cas9
This protocol provides a general framework for creating BAX knockout cell lines.
-
Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting a critical exon of the BAX gene. Synthesize the selected gRNAs.
-
Vector Construction: Clone the gRNAs into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cell line (e.g., using electroporation or lipid-based transfection reagents).[10]
-
Single-Cell Cloning: Isolate single cells through limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
Screening and Validation: Expand the single-cell clones and screen for BAX knockout by:
-
Western Blot: Analyze protein lysates for the absence of the BAX protein.
-
Genomic DNA Sequencing: Sequence the targeted region of the BAX gene to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
-
Functional Validation: Functionally validate the knockout by treating the cells with a known BAX-dependent apoptotic stimulus and observing resistance.
Apoptosis Assessment via Annexin V/Propidium Iodide (PI) Staining
This is a standard flow cytometry-based method to quantify apoptosis.[11][12][13]
-
Cell Seeding and Treatment: Seed wild-type and BAX knockout cells in parallel. Treat with varying concentrations of this compound for a predetermined time (e.g., 4-24 hours).[4] Include untreated and vehicle-treated controls.
-
Cell Harvesting: For adherent cells, gently detach them. Collect all cells, including those in the supernatant.
-
Staining:
-
Wash cells with cold 1X PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubate in the dark at room temperature for 15 minutes.[11]
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11]
-
Mandatory Visualizations
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Generation of two human induced pluripotent stem cell lines with BAX and BAK1 double knock-out using CRISPR/Cas9 – Iota Sciences [iotasciences.com]
- 7. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRISPR/Cas9 Knockout of Bak Mediates Bax Translocation to Mitochondria in response to TNFα/CHX-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 13. scispace.com [scispace.com]
BTSA1: A Comparative Analysis of its Pro-Apoptotic Effects on Cancerous versus Healthy Primary Cells
A detailed guide for researchers, scientists, and drug development professionals on the selective anti-cancer activity of the novel BAX activator, BTSA1.
Abstract
The dysregulation of apoptosis is a cornerstone of cancer development and therapeutic resistance. A promising strategy to counteract this is the direct activation of pro-apoptotic proteins. BAX, a crucial mediator of the intrinsic apoptotic pathway, is often suppressed in cancer cells. This guide provides a comparative analysis of this compound, a novel small-molecule BAX activator, detailing its potent and selective pro-apoptotic effects on cancerous cells, particularly Acute Myeloid Leukemia (AML), while notably sparing healthy primary cells. We present quantitative data on cell viability and apoptosis, comprehensive experimental protocols for key assays, and visual diagrams of the underlying signaling pathways and experimental workflows to support further research and development in this targeted cancer therapy approach.
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins governs the intrinsic apoptotic pathway, with a delicate balance between pro- and anti-apoptotic members determining cell fate. In many malignancies, this balance is skewed towards survival through the overexpression of anti-apoptotic proteins, which sequester pro-apoptotic effectors like BAX and BAK, thereby inhibiting programmed cell death.[1][2] BAX Trigger Site Activator 1 (this compound) has emerged as a promising therapeutic agent that directly binds to the N-terminal activation site of BAX, inducing a conformational change that leads to its oligomerization at the mitochondrial outer membrane and the subsequent initiation of apoptosis.[3][4] This direct activation of BAX by this compound offers a novel strategy to circumvent apoptosis resistance in cancer.[5] This guide focuses on the comparative effects of this compound on cancerous versus healthy primary cells, highlighting its selectivity and therapeutic potential.
Data Presentation
The following tables summarize the quantitative data on the efficacy and selectivity of this compound in inducing cell death in cancerous cell lines and primary cells compared to their healthy counterparts.
Table 1: Comparative Viability of Cancerous and Healthy Primary Cells upon this compound Treatment
| Cell Type | Description | This compound Concentration (µM) | % Viability / Apoptosis | Reference |
| Cancerous | ||||
| MOLM-13 | Human AML Cell Line | 1 - 4 (IC50) | 50% reduction in viability at 24h | [6] |
| MV4-11 | Human AML Cell Line | 1 - 4 (IC50) | 50% reduction in viability at 24h | [6] |
| OCI-AML3 | Human AML Cell Line | 1 - 4 (IC50) | 50% reduction in viability at 24h | [6] |
| NB4 | Human AML Cell Line | 1 - 4 (IC50) | 50% reduction in viability at 24h | [6] |
| Primary AML Blasts | Patient-derived | Dose-dependent | Significant increase in apoptosis | [6][7] |
| Healthy | ||||
| Hematopoietic Stem Cells | Healthy Donor | Up to 10 | No significant apoptosis | [6][7] |
| Hematopoietic Progenitor Cells | Healthy Donor | Up to 10 | No significant apoptosis | [6][7] |
Table 2: Potency and Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (BAX binding) | 250 nM | In vitro binding assay | [8] |
| EC50 (BAX activation) | 144 nM | In vitro activation assay | [8] |
| IC50 (Cell Viability) | 1 - 4 µM | Various AML cell lines | [6] |
Signaling Pathway and Experimental Workflows
To elucidate the mechanism of action and the methods used to evaluate this compound, the following diagrams illustrate the key signaling pathway and experimental workflows.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound directly activates BAX, leading to mitochondrial outer membrane permeabilization and apoptosis.
Experimental Workflow: Comparative Cytotoxicity Assessment
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. 4.4. Annexin V/PI Staining and Flow Cytometry Analysis [bio-protocol.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound induces selective apoptosis in AML | MDedge [mdedge.com]
- 8. cancer-research-network.com [cancer-research-network.com]
Safety Operating Guide
Proper Disposal of BTSA1: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This document provides essential guidance on the proper disposal procedures for BTSA1 (Bax Trigger Site Activator 1), a compound utilized in apoptosis research.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal is still necessary to prevent environmental contamination. Adherence to these procedures will ensure the safe management of this compound waste in a laboratory setting.
Hazard Assessment
A review of the Safety Data Sheet (SDS) for this compound indicates that it does not meet the criteria for classification as a hazardous material. The following table summarizes the key hazard information.
| Hazard Classification | GHS Classification | NFPA Ratings |
| Health Hazard | Not Classified | 0 |
| Fire Hazard | Not Classified | 0 |
| Reactivity Hazard | Not Classified | 0 |
Source: Cayman Chemical Safety Data Sheet
Despite its non-hazardous classification, it is crucial to prevent this compound from entering sewer systems or surface and ground water.
Disposal Procedures
The recommended disposal procedures for this compound are outlined below, categorized by the form of the waste.
1. Unused or Expired Solid this compound:
-
Primary Disposal: The preferred method for disposing of solid this compound is to treat it as chemical waste.
-
Containerization: Place the solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.
-
Waste Collection: Arrange for pickup by your institution's hazardous waste management service. While not strictly hazardous, this ensures the compound is handled by professionals and disposed of in an environmentally responsible manner.
2. Contaminated Labware and Personal Protective Equipment (PPE):
-
Solid Waste: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected in a designated solid waste container.
-
Labeling: The container should be clearly labeled as "Non-hazardous Chemical Waste" or as per your institution's specific guidelines.
-
Disposal: Dispose of the container through your institution's chemical waste stream.
3. This compound in Solution:
-
Aqueous Solutions: Do not pour aqueous solutions containing this compound down the drain. Collect these solutions in a designated, sealed, and appropriately labeled waste container.
-
Solvent-Based Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected in a designated solvent waste container. Ensure compatibility of the solvent with the container material.
-
Labeling: Clearly label the waste container with the contents, including the name of the solvent and the solute (this compound).
-
Waste Collection: Arrange for pickup by your institution's hazardous waste management service.
Experimental Workflow and Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound based on its form.
By following these procedures, researchers can ensure the safe and environmentally conscious disposal of this compound, upholding the highest standards of laboratory practice. Always consult your institution's specific safety and waste disposal guidelines.
Essential Safety and Operational Guide for Handling BTSA1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of BTSA1 (Bax Trigger Site Activator 1). The following procedural guidance is intended to ensure a safe laboratory environment and maintain compliance with standard safety practices.
Understanding this compound: A Safety Overview
This compound is a pharmacologically optimized BAX activator that is instrumental in apoptosis research.[1][2] It functions by binding to the N-terminal activation site of the BAX protein, inducing conformational changes that lead to BAX-mediated apoptosis.[1][3] This makes it a valuable tool in studying cancer therapeutics, particularly in acute myeloid leukemia (AML).[2][4]
A key safety document for any chemical is its Safety Data Sheet (SDS). According to the SDS from Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as with any chemical used in a laboratory setting, adherence to safety protocols is paramount. In-vivo studies in mice have shown that this compound is well-tolerated and does not exhibit detectable toxicity to normal cells and tissues at therapeutically effective doses.[1][4]
Chemical and Physical Properties of this compound
| Property | Value |
| Formal Name | 3-phenyl-1-(4-phenyl-2-thiazolyl)-1H-pyrazole-4,5-dione, 4-[2-(2-thiazolyl)hydrazone] |
| CAS Number | 314761-14-3 |
| Molecular Formula | C₂₁H₁₄N₆OS₂ |
| Molecular Weight | 430.5 g/mol |
| Appearance | A solid |
| Solubility | DMF: 10 mg/ml; DMSO: 2 mg/ml; Ethanol: Slightly soluble |
| Stability | ≥ 4 years |
Personal Protective Equipment (PPE) for Handling this compound
While this compound is not classified as hazardous, standard laboratory PPE is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | Protects skin from direct contact. The selection of suitable gloves depends on the material and manufacturer. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or aerosols. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan ensures both the safety of the handler and the integrity of the experiment.
Preparation and Handling
-
Designated Work Area : All work with this compound should be conducted in a designated, well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid inhalation of any dust.
-
Personal Protective Equipment : Before handling, don the required PPE as outlined in the table above.
-
Weighing : When weighing the solid form of this compound, use an analytical balance within a fume hood to minimize the risk of inhalation.
-
Dissolving : When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. As per the technical information, this compound is soluble in DMF and DMSO.[5]
-
Labeling : Clearly label all containers with the chemical name ("this compound"), concentration, solvent, and date of preparation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for utilizing this compound in an in-vitro apoptosis assay.
Signaling Pathway of this compound-Induced Apoptosis
This compound directly activates the BAX protein, a key mediator of the intrinsic apoptotic pathway. The following diagram outlines this signaling cascade.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Characterization and Segregation
-
Solid Waste : Unused this compound powder, contaminated gloves, and other solid materials should be collected in a designated, sealed container labeled "Chemical Waste."
-
Liquid Waste : Solutions of this compound in organic solvents (e.g., DMSO, DMF) must be collected in a separate, sealed, and clearly labeled "Hazardous Waste" container. Do not mix with aqueous waste.
-
Sharps : Any sharps, such as needles or pipette tips, contaminated with this compound should be disposed of in a designated sharps container.
Disposal Procedure
-
Collection : Collect all this compound waste in the appropriate, labeled containers as described above.
-
Storage : Store waste containers in a designated, secure area away from general laboratory traffic.
-
Disposal : All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for chemical waste pickup and disposal. Do not pour this compound solutions down the drain.
The following logical diagram outlines the decision-making process for this compound waste disposal.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Direct Activation of BAX by this compound Overcomes Apoptosis Resistance in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Direct activation of BAX by this compound overcomes apoptosis resistance in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
